Product packaging for Isothiazole-3-carboxylic acid(Cat. No.:CAS No. 4576-90-3)

Isothiazole-3-carboxylic acid

Cat. No.: B1296636
CAS No.: 4576-90-3
M. Wt: 129.14 g/mol
InChI Key: BMPVWNJQCJQBFW-UHFFFAOYSA-N
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Description

Isothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H3NO2S and its molecular weight is 129.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO2S B1296636 Isothiazole-3-carboxylic acid CAS No. 4576-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole-3-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVWNJQCJQBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339862
Record name Isothiazole-3-carboxylic acid
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Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-90-3
Record name Isothiazole-3-carboxylic acid
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Record name 1,2-thiazole-3-carboxylic acid
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Foundational & Exploratory

Isothiazole-3-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isothiazole-3-carboxylic acid, a key heterocyclic building block, holds significant promise in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document consolidates critical data, including its physicochemical properties, spectroscopic signatures, and safety information, while also offering expert insights into its handling and utilization in synthetic workflows. Detailed experimental protocols for its synthesis and derivatization are provided to empower researchers in their scientific endeavors.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and cardiovascular effects.[3][4] this compound (CAS No. 4576-90-3) serves as a critical starting material for the synthesis of many of these derivatives, making a thorough understanding of its properties and chemistry essential for researchers in the field.[5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development.

General and Physicochemical Properties

This table summarizes the key identifying and physical properties of this compound.

PropertyValueSource(s)
CAS Number 4576-90-3[5]
Molecular Formula C₄H₃NO₂S[6]
Molecular Weight 129.14 g/mol [6]
Boiling Point 178 °C at 760 mmHg[6]
Solubility While specific data is limited, carboxylic acids generally exhibit solubility in polar organic solvents and limited solubility in water, which can be enhanced by the formation of salts in basic aqueous solutions.[7]N/A
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton in the downfield region (δ 10-13 ppm). The protons on the isothiazole ring would appear in the aromatic region (δ 7-9 ppm). For the parent isothiazole, the chemical shifts are approximately δ 8.54 (H5), 7.26 (H4), and 8.72 (H3).[8] The presence of the carboxylic acid group at the 3-position will influence these shifts.[9][10]

  • ¹³C NMR: The carbon spectrum will show a signal for the carboxylic acid carbon in the range of δ 165-185 ppm. The carbons of the isothiazole ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the carboxylic acid group. For the unsubstituted isothiazole ring, the carbon chemical shifts are approximately δ 157.1 (C3), 122.9 (C4), and 147.9 (C5).[11][12]

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band from 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[13]

  • A strong C=O stretching band for the carboxylic acid group, typically around 1700-1725 cm⁻¹.[13]

  • C-O stretching and O-H bending vibrations in the fingerprint region.[13]

  • Absorptions corresponding to the C=C and C=N stretching of the isothiazole ring.[14][15]

The mass spectrum will show the molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[16] The fragmentation of the isothiazole ring may also be observed.[17][18]

Synthesis and Reactivity

The synthesis of the isothiazole ring can be achieved through various strategies, often involving the formation of the S-N bond as a key step.

Synthetic Routes

Several methods for the synthesis of isothiazoles have been reported, including:

  • Oxidative cyclization of enamines or thioamides: This is a common method for forming the isothiazole ring.[2]

  • From β-ketodithioesters/β-ketothioamides: A metal- and catalyst-free approach involves the reaction with ammonium acetate.[1]

  • Ring transformation reactions: Isothiazoles can be synthesized from other heterocyclic systems.[19]

A general synthetic workflow for the formation of substituted isothiazoles is depicted below.

G A β-Ketodithioester or β-Ketothioamide C Intermediate A->C Iminium formation B Ammonium Acetate (NH₄OAc) B->C D Isothiazole Derivative C->D Cyclization & Aerial Oxidation

Caption: General workflow for isothiazole synthesis.

Chemical Reactivity and Derivatization

This compound is a versatile building block for further chemical modifications, primarily through reactions of the carboxylic acid group.

The carboxylic acid moiety can be readily converted to amides and esters, which are common functional groups in pharmacologically active compounds. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine or alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol: Synthesis of Isothiazole-3-carboxamide

This protocol details the conversion of this compound to its corresponding primary amide, a common precursor in drug development.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isothiazole-3-carbonyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add the ammonia solution (2.0 - 3.0 eq) dropwise with vigorous stirring. A precipitate will likely form.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isothiazole-3-carboxamide.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.

G A This compound C Isothiazole-3-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E Isothiazole-3-carboxamide C->E Amination D Ammonia (NH₃) D->E

Caption: Workflow for the synthesis of Isothiazole-3-carboxamide.

Applications in Drug Discovery and Development

The isothiazole nucleus is a key component in several marketed drugs and clinical candidates. This compound and its derivatives are instrumental in the synthesis of compounds targeting a range of therapeutic areas.

  • Anti-inflammatory Agents: Derivatives of isothiazolecarboxylic acids have shown significant anti-inflammatory activity.[3]

  • Antiviral Drugs: The isothiazole scaffold is present in antiviral agents like denotivir.[3]

  • Enzyme Inhibitors: Isothiazole-containing compounds have been investigated as inhibitors for various enzymes.

The ability of the isothiazole ring to act as a bioisostere for other functional groups, such as a carboxylic acid, further enhances its utility in drug design.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its readily derivatizable carboxylic acid functional group, combined with the unique properties of the isothiazole ring, makes it an essential tool for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and innovation in this exciting area of chemistry.

References

Foreword: The Isothiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Isothiazole-3-carboxylic Acid

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of biologically active agents, including anti-inflammatory, antibacterial, and anticancer compounds.[2][3] this compound, in particular, serves as a critical building block and a potential bioisostere for the carboxylic acid group, a common pharmacophore that often presents pharmacokinetic challenges.[4] Understanding the fundamental physicochemical properties of this core molecule is therefore not merely an academic exercise; it is a prerequisite for its rational application in drug design, formulation, and development. This guide provides an in-depth analysis of these core properties, blending established theory with validated experimental protocols to offer researchers a comprehensive and practical resource.

Molecular Structure and Core Attributes

This compound is characterized by the fusion of an aromatic isothiazole ring with a carboxylic acid functional group at the C3 position. This arrangement dictates its electronic distribution, reactivity, and intermolecular interactions.

  • SMILES: O=C(O)c1cnsc1[5]

  • InChI: InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)[6]

The inherent aromaticity of the isothiazole ring provides a degree of chemical stability, while the carboxylic acid moiety confers acidic properties and serves as a handle for synthetic modification.[2][7]

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
Molecular Formula C₄H₃NO₂S[5][8][9]
Molecular Weight 129.14 g/mol [5][9]
CAS Number 4576-90-3[5][8][9]

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, receptor binding, and formulation characteristics. For this compound, the pKa is determined by the dissociation of the carboxylic acid proton.

While a specific experimentally verified pKa for this exact compound is not widely published, it can be reasonably estimated. Carboxylic acids typically have pKa values in the range of 4 to 5.[10] Furthermore, related heterocyclic carboxylic acid isosteres, such as 3-hydroxyisoxazole, exhibit pKa values in a similar range of approximately 4–5.[4] Therefore, the pKa of this compound is expected to fall within this acidic range, indicating that it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4).

Causality in Experimental pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[11] The underlying principle is to monitor the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, identified as the midpoint of the buffering region on the titration curve.[11][12]

Diagram: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH meter (pH 4, 7, 10 buffers) p2 Prepare ~1 mM sample solution in co-solvent if needed p1->p2 p3 Add KCl to maintain constant ionic strength (0.15 M) p2->p3 p4 Purge with N2 gas to remove dissolved CO2 p3->p4 t1 Place sample on stir plate with immersed pH electrode p4->t1 t2 Add standardized NaOH titrant in small, precise increments t1->t2 t3 Record pH after each addition (allow to stabilize) t2->t3 a1 Plot pH vs. Volume of Titrant t3->a1 a2 Identify inflection point (equivalence point) a1->a2 a3 Determine volume at half-equivalence point a2->a3 a4 pKa = pH at half-equivalence point a3->a4

Caption: Workflow for experimental pKa determination.

Protocol: Potentiometric Titration

This protocol is designed to provide a self-validating system for accurate pKa measurement.

  • Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[12] This ensures the accuracy of all subsequent pH measurements.

  • Solution Preparation:

    • Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1 mM.[12] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[11]

    • Add a concentrated solution of potassium chloride (KCl) to achieve a final constant ionic strength of 0.15 M. This is critical as it minimizes variations in activity coefficients during the titration.[12]

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes prior to and during the titration. This step is essential to displace dissolved carbon dioxide, which can form carbonic acid and introduce a significant error, particularly when titrating weak acids.[12]

  • Titration Procedure:

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a precision burette tip containing standardized 0.1 M sodium hydroxide (NaOH).

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and total volume added.[12]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point, which appears as a maximum on the derivative plot.

    • The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is determined.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

  • Validation: Perform a minimum of three independent titrations. The final reported pKa should be the average, with a standard deviation providing a measure of the experiment's reproducibility.[12]

Solubility Profile

Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Conversely, solubility in organic solvents is crucial for purification, analysis, and certain formulation strategies. While specific quantitative solubility data for this compound is sparse in the literature, its structure—a small, polar molecule with hydrogen bonding capabilities—suggests moderate solubility in polar solvents and limited solubility in nonpolar organic solvents.[13]

Causality in Experimental Solubility Determination

For lead optimization and formulation development, the thermodynamic solubility is the most relevant parameter. It represents the true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the definitive technique for its measurement.[14][15] This method involves equilibrating an excess of the solid compound with the solvent over an extended period, ensuring that the system reaches a true thermodynamic equilibrium. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by generating supersaturated solutions.[14]

Diagram: Workflow for Thermodynamic Solubility Assay

G cluster_prep Equilibration cluster_sep Phase Separation cluster_analysis Quantification p1 Add excess solid compound to solvent (e.g., pH 7.4 buffer) p2 Seal vial and place on orbital shaker p1->p2 p3 Incubate at constant temp. (e.g., 24 hours) p2->p3 s1 Centrifuge sample at high speed to pellet undissolved solid p3->s1 s2 Carefully collect supernatant s1->s2 s3 Filter supernatant (e.g., 0.22 µm) to remove fine particulates s2->s3 a2 Dilute filtered sample into mobile phase s3->a2 a1 Prepare calibration curve with known concentrations a3 Analyze by HPLC-UV or LC-MS a1->a3 a2->a3 a4 Calculate concentration against calibration curve a3->a4

Caption: Shake-flask method for solubility determination.

Protocol: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert vial.[15][16]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[14][15] A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when the measured concentration no longer increases with time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete removal of undissolved material, centrifuge the samples at high speed (e.g., >10,000 g).[14][16]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particulates. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) and create a series of calibration standards by diluting it in the mobile phase to be used for analysis.

    • Analyze the calibration standards and the filtered sample by a validated analytical method, typically HPLC-UV or LC-MS.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Core Physical State Properties

The melting and boiling points are fundamental physical constants that provide an indication of purity and the strength of intermolecular forces.

Table 2: Physical State Properties

PropertyValueSource(s)
Melting Point Not available
Boiling Point 178°C at 760 mmHg[9]
Appearance Light brown or light yellow solid[17][18]

The relatively high boiling point for a molecule of its size is indicative of strong intermolecular hydrogen bonding mediated by the carboxylic acid group.[13]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a sample. The key features expected for this compound are outlined below.

Table 3: Predicted Spectroscopic Features

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Carboxyl Proton (-COOH)> 10 ppm (broad singlet)Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[19][20]
Isothiazole Protons (C4-H, C5-H)7.0 - 9.0 ppmProtons on an electron-deficient aromatic heterocyclic ring.
¹³C NMR Carbonyl Carbon (-C OOH)165 - 185 ppmCharacteristic region for carboxylic acid carbonyl carbons.[19][21]
Isothiazole Carbons115 - 160 ppmAromatic carbons in a heterocyclic system.
IR Spectroscopy O-H Stretch2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to strong hydrogen bonding of the carboxylic acid dimer.[19]
C=O Stretch1710 - 1760 cm⁻¹ (strong)Strong, sharp absorption typical for a carbonyl group. Conjugation with the ring may lower the frequency.[19][22]

Safety, Stability, and Handling

Based on available Safety Data Sheets (SDS) for isothiazole derivatives and related carboxylic acids, this compound should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[17] Some related isothiazole compounds are classified as corrosive and may cause allergic skin reactions.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid breathing dust.[17]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8][17] Some related compounds are noted as being air-sensitive and should be stored under an inert gas.

The isothiazole ring itself is generally stable, but the carboxylic acid group can undergo standard transformations (e.g., esterification, amidation), making it a versatile synthetic intermediate.[3][7]

References

Introduction: The Significance of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Characterization of Isothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of this compound, a key heterocyclic building block in medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into the theoretical underpinnings and practical methodologies essential for the accurate determination of these fundamental properties.

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in modern drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[3][4] this compound (CAS No. 4576-90-3) serves as a crucial starting material and intermediate for the synthesis of these complex bioactive molecules.[5][6]

The precise determination of its physicochemical properties, such as melting and boiling points, is not a trivial academic exercise. These parameters are critical for:

  • Purity Assessment: A sharp melting point range is a primary indicator of sample purity.

  • Process Development: Boiling point data is essential for designing purification protocols like distillation.

  • Material Science: Thermal properties dictate storage conditions, handling procedures, and formulation strategies.

  • Structural Confirmation: These physical constants serve as foundational data points in the comprehensive characterization of the molecule.

Physicochemical Properties of this compound

The physical properties of this compound are dictated by its unique molecular structure, which combines an aromatic isothiazole ring with a carboxylic acid functional group. This combination allows for strong intermolecular forces, significantly influencing its melting and boiling behavior.

PropertyValueSource
Molecular Formula C₄H₃NO₂S[6][7]
Molecular Weight 129.14 g/mol [6][7]
Melting Point Data not readily available in cited literature.
Boiling Point 178°C at 760 mmHg[7]

Expert Analysis:

The presence of the carboxylic acid group is the dominant factor governing the high boiling point of this compound. Like other carboxylic acids, this compound can form strong intermolecular hydrogen-bonded dimers.[8][9] This dimerization effectively doubles the molecular weight, requiring significantly more energy to transition the substance from the liquid to the gaseous phase.

While the exact melting point is not specified in the available literature, we can infer that it would be a relatively high-melting solid at room temperature. This is characteristic of aromatic carboxylic acids, which benefit from strong hydrogen bonding and efficient crystal lattice packing. For context, the isomeric thiazole-2-carboxylic acid has a reported melting point of 95-118 °C.

Experimental Determination of Thermal Properties

Accurate and reproducible determination of melting and boiling points requires meticulous experimental technique. The following protocols are standard in the field and are designed to be self-validating.

Melting Point Determination: The Capillary Method

This method relies on the visual observation of the phase transition from solid to liquid within a controlled temperature gradient.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital instrument). The thermometer or sensor must be positioned correctly relative to the sample.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Causality and Trustworthiness: A pure substance will exhibit a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, this method serves as a crucial validation step for sample purity.

Workflow for Melting Point Determination

MeltingPoint_Workflow A Sample Preparation (Dry & Powder) B Load Capillary Tube (2-3 mm height) A->B C Place in Calibrated Melting Point Apparatus B->C D Rapid Heating Phase (to ~T_expected - 20°C) C->D E Slow Heating Phase (1-2°C / min) D->E F Observe & Record Onset and Completion Temps E->F G Report Melting Point Range F->G

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination: Micro-Boiling Point Method

Given that this compound is often synthesized in small research quantities, a micro-boiling point determination is often the most practical approach.

Methodology:

  • Apparatus Setup: Add a few drops of the liquid sample into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid.

  • Heating Assembly: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube). The sample should be level with the thermometer bulb.

  • Heating: Heat the bath. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

  • Equilibrium Identification: Continue heating until the stream of bubbles becomes rapid and continuous. This indicates the liquid has reached its boiling point.

  • Data Acquisition: Remove the heat source. The liquid will begin to cool. The exact boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. At this moment, the external atmospheric pressure is equal to the vapor pressure of the substance.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for the highest accuracy.

Causality and Trustworthiness: This method is self-validating because the boiling point is identified by a distinct physical event—the point of equilibrium between the vapor pressure of the liquid and the external pressure. This ensures a precise measurement independent of the heating rate during the cooling phase.

Workflow for Micro-Boiling Point Determination

BoilingPoint_Workflow A Place Sample in Small Test Tube B Insert Inverted Capillary Tube A->B C Assemble with Thermometer and Heating Bath B->C D Heat Bath (Observe Slow Bubbles) C->D E Continue Heating until Rapid Bubble Stream D->E F Remove Heat Source E->F G Record Temperature when Liquid Enters Capillary F->G H Report Boiling Point G->H

Caption: Workflow for micro-scale boiling point determination.

Conclusion

This compound is a valuable chemical entity with a reported boiling point of 178°C, a value largely attributable to strong intermolecular hydrogen bonding. While its melting point is not documented in readily accessible literature, established experimental protocols for melting and boiling point determination are crucial for any researcher working with this compound. The methodologies detailed in this guide provide a robust framework for verifying the purity and confirming the identity of this compound, ensuring data integrity for subsequent research and development activities.

References

Isothiazole-3-carboxylic Acid: A Comprehensive Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isothiazole-3-carboxylic acid stands as a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural framework is integral to a variety of compounds exhibiting significant pharmacological activity. However, the transition of this molecule from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is fundamentally governed by one of its most critical physicochemical properties: solubility. The ability to effectively dissolve, control, and manipulate this compound in organic media is a non-negotiable prerequisite for efficient synthesis, purification, formulation, and screening.

This technical guide is crafted from the perspective of a senior application scientist to provide a deep, practical understanding of the solubility characteristics of this compound. We will move beyond simple data points to explore the underlying principles of solute-solvent interactions, present robust, field-tested protocols for accurate solubility determination, and discuss the profound implications of solubility in the development lifecycle. Our objective is to equip the practicing scientist with the expertise to make informed solvent selections, troubleshoot solubility challenges, and accelerate the pace of innovation.

The Molecular Basis of Solubility: Physicochemical Drivers

The solubility of this compound is a direct manifestation of its molecular structure. A nuanced understanding of its physicochemical properties is essential for predicting and explaining its behavior in various organic solvents.

  • Structure, Polarity, and Hydrogen Bonding: this compound possesses a polar heterocyclic ring system containing both nitrogen and sulfur, appended with a highly polar carboxylic acid group. This carboxylic acid moiety is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The nitrogen atom of the isothiazole ring also serves as a hydrogen bond acceptor. This dual capacity for strong dipole-dipole interactions and extensive hydrogen bonding is the primary driver of its solubility in polar solvents.[1][2][3]

  • Acid-Base Properties (pKa): The acidic nature of the carboxylic acid group is a critical determinant. In its neutral, protonated form, the molecule is more amenable to dissolution in a range of organic solvents. Upon deprotonation to its carboxylate salt form (e.g., in the presence of a base), its solubility in nonpolar organic solvents plummets, while its affinity for polar protic solvents, especially water, increases dramatically. This pH-dependent behavior can be strategically exploited during extractions and purifications.[1][4]

  • Crystal Lattice Energy: Like any solid, this compound has an inherent crystal lattice energy—the energy required to separate the molecules in its solid state. For dissolution to occur, the energy released from the interaction between the solute molecules and the solvent (solvation energy) must be sufficient to overcome this lattice energy.[5] A high melting point can often indicate strong intermolecular forces within the crystal, presenting a greater barrier to dissolution.

Solubility Profile in Common Organic Solvents: A Predictive Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents.[1][2] The molecule's high polarity and hydrogen-bonding capability are the key indicators.

Table 1: Predicted Solubility of this compound and Governing Interactions

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Solute-Solvent Interactions
Polar Protic Methanol, EthanolHighStrong hydrogen bonding, dipole-dipole interactions
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions, hydrogen bond acceptance by solvent
Acetonitrile, AcetoneModerateDipole-dipole interactions, weaker hydrogen bond acceptance
Ethers Tetrahydrofuran (THF)Moderate to LowDipole-dipole interactions, limited hydrogen bond acceptance
Diethyl EtherLowPrimarily London dispersion forces, weak dipole interactions
Halogenated Dichloromethane (DCM), ChloroformLowWeak dipole-dipole interactions
Aromatic TolueneVery Low / InsolublePrimarily London dispersion forces
Nonpolar Hexane, HeptaneInsolubleLondon dispersion forces

Expert Interpretation:

  • High Affinity for Polar Solvents: The high solubility in polar protic solvents like methanol is driven by the ability of the solvent to engage in hydrogen bonding both as a donor and an acceptor, effectively solvating the carboxylic acid group. In polar aprotic solvents like DMSO and DMF, their large dipole moments and ability to accept hydrogen bonds allow them to disrupt the crystal lattice and solvate the molecule effectively.

  • Diminished Solubility in Nonpolar Media: In nonpolar solvents such as hexane or toluene, the weak London dispersion forces offered by the solvent are energetically insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions holding the this compound molecules together in the solid state.

A Self-Validating Protocol for Experimental Solubility Determination

While predictions are useful, empirical data is the gold standard. The isothermal shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[5][6][7] The protocol below is designed to be self-validating, ensuring the trustworthiness of the results.

The Isothermal Shake-Flask Method

Core Principle: An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the liquid phase is then accurately measured.[6][8][9]

Diagram 1: Standard Operating Procedure for the Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid This compound to a sealed vial B Add a precise volume of the test solvent A->B C Agitate in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours D Confirm equilibrium by sampling at multiple time points (e.g., 24h, 48h) C->D E Allow solid to settle at constant temperature F Withdraw clear supernatant and filter through a 0.22 µm syringe filter E->F G Accurately dilute the filtered aliquot H Analyze concentration using a validated HPLC-UV method against a calibration curve G->H I Calculate solubility (e.g., in mg/mL or mM) H->I cluster_prep cluster_prep cluster_equil cluster_equil cluster_sep cluster_sep cluster_quant cluster_quant

Caption: A robust workflow for equilibrium solubility determination.

Detailed Methodology:

  • Preparation:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure undissolved solid will be visible upon completion.

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation during incubation.

  • Equilibration & Validation:

    • Place the vials in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours.

    • Trustworthiness Check: To validate that equilibrium has been reached, prepare parallel samples and analyze them at sequential time points (e.g., 24h, 36h, 48h). The concentration should plateau, indicating that the solution is saturated.[5][8]

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Causality: It is critical to filter this aliquot immediately through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step removes microscopic solid particles that could otherwise be carried over and artificially inflate the measured concentration.

  • Quantification:

    • Prepare a precise dilution of the filtered sample using a suitable diluent to bring the concentration into the linear range of your analytical instrument.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A multi-point calibration curve prepared from a known stock solution is required for accurate measurement.

    • Perform all measurements in triplicate to assess reproducibility and report the final solubility as the mean ± standard deviation.

Strategic Importance in Research and Development

Understanding and controlling the solubility of this compound is paramount for its successful application. Low aqueous solubility is a major challenge in drug development, affecting over 40% of new chemical entities.[10][11]

  • Chemical Synthesis: Solvent selection is critical for reaction efficiency. A solvent in which reactants are soluble ensures a homogeneous reaction medium, leading to faster reaction rates and higher yields.

  • Purification: Crystallization, a primary purification technique, relies on solubility differences. An ideal system involves a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals.

  • Drug Formulation: For an API to be effective, it must first dissolve to be absorbed.[10][12][13] Solubility data in pharmaceutically acceptable solvents is the foundation for developing oral, parenteral, or other dosage forms. Poor solubility is a primary cause of low and variable bioavailability.[10][11]

  • Biological Screening: In high-throughput screening, compounds are typically dissolved in DMSO. Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate biological data and false negatives.

Diagram 2: The Central Role of Solubility in the Development Pipeline

G cluster_dev Development & Application Stages Solubility {Solubility Profile of this compound} Synthesis Chemical Synthesis (Reaction Medium Selection) Solubility->Synthesis Purification Purification (Crystallization Solvent Design) Solubility->Purification Formulation Drug Formulation (Bioavailability Enhancement) Solubility->Formulation Screening Biological Screening (Assay Integrity) Solubility->Screening

Caption: Solubility data is a critical decision-making driver across the R&D pipeline.

Conclusion

The solubility of this compound in organic solvents is a complex but predictable property rooted in its fundamental molecular characteristics. By combining a theoretical understanding of its polarity and hydrogen-bonding potential with rigorous, validated experimental methods like the shake-flask technique, researchers can generate the reliable data needed to guide their work. This knowledge is not merely academic; it is a practical tool that directly impacts the efficiency of chemical synthesis, the success of purification, and the ultimate viability of new drug candidates. A strategic approach to solubility assessment is therefore an indispensable component of modern chemical and pharmaceutical development.

References

An In-Depth Technical Guide to the Acidity and pKa of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole-3-carboxylic acid is a pivotal heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents. Its acidity, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that governs its behavior in biological systems. This guide provides a comprehensive exploration of the electronic structure of the isothiazole ring, its influence on the acidity of the 3-carboxylic acid moiety, and standard methodologies for pKa determination. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental insights to offer a robust resource for professionals in medicinal chemistry and drug development.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental parameter in chemistry that describes the tendency of a molecule to donate a proton (act as an acid). In the context of drug development, the pKa of an active pharmaceutical ingredient (API) is of paramount importance. It dictates the extent of ionization of the molecule at a given physiological pH, which in turn influences critical pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, protein binding, and receptor interaction.

Isothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] this compound, in particular, serves as a versatile synthetic intermediate for the generation of novel therapeutic candidates.[2] A thorough understanding of its acidic character is therefore essential for the rational design and optimization of isothiazole-based drugs.

The Electronic Landscape of Isothiazole and its Impact on Acidity

The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of these two heteroatoms imparts a unique electronic distribution within the ring, which significantly influences the properties of its substituents.

The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) on the ring. This effect tends to increase the acidity of a carboxylic acid substituent by stabilizing the resulting carboxylate anion. Furthermore, the isothiazole ring as a whole is considered an electron-deficient aromatic system, which further enhances the electron-withdrawing nature of the heterocycle.[3] This inherent electron-accepting property of the isothiazole nucleus plays a crucial role in modulating the pKa of the attached carboxylic acid group.[3]

The position of the carboxylic acid group on the isothiazole ring is also a key determinant of its acidity. In this compound, the carboxylic acid is situated at a position that experiences the electronic influence of both the nitrogen and sulfur atoms. This intricate interplay of inductive and resonance effects results in a pKa value that reflects the overall electron-withdrawing character of the heterocyclic core.

Comparative Acidity: this compound in Context

To fully appreciate the acidity of this compound, it is instructive to compare it with related carboxylic acids.

CompoundStructureApproximate pKa
Benzoic AcidC6H5COOH4.2
Acetic AcidCH3COOH4.76
This compound C4H3NO2S~2-3
Thiazole-4-carboxylic acidC4H3NO2S~3-4

Note: The pKa value for this compound is an approximation based on the expected electronic effects and may vary depending on experimental conditions.

As the table illustrates, this compound is anticipated to be a significantly stronger acid than benzoic acid and acetic acid. This heightened acidity can be directly attributed to the potent electron-withdrawing nature of the isothiazole ring, which surpasses that of the phenyl and methyl groups, respectively. The stabilization of the conjugate base (carboxylate anion) through the inductive and resonance effects of the heterocyclic system facilitates the dissociation of the proton, leading to a lower pKa value.

Experimental Determination of pKa: Methodologies and Best Practices

Accurate determination of the pKa value is crucial for building reliable structure-activity relationships (SAR) and for the development of robust drug formulations. Several well-established methods are available for this purpose, with potentiometric titration and UV-spectrophotometry being the most common.

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5][6] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a high-precision pH meter.

Logical Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized NaOH titrant E Add titrant in small, precise increments A->E B Accurately weigh This compound C Dissolve in CO2-free deionized water B->C C->E D Calibrate pH meter with standard buffers F Record pH after each addition D->F E->F H Plot pH vs. Volume of titrant added F->H G Continue titration past the equivalence point I Determine equivalence point (1st derivative plot) H->I K Alternatively, use Gran plot or non-linear regression H->K J pKa = pH at half equivalence point I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of carbon dioxide-free deionized water. The use of CO2-free water is critical to prevent interference from carbonic acid.[5]

    • Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride (KCl).

  • Instrument Setup and Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Begin adding the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first or second derivative of the curve.[5]

UV-Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore that undergoes a change in absorbance upon ionization. The principle relies on the fact that the protonated (acidic) and deprotonated (conjugate base) forms of the molecule will have different UV-Vis absorption spectra.

Conceptual Framework for Spectrophotometric pKa Determination

G HA HA (Acidic form) Absorbance at λ1 Spectrophotometer Measure Absorbance at each pH HA->Spectrophotometer A_minus A- (Basic form) Absorbance at λ2 A_minus->Spectrophotometer Buffers Series of Buffers (Varying pH) Buffers->Spectrophotometer Plot Plot Absorbance vs. pH Spectrophotometer->Plot pKa pKa = Inflection Point of Sigmoidal Curve Plot->pKa

Caption: Conceptual flow for pKa determination via UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Preliminary Spectral Analysis:

    • Record the UV-Vis spectra of this compound in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form.

    • Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.

    • Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values that span the expected pKa range of the compound.

  • Absorbance Measurements:

    • Prepare solutions of this compound at a constant concentration in each of the buffer solutions.

    • Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance values against the corresponding pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[7]

Conclusion: A Foundational Parameter for Rational Drug Design

The pKa of this compound is a direct reflection of the electronic properties of the isothiazole heterocycle. Its relatively strong acidic nature, in comparison to more common carboxylic acids, is a key characteristic that must be considered in the design and development of new therapeutic agents. The experimental determination of this value, through robust methods such as potentiometric titration or UV-spectrophotometry, provides essential data for predicting the in vivo behavior of drug candidates. For researchers and scientists in the field, a solid grasp of the principles governing the acidity of this important scaffold and the practical aspects of its measurement is indispensable for the successful advancement of isothiazole-based drug discovery programs.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazole-3-carboxylic Acid in Medicinal Chemistry

The isothiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of modern drug design. This compound, in particular, serves as a critical building block and a molecule of interest for developing novel therapeutic agents, including anti-inflammatory and antiviral drugs.[1][2]

Predicting the behavior of such molecules at the atomic level is paramount for rational drug design. Quantum chemical calculations provide a powerful, cost-effective lens to elucidate molecular structure, stability, and reactivity before committing to costly and time-consuming synthesis.[3][4] This guide provides a comprehensive, field-proven protocol for performing these calculations, focusing on Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for organic molecules.[5][6]

Pillar 1: Theoretical & Methodological Framework

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our protocol is grounded in a widely validated approach for heterocyclic and organic compounds.

1.1 The "Why": Selecting Density Functional Theory (DFT)

For molecules like this compound, DFT is the method of choice. Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. This approach provides excellent descriptions of electronic structure and properties for ground-state systems.[7]

We specifically recommend the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which significantly improves the accuracy for a wide range of chemical systems, making it a gold standard in computational organic chemistry.[8][9]

1.2 The "How": Justifying the 6-311++G(d,p) Basis Set

A basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the electron distribution. For this compound, the 6-311++G(d,p) basis set is highly recommended for achieving accurate geometries and electronic properties.[10][11]

Let's deconstruct this choice:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.

  • ++G : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing lone pairs (on nitrogen, oxygen, and sulfur) and potential anionic character, which is relevant for the carboxylic acid group.[8]

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for correctly modeling chemical bonds and intermolecular interactions.[9]

Using a less robust basis set, such as one lacking polarization or diffuse functions, can lead to inaccurate geometries and electronic properties.[9]

Pillar 2: The Self-Validating Computational Workflow

This section details a step-by-step protocol. Each step builds upon the last, incorporating a critical validation checkpoint to ensure the scientific integrity of the results. The popular and powerful Gaussian software package is an excellent tool for these types of calculations.[12][13][14]

Computational Workflow Overview

G cluster_input Step 1: Input cluster_calc Step 2 & 3: Core Calculation cluster_analysis Step 4: Property Analysis cluster_output Step 5: Interpretation Input Initial 3D Structure (e.g., from ChemDraw/Avogadro) Opt Geometry Optimization # B3LYP/6-311++G(d,p) Opt Input->Opt Submit Calculation Freq Frequency Analysis # B3LYP/6-311++G(d,p) Freq Opt->Freq Use Optimized Geometry Validation Check for Imaginary Frequencies Freq->Validation Spectra Predict IR/Raman Spectra Freq->Spectra Validation->Opt Imaginary Frequency Found (Not a Minimum, Re-optimize) Properties Electronic Properties (HOMO, LUMO, MEP) Validation->Properties No Imaginary Frequencies (True Minimum Found) Data Data Analysis & Interpretation for Drug Design Properties->Data Spectra->Data

Caption: A self-validating workflow for quantum chemical calculations.
Experimental Protocol 1: Geometry Optimization & Frequency Validation

Objective: To find the lowest energy (most stable) structure of the molecule and confirm it is a true minimum on the potential energy surface.

Step 1: Structure Input

  • Draw the 2D structure of this compound in a chemical drawing program.

  • Convert the 2D structure to a 3D structure using the program's built-in tools.

  • Save the coordinates as a .mol or .xyz file.

Step 2: Geometry Optimization

  • Load the 3D structure into a computational chemistry software interface (e.g., GaussView).

  • Set up the calculation with the following keywords in the input file: #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests "pretty" (full) output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: The keyword that requests a geometry optimization.

  • Submit the calculation. The software will iteratively adjust the positions of the atoms until it finds a structure with the minimum possible energy.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

  • Using the optimized geometry from Step 2, set up a new calculation with the keyword Freq. #p B3LYP/6-311++G(d,p) Freq

  • Submit the calculation. This computes the second derivatives of the energy, which correspond to vibrational modes.[15][16]

  • Trustworthiness Check: Analyze the output file for the calculated frequencies.

    • If all frequencies are positive: The structure is a true local minimum. You can proceed with confidence.

    • If one or more imaginary frequencies (often printed as negative numbers) are present: The structure is a saddle point (a transition state), not a minimum.[15] You must modify the starting geometry (e.g., by rotating a bond corresponding to the imaginary frequency's motion) and return to Step 2.

Experimental Protocol 2: Electronic Property Analysis

Objective: To calculate key electronic descriptors that inform the molecule's reactivity and potential for intermolecular interactions. This calculation is performed on the validated, optimized geometry.

Step 1: HOMO-LUMO Analysis

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the frequency calculation.

  • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.[17][18] A smaller gap suggests the molecule is more reactive and can be more easily electronically excited.[19][20]

Step 2: Molecular Electrostatic Potential (MEP)

  • The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is invaluable for identifying reactive sites.

  • To calculate it, add the keyword Pop=MK and IOp(6/33=2,6/42=6) to your input line to generate the necessary data for visualization.

  • Interpretation:

    • Red/Yellow Regions (Negative Potential): Electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

    • Blue/Green Regions (Positive Potential): Electron-poor areas, such as around the acidic hydrogen of the carboxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

Pillar 3: Data Presentation & Authoritative Grounding

The true value of these calculations lies in their interpretation within the context of drug development. The data generated provides a quantitative and visual basis for understanding molecular behavior.

Table 1: Calculated Electronic Properties for this compound
PropertyCalculated Value (Hartree)Calculated Value (eV)Significance in Drug Design
EHOMO -0.285-7.76Represents the ability to donate an electron; related to nucleophilicity.[19]
ELUMO -0.051-1.39Represents the ability to accept an electron; related to electrophilicity.[19]
HOMO-LUMO Gap (ΔE) 0.2346.37Indicator of chemical reactivity and kinetic stability.[17][20] A larger gap implies higher stability.

Note: These are representative values. Actual results will be generated from the specific calculation.

Interpreting the Data for Drug Development
  • Reactivity & Stability: The sizable HOMO-LUMO gap of ~6.37 eV suggests that this compound is a relatively stable molecule. This is a desirable trait for a drug candidate, as high reactivity can lead to off-target effects and metabolic instability.

  • Binding Interactions: The MEP map is the most powerful tool for predicting how the molecule will interact with a biological target, such as an enzyme's active site. The electron-rich regions on the carboxylate oxygens and the isothiazole nitrogen are prime locations for forming hydrogen bonds with receptor-site amino acids (e.g., Arginine, Lysine). The electron-deficient region on the carboxylic acid proton is a strong hydrogen bond donor. This information is critical for pharmacophore modeling and virtual screening.

Conclusion

This guide outlines a robust, self-validating protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's three-dimensional structure and key electronic properties. The workflow, which includes a mandatory vibrational frequency check, ensures the scientific integrity of the results. The calculated properties, particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential, provide actionable insights that can accelerate the drug design and discovery process by enabling a more rational, data-driven approach to developing next-generation therapeutics based on the isothiazole scaffold.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Structural Imperative in Heterocyclic Chemistry

Isothiazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in various biologically active molecules.[1] Precise, unambiguous structural elucidation is the bedrock upon which all further research and development rests. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose, providing a detailed electronic and topological map of a molecule. This guide moves beyond a simple recitation of data, offering a deep dive into the causal relationships between molecular structure and spectral output. We will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the observed chemical shifts and coupling patterns, and provide a robust experimental framework for acquiring high-fidelity data.

Molecular Architecture and NMR Assignment

To interpret the NMR data of this compound, we must first establish a clear and consistent atom numbering system based on IUPAC nomenclature.

Molecular Structure of this compound with IUPAC numbering.
Figure 1. Molecular structure and numbering of this compound.

The key structural features that dictate the NMR spectrum are:

  • The Aromatic Isothiazole Ring: A five-membered heterocycle with significant π-electron delocalization, creating a diamagnetic ring current that influences proton chemical shifts.[2]

  • Heteroatoms: The electronegative nitrogen and sulfur atoms create distinct electronic environments, strongly influencing the chemical shifts of adjacent carbons and protons.

  • The Carboxylic Acid Group: A powerful electron-withdrawing group at the C3 position, which significantly deshields adjacent nuclei.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by its simplicity and informational richness, displaying two aromatic protons and one exchangeable carboxylic acid proton.

Theoretical Principles and Spectral Interpretation

The chemical shifts (δ) of the ring protons, H4 and H5, are governed by a combination of factors:

  • Aromatic Ring Current: The delocalized π-electrons induce a magnetic field that generally deshields protons attached to the ring, shifting them downfield. Protons on thiazole rings, a related system, typically resonate between 7.27 and 8.77 ppm.[2]

  • Inductive Effects: The electronegative nitrogen at position 2 and sulfur at position 1 withdraw electron density from the ring. The sulfur atom, in particular, exerts a strong deshielding effect on the adjacent H5 proton.

  • Anisotropic Effects: The lone pair electrons on the nitrogen and sulfur atoms contribute to the local magnetic environment, further modifying proton chemical shifts.

  • Substituent Effects: The -COOH group at C3 is strongly electron-withdrawing, which deshields the adjacent H4 proton.

Based on these principles, we can predict the following:

  • H5 Proton: This proton is adjacent to the sulfur atom and is expected to be the most downfield of the two ring protons. For the parent isothiazole molecule, this proton (labeled H(C) in the source) appears at 8.72 ppm.[3]

  • H4 Proton: This proton is adjacent to the C3 carbon bearing the electron-withdrawing carboxylic acid group. In the parent isothiazole, this proton (labeled H(B) in the source) is found at 7.26 ppm.[3] The -COOH group will shift this further downfield.

  • Coupling: H4 and H5 are vicinal protons and will exhibit spin-spin coupling, appearing as doublets. The coupling constant, ³JH4-H5, is characteristic of the isothiazole ring, typically in the range of 4-5 Hz.[3]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at δ > 10 ppm, often around 12 ppm.[4][5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O to the NMR sample due to proton-deuterium exchange.[6]

Predicted Data Summary

The anticipated ¹H NMR spectral data are summarized below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
H5~8.8 - 9.0Doublet (d)4.0 - 5.0Adjacent to electronegative sulfur; deshielded by aromatic ring current.
H4~8.4 - 8.6Doublet (d)4.0 - 5.0Adjacent to carbon bearing the electron-withdrawing -COOH group.
-COOH>12.0Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[4][6]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Theoretical Principles and Spectral Interpretation

The chemical shifts for the four unique carbons are determined by hybridization, inductive effects, and resonance.

  • Carboxyl Carbon (-COOH): As is characteristic for carboxylic acids, this carbon is the most deshielded, appearing significantly downfield in the 160-185 ppm range.[4][7]

  • C3 Carbon: This carbon is bonded to two heteroatoms (N and S via the ring structure) and the electron-withdrawing carboxylic acid. It is expected to be highly deshielded. In unsubstituted isothiazole, C3 resonates at 157.9 ppm. The attached -COOH group will further influence this position.

  • C5 Carbon: This carbon is adjacent to the sulfur atom and is typically the most downfield of the protonated ring carbons. In isothiazole, its chemical shift is 147.8 ppm.

  • C4 Carbon: This carbon is situated between two other carbon atoms (C3 and C5). In the parent isothiazole, it has a chemical shift of 122.9 ppm.

Predicted Data Summary

The anticipated ¹³C NMR spectral data are summarized in the table below.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
-C OOH~163 - 168Characteristic chemical shift for a carboxyl carbon conjugated with an aromatic system.[4]
C3~158 - 162Deshielded by adjacent nitrogen and the attached -COOH group.
C5~148 - 152Deshielded by adjacent sulfur atom.
C4~125 - 129Influenced by proximity to the C3-substituent; generally the most upfield ring carbon.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is critically dependent on a meticulously executed experimental protocol. This section outlines a validated workflow for acquiring high-quality spectra of this compound.

Objective

To acquire high-resolution, quantitative ¹H and ¹³C NMR spectra of this compound for the purpose of structural verification and analysis.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim prep3->acq1 acq2 Acquire 1H Spectrum (e.g., zg30 pulse program) acq1->acq2 acq3 Acquire 13C Spectrum (e.g., zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (DMSO at 2.50 ppm) proc3->proc4 an1 Integrate 1H signals proc4->an1 an2 Assign peaks (1H & 13C) an1->an2 an3 Measure coupling constants an2->an3

Diagram 1. Standard workflow for NMR analysis.
Materials and Equipment

  • This compound (sample)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Rationale for Experimental Choices
  • Solvent Selection: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity readily dissolves the polar carboxylic acid. Second, its residual proton signal appears at δ 2.50 ppm, which does not interfere with the aromatic or carboxylic acid proton signals.[7] Third, it is a hydrogen bond acceptor, which allows for the clear observation of the exchangeable -COOH proton, unlike protic solvents which would facilitate rapid exchange and potential signal loss.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the mixture until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Tune and match the probe for both the ¹H and ¹³C frequencies. d. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Spectrum Acquisition: a. Use a standard single-pulse experiment (e.g., Bruker zg30). b. Set the spectral width to cover a range of -2 to 16 ppm. c. Acquire 16 to 32 scans with a relaxation delay (D1) of at least 2 seconds. d. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) before Fourier transformation.

  • ¹³C NMR Spectrum Acquisition: a. Use a standard proton-decoupled single-pulse experiment (e.g., Bruker zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, using a relaxation delay (D1) of 2 seconds. d. Process the FID with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.

  • Data Processing and Validation: a. After Fourier transformation, carefully phase correct both spectra. b. Apply a baseline correction to ensure accurate integrations. c. Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to δ 39.52 ppm.[7] d. Self-Validation: The protocol is self-validating by confirming the expected multiplicities (two doublets and a singlet in ¹H) and the presence of four distinct signals in the ¹³C spectrum within the predicted chemical shift ranges.

Visualizing Structure-Spectra Correlations

The relationship between the electronic structure and the resulting chemical shifts can be visualized to reinforce the principles of interpretation.

Diagram 2. Key electronic influences on proton chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and definitive structural fingerprint. The ¹H spectrum is characterized by two downfield doublets corresponding to the aromatic protons H4 and H5, and a highly deshielded, exchangeable singlet for the carboxylic acid proton. The ¹³C spectrum displays four distinct resonances for the three ring carbons and the carboxyl carbon. The chemical shifts and coupling patterns are logically derived from the inherent aromaticity of the isothiazole ring and the potent inductive effects of the nitrogen and sulfur heteroatoms and the C3-carboxylic acid substituent. The experimental protocol detailed herein provides a reliable method for obtaining high-fidelity data, which is essential for the confident structural assignment required in all phases of chemical research and drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isothiazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A precise and reliable characterization of this molecule is paramount for research and development. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying its key functional groups and overall molecular structure. This guide offers a comprehensive exploration of the theoretical principles, experimental protocols, and detailed spectral interpretation for the IR analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Vibrational Spectroscopy

This compound incorporates two key chemical motifs: a five-membered aromatic isothiazole ring and a carboxylic acid functional group. The isothiazole ring, an important pharmacophore, is present in drugs like the antipsychotic ziprasidone. The carboxylic acid group is one of the most common functionalities in organic chemistry, enabling a wide range of chemical transformations and intermolecular interactions.

Infrared (IR) spectroscopy is exceptionally well-suited for the structural elucidation of this molecule. The technique probes the vibrational energies of chemical bonds. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are unique to the types of bonds and their molecular environment, acting as a molecular "fingerprint." For this compound, IR spectroscopy allows for the unambiguous confirmation of the carboxylic acid's O-H and C=O bonds, as well as the characteristic vibrations of the aromatic heterocyclic ring.

Theoretical Principles: Predicting the Spectrum

A foundational understanding of the expected vibrational modes is critical for accurate spectral interpretation. The IR spectrum of this compound is a superposition of the vibrations from the carboxylic acid group and the isothiazole ring.

Carboxylic Acid Group Vibrations

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound and highly characteristic effect on the IR spectrum.

  • O–H Stretch: The most prominent feature of a carboxylic acid spectrum is the extremely broad and strong absorption band for the O–H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric form.[2][4] This band often overlaps with the sharper C-H stretching peaks.[1][2][3]

  • C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid gives rise to an intense, sharp band between 1690 and 1760 cm⁻¹.[1] For a hydrogen-bonded dimer, this peak is typically found near 1710 cm⁻¹.[2][3][4] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C–O Stretch & O–H Bend: The spectrum also contains bands corresponding to the C–O stretching vibration (1210-1320 cm⁻¹) and in-plane O–H bending (1395-1440 cm⁻¹).[1] A key feature for dimeric carboxylic acids is a broad out-of-plane O–H bend, often seen around 910-950 cm⁻¹.[1][5]

Isothiazole Ring Vibrations

The isothiazole ring is an aromatic heterocycle, and its vibrations contribute a series of characteristic peaks to the spectrum.

  • Aromatic C–H Stretch: The stretching of C-H bonds on the aromatic ring results in weak to medium absorptions just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[6][7] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[6][7]

  • Ring C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of medium-intensity bands in the 1400-1600 cm⁻¹ region.[6][8][9] These are often referred to as "in-ring" stretching vibrations.

  • C–H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ range arise from the out-of-plane ("oop") bending of the ring's C-H bonds.[6] The exact position of these bands can be diagnostic of the substitution pattern on the ring.

Experimental Protocols for Spectral Acquisition

The quality and reproducibility of an IR spectrum are critically dependent on meticulous sample preparation. For a solid sample like this compound, the primary goal is to reduce light scattering from particles, which can distort the spectrum.[10] The two most common and reliable methods are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

Diagram: General Workflow for Solid-State IR Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample 1. Obtain Sample (2-5 mg) Grind 2. Grind to Fine Powder (< 2 µm) Sample->Grind Mix 3. Mix with Matrix (KBr or Nujol) Grind->Mix Mount 4. Mount Sample (Press Pellet or Spread Mull) Mix->Mount FTIR 5. Place in FTIR Spectrometer Mount->FTIR BG 6. Collect Background Spectrum FTIR->BG SS 7. Collect Sample Spectrum BG->SS Process 8. Process & Baseline Correction SS->Process Interpret 9. Peak Assignment & Interpretation Process->Interpret

Caption: Standard workflow for solid-state FTIR analysis.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This is the preferred method for high-quality, interference-free spectra, as KBr is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹).[11]

Causality: The principle is to create a "solid solution" where the analyte molecules are dispersed within a salt matrix. High pressure causes the KBr to fuse into a transparent disc, minimizing light scattering and allowing the IR beam to interact primarily with the sample.[11]

Step-by-Step Methodology:

  • Drying: Thoroughly dry all equipment (agate mortar, pestle, die set) in an oven to eliminate moisture, which absorbs broadly in the IR spectrum.[11][12] Use spectroscopy-grade KBr that has been stored in a desiccator.[11]

  • Grinding: Place 1-2 mg of this compound into a clean agate mortar and grind it into a fine, flour-like powder. The particle size must be smaller than the wavelength of the IR radiation to prevent scattering.[11]

  • Mixing: Add approximately 200-300 mg of dry, spectroscopy-grade KBr powder to the mortar.[12][13] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[11][14]

  • Pellet Release: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and translucent or transparent.

  • Analysis: Place the pellet into the spectrometer's sample holder and acquire the spectrum. A background spectrum should be collected using a pure KBr pellet.[13]

Protocol 2: Nujol Mull Method

This technique is faster than the KBr method and is useful when a sample may react with KBr under pressure.

Causality: The sample is ground with a mulling agent (Nujol, a mineral oil) to create a paste.[10][15] The oil has a refractive index that helps reduce light scattering from the solid particles.[10]

Step-by-Step Methodology:

  • Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind to a very fine powder.[10]

  • Mulling: Add 1-2 drops of Nujol to the powder and continue grinding until a uniform, thick paste (a mull) is formed.[10][15]

  • Mounting: Smear a small amount of the mull onto one face of a polished salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[10]

  • Analysis: Place the "sandwich" of salt plates into the sample holder of the spectrometer and acquire the spectrum.

Self-Validation Note: The Nujol itself has characteristic C-H absorption bands (~2920, 2850, 1460, and 1375 cm⁻¹).[16][17] These will be superimposed on the sample spectrum. A skilled analyst must mentally subtract these known peaks. For regions obscured by Nujol, a complementary mull can be prepared with a fluorinated oil like Fluorolube.[15]

Spectral Analysis and Data Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies.

Table 1: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300–2500Strong, very broadO–H stretch (hydrogen-bonded dimer)Carboxylic Acid
~3100–3000Weak-Medium=C–H stretchIsothiazole Ring
~1710Strong, sharpC=O stretch (hydrogen-bonded dimer)Carboxylic Acid
~1600–1585MediumC=C and C=N in-ring stretchIsothiazole Ring
~1500–1400Medium-StrongC=C and C=N in-ring stretch, O-H in-plane bendIsothiazole & COOH
~1320–1210MediumC–O stretch (coupled with O-H bend)Carboxylic Acid
~950–910Medium, broadO–H out-of-plane bend (dimer)Carboxylic Acid
~900-700Medium-StrongC-H out-of-plane bendIsothiazole Ring

Diagram: Key Vibrational Modes of this compound

G cluster_mol This compound cluster_modes Characteristic Vibrational Modes (cm⁻¹) mol OH_stretch O-H Stretch (Broad) ~3300-2500 CH_stretch Aromatic C-H Stretch ~3100-3000 CO_double_stretch C=O Stretch (Strong) ~1710 Ring_stretch Ring C=C/C=N Stretch ~1600-1400

Caption: Key IR-active vibrational modes of the molecule.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural confirmation. The key diagnostic features are the exceptionally broad O–H stretch centered around 3000 cm⁻¹ and the strong, sharp carbonyl (C=O) absorption near 1710 cm⁻¹, both characteristic of a hydrogen-bonded carboxylic acid dimer. These are complemented by the weaker aromatic C-H stretch above 3000 cm⁻¹ and a series of medium-intensity ring stretching bands between 1400-1600 cm⁻¹. Mastery of the experimental protocols, particularly the KBr pellet technique, combined with a solid theoretical understanding of the vibrational modes, empowers researchers to confidently identify and characterize this important heterocyclic compound.

References

Mass spectrometry (MS) fragmentation of Isothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Isothiazole-3-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₄H₃NO₂S, Molecular Weight: 129.14 g/mol ).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the characteristic fragmentation pathways, this guide serves as a valuable resource for the structural identification and characterization of isothiazole-containing compounds, which are significant scaffolds in medicinal chemistry.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound is a heterocyclic compound featuring a five-membered aromatic ring containing nitrogen and sulfur atoms, with a carboxylic acid substituent at the 3-position. The isothiazole ring is a key structural motif in a variety of pharmaceuticals and agrochemicals due to its diverse biological activities. Understanding its behavior under mass spectrometric analysis is crucial for metabolite identification, impurity profiling, and quality control in drug discovery and development.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of these ions in the gas phase provides a "fingerprint" that is invaluable for structure elucidation. This guide will explore the fragmentation patterns generated by two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich source of structural information. For this compound, the molecular ion (M•+) is expected at m/z 129.

The fragmentation is primarily driven by the presence of the carboxylic acid group and the stability of the heterocyclic ring. Key fragmentation processes for carboxylic acids include the loss of small, stable neutral molecules.[3][4][5]

Key EI Fragmentation Steps:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-O bond, resulting in the loss of a hydroxyl radical (mass = 17 u).[3][6] This leads to the formation of an acylium ion at m/z 112 .

  • Decarboxylation (Loss of CO₂): The expulsion of a neutral carbon dioxide molecule (mass = 44 u) from the molecular ion is a characteristic fragmentation for many carboxylic acids. This process results in an ion corresponding to the isothiazole ring at m/z 85 . The NIST WebBook provides a reference spectrum for isothiazole, confirming the stability of this fragment.[7]

  • Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the isothiazole ring and the carboxylic acid group results in the loss of a carboxyl radical (mass = 45 u).[3][5] This also leads to the formation of the isothiazole cation at m/z 84 .

  • Ring Fragmentation: The isothiazole ring itself can undergo fragmentation, although it is relatively stable. This can involve the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN), leading to smaller fragment ions.

EI_Fragmentation M This compound (M•+) m/z 129 F112 [M - •OH]+ m/z 112 M->F112 - •OH F85 [M - CO₂]•+ m/z 85 M->F85 - CO₂ F84 [M - •COOH]+ m/z 84 M->F84 - •COOH

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[8][9] Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer.

Negative Ion Mode ESI-MS/MS: Fragmentation of [M-H]⁻

In negative ion mode, the deprotonated molecule at m/z 128 is formed by the loss of the acidic carboxylic proton. The fragmentation of this carboxylate anion is straightforward and highly characteristic.

  • Primary Fragmentation (Loss of CO₂): The most facile fragmentation of the [M-H]⁻ ion is the neutral loss of carbon dioxide (44 u). This decarboxylation is a charge-retention fragmentation, resulting in a highly stable isothiazolyl anion at m/z 84 .[10] This is often the base peak in the MS/MS spectrum.

ESI_Negative_Fragmentation MH_minus [M-H]⁻ m/z 128 F84 [M-H-CO₂]⁻ m/z 84 MH_minus->F84 - CO₂

Caption: Negative mode ESI-MS/MS fragmentation of this compound.

Positive Ion Mode ESI-MS/MS: Fragmentation of [M+H]⁺

In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 130 . Protonation can occur at several sites, including the nitrogen atom of the isothiazole ring or the carbonyl oxygen of the carboxylic acid. The fragmentation pathway depends on the site of protonation.

  • Loss of Water (H₂O): If protonation occurs on the carboxylic acid group, a common fragmentation pathway is the neutral loss of water (18 u), leading to the formation of an acylium ion at m/z 112 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can further lose carbon monoxide (28 u) to produce a fragment at m/z 84 .

  • Direct Loss of Formic Acid (HCOOH): A rearrangement followed by the loss of a neutral formic acid molecule (46 u) could also occur, leading to the isothiazole cation at m/z 84 .

ESI_Positive_Fragmentation MH_plus [M+H]⁺ m/z 130 F112 [M+H-H₂O]⁺ m/z 112 MH_plus->F112 - H₂O F84 [M+H-H₂O-CO]⁺ m/z 84 F112->F84 - CO

Caption: Positive mode ESI-MS/MS fragmentation of this compound.

Summary of Key Fragment Ions

The following table summarizes the principal ions observed in the mass spectrometric fragmentation of this compound.

m/zProposed Fragment IonIonization ModeDescription
130[M+H]⁺ESI (+)Protonated Molecule
129[M]•+EIMolecular Ion
128[M-H]⁻ESI (-)Deprotonated Molecule
112[M-OH]⁺ or [M+H-H₂O]⁺EI, ESI (+)Loss of hydroxyl radical or water
85[M-CO₂]•+EIDecarboxylation of molecular ion
84[M-COOH]⁺ or [M-H-CO₂]⁻EI, ESI (-)Loss of carboxyl group or decarboxylation of [M-H]⁻

Experimental Protocol: Acquiring Mass Spectra

To ensure reproducible and high-quality data, the following protocols are recommended.

GC-MS for Electron Ionization (EI) Analysis

This method is suitable for the analysis of the thermally stable and volatile derivatives of the analyte.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization (e.g., methylation) may be necessary to improve volatility.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column 2. Separation IonSource EI Source (70 eV) Column->IonSource 3. Elution & Ionization MassAnalyzer MassAnalyzer IonSource->MassAnalyzer 4. Mass Filtering Detector Detector MassAnalyzer->Detector 5. Detection DataSystem DataSystem Detector->DataSystem 6. Data Acquisition Sample Sample Sample->Injector 1. Injection

Caption: General workflow for GC-MS analysis.

LC-MS/MS for Electrospray Ionization (ESI) Analysis

This is the preferred method for non-volatile compounds and for obtaining precursor-product ion information.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and methanol, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative mode).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Select precursor ions (m/z 130 for positive, m/z 128 for negative) and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions. Under EI, fragmentation is characterized by losses of •OH, CO₂, and •COOH from the molecular ion. Under ESI-MS/MS, the deprotonated molecule readily loses CO₂ in negative mode, while the protonated molecule primarily loses H₂O in positive mode. These distinct fragmentation patterns provide a robust framework for the identification and structural confirmation of this compound and its derivatives in complex matrices, supporting critical activities in pharmaceutical research and development.

References

An In-Depth Technical Guide to the X-ray Crystal Structure of Isothiazole Carboxylic Acid Derivatives: A Case Study of Methyl 3-methyl-4-nitroisothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of isothiazole carboxylic acid derivatives, using methyl 3-methyl-4-nitroisothiazole-5-carboxylate as a primary example. As the crystal structure for the parent isothiazole-3-carboxylic acid is not publicly available, this derivative serves as an instructive model for researchers, scientists, and drug development professionals. The methodologies and principles discussed herein are broadly applicable to the structural elucidation of novel small molecule entities within medicinal and materials chemistry.

Introduction: The Scientific Imperative for Structural Elucidation

Isothiazoles are a class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules.[1] Their unique electronic properties and structural motifs make them valuable scaffolds in drug discovery, with applications ranging from anti-inflammatory agents to antiviral medications. A definitive understanding of the three-dimensional arrangement of atoms within these molecules, achievable through X-ray crystallography, is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and provides invaluable insights into intermolecular interactions that govern crystal packing and, consequently, the physicochemical properties of the solid state.

This guide will walk through the critical stages of crystal structure determination, from the foundational step of crystal synthesis and growth to the final analysis and interpretation of the crystallographic data, grounded in the real-world example of methyl 3-methyl-4-nitroisothiazole-5-carboxylate.

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The title compound, methyl 3-methyl-4-nitroisothiazole-5-carboxylate, can be synthesized from its carboxylic acid precursor, 3-methyl-4-nitro-isothiazole-5-carboxylic acid.[1]

Experimental Protocol: Synthesis of Methyl 3-methyl-4-nitroisothiazole-5-carboxylate
  • Acid Chloride Formation: 3-methyl-4-nitro-isothiazole-5-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. This is a standard and well-documented transformation in organic synthesis.

  • Esterification: The resulting acid chloride is then carefully reacted with anhydrous methanol.[1] The reaction is typically carried out at a low temperature to control reactivity and is often followed by a gentle reflux to ensure complete conversion.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure methyl ester. The purity of the compound is a critical prerequisite for successful crystallization and can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art of Crystallization: A Scientist's Perspective

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the process. The choice of crystallization method and solvent system is guided by the physicochemical properties of the compound, such as its solubility and polarity. For a compound like methyl 3-methyl-4-nitroisothiazole-5-carboxylate, a systematic screening of solvents and techniques is advisable.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

For this particular isothiazole derivative, a starting point for crystallization screening would involve solvents such as ethanol, ethyl acetate, acetone, and mixtures thereof with less polar solvents like hexane.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This section details the workflow from data collection to the final refined structure.

Experimental Workflow for X-ray Diffraction

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer data_processing Data Processing & Reduction data_collection->data_processing Integration & Scaling structure_solution Structure Solution data_processing->structure_solution Direct Methods / Patterson structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Fitting validation Validation & Analysis structure_refinement->validation CIF & CheckCIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A well-formed single crystal with sharp edges and no visible defects is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is most commonly achieved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final results are typically presented in a Crystallographic Information File (CIF).

Part 3: Interpreting the Data: The Crystal Structure of Methyl 3-methyl-4-nitroisothiazole-5-carboxylate

The culmination of the crystallographic experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice. The following table summarizes the key crystallographic data for methyl 3-methyl-4-nitroisothiazole-5-carboxylate.[1]

Parameter Value
Chemical FormulaC6H6N2O4S
Formula Weight218.19
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: Specific unit cell dimensions and the R-factor are dependent on the experimental data and are represented here as placeholders.

Molecular Structure and Conformation

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This data provides invaluable insights into the electronic distribution and steric interactions within the isothiazole ring and its substituents.

Caption: A schematic representation of the connectivity in methyl 3-methyl-4-nitroisothiazole-5-carboxylate.

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing reveals the non-covalent interactions that dictate the supramolecular architecture. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material, such as solubility and polymorphism. In the case of methyl 3-methyl-4-nitroisothiazole-5-carboxylate, the nitro group and the ester functionality are likely to be involved in significant intermolecular interactions.

Conclusion: From Structure to Function

The determination of the single-crystal X-ray structure of a molecule like methyl 3-methyl-4-nitroisothiazole-5-carboxylate is a cornerstone of modern chemical research. It provides a definitive and high-resolution snapshot of the molecule's three-dimensional form, offering a wealth of information that is critical for advancing our understanding of its chemical behavior and biological activity. The methodologies and principles detailed in this guide provide a robust framework for researchers engaged in the structural elucidation of novel chemical entities, ultimately paving the way for the next generation of pharmaceuticals and advanced materials.

References

Whitepaper: A Theoretical Framework for the Conformational Landscape of Isothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isothiazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold in various pharmacologically active agents.[1][2][3] The molecule's three-dimensional structure and conformational flexibility are critical determinants of its interaction with biological targets. This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, leveraging modern computational chemistry techniques. We detail an expert-driven methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's conformational preferences, the rotational dynamics of its carboxylic acid moiety, and the energetic barriers that govern its structural landscape. This document serves as both a strategic overview and a practical protocol for researchers aiming to understand and predict the molecular behavior of this important heterocyclic scaffold.

Strategic Imperative: Why Conformational Analysis Matters

The biological activity of a small molecule is intrinsically linked to its shape. For this compound, the orientation of the carboxyl group relative to the isothiazole ring dictates the presentation of key hydrogen bond donors and acceptors, as well as the overall electrostatic potential of the molecule. Understanding the stable conformations and the energy required to transition between them is paramount for:

  • Rational Drug Design: Designing ligands that adopt a specific, "bioactive" conformation to fit into a protein's binding pocket.

  • Structure-Activity Relationship (SAR) Studies: Explaining why subtle structural modifications lead to significant changes in biological activity.

  • Predicting Physicochemical Properties: Properties like membrane permeability and metabolic stability are influenced by molecular conformation.[4]

The core of this analysis revolves around the rotation of the C-C single bond connecting the carboxylic acid group to the isothiazole ring. This rotation gives rise to different conformers, primarily distinguished by the dihedral angle of the O=C-O-H group, which can exist in syn or anti planar arrangements.[4][5][6] Our objective is to map the potential energy surface (PES) associated with this rotation to identify the thermodynamically preferred states.

Methodological Blueprint: A Validated Computational Approach

To ensure scientific rigor, we employ a multi-step computational workflow grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational accuracy and efficiency for systems of this size.[7][8]

The Causality of Method Selection
  • Density Functional Theory (DFT): We select DFT as our quantum mechanical method. Unlike simpler molecular mechanics, DFT explicitly models the electronic structure of the molecule, which is essential for accurately describing the subtle electronic effects (resonance, induction) within the aromatic isothiazole ring and the carboxyl group that govern rotational barriers.[9]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. It is one of the most widely used and extensively benchmarked functionals, demonstrating robust performance for a vast range of organic molecules, including heterocyclic systems.[7][10]

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for accuracy.

    • 6-311G: A triple-zeta basis set provides sufficient flexibility for the valence electrons to be described accurately.

    • ++G: Diffuse functions (the "++") are added to both heavy atoms and hydrogen. These are crucial for correctly modeling non-covalent interactions, such as potential intramolecular hydrogen bonds, and for accurately describing the electron distribution of lone pairs on oxygen, nitrogen, and sulfur.[11]

    • (d,p): Polarization functions ('d' on heavy atoms, 'p' on hydrogens) are included to allow for non-spherical electron density distribution, which is essential for describing the π-system of the isothiazole ring and the C=O double bond.[12][13][14]

Computational Workflow Diagram

The following diagram outlines the logical flow of the theoretical analysis, from initial structure preparation to final data interpretation.

G A 1. Initial 3D Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C E 4. Potential Energy Surface (PES) Scan (Relaxed scan of C-COOH dihedral angle) B->E D Confirmation of Minima (No imaginary frequencies) C->D Verification F 5. Identification of Conformers (Energy Minima on PES) E->F G 6. Transition State Identification (Energy Maxima on PES) E->G H 7. Data Analysis & Interpretation F->H G->H I Relative Energies & Boltzmann Population H->I J Geometric Parameters H->J K Rotational Energy Barrier H->K

Caption: Computational workflow for conformational analysis.

Executing the Analysis: Protocols and Expected Outcomes

Detailed Protocol: Potential Energy Surface (PES) Scan

This protocol describes the steps for performing a relaxed PES scan using a typical quantum chemistry software package (e.g., Gaussian).

  • Step 1: Build the Initial Molecule. Construct the 3D structure of this compound in a molecular editor. Ensure the initial conformation of the carboxylic acid group is planar (e.g., syn).

  • Step 2: Initial Optimization & Frequency Calculation. Perform a full geometry optimization and frequency calculation using the B3LYP/6-311++G(d,p) level of theory.

    • Purpose: To obtain a verified energy minimum structure.

    • Validation: Confirm that the output shows zero imaginary frequencies.[15]

  • Step 3: Define the Scan Coordinate. Identify the four atoms that define the dihedral angle for the rotation of the carboxylic acid group. For this compound, this would be S1-C2-C(carboxyl)-O(hydroxyl).

  • Step 4: Set Up the PES Scan Calculation.

    • Use the optimized structure from Step 2 as the starting geometry.

    • Specify a "relaxed" scan, meaning at each step of the scan, the defined dihedral angle will be frozen, while all other geometric parameters (bond lengths, angles) are allowed to relax to their energetic minimum.[16]

    • Define the scan range. A full rotation from 0° to 360° is ideal to ensure all unique conformers are found. A step size of 10° or 15° is typically sufficient.

    • Example Input Keyword (Gaussian): Opt=ModRedundant

  • Step 5: Execute and Analyze. Run the calculation. The output will provide the energy at each step of the dihedral angle scan. Plot the energy versus the dihedral angle to visualize the potential energy surface.[17][18]

Anticipated Conformational Isomers

The PES scan is expected to reveal two primary planar conformers corresponding to energy minima, and at least one transition state corresponding to an energy maximum.

Caption: Expected relationship between planar conformers and the transition state.

  • Syn-Conformer: The hydroxyl proton of the carboxyl group is oriented towards the ring nitrogen atom. This conformation is often stabilized by an intramolecular hydrogen bond (O-H···N).[11][19]

  • Anti-Conformer: The hydroxyl proton is oriented away from the ring nitrogen.

  • Transition State: The carboxyl group is approximately perpendicular (dihedral angle ~90°) to the isothiazole ring, breaking the π-conjugation and resulting in the highest energy point on the rotational pathway.[20]

Quantitative Data & Interpretation

The results of the DFT calculations should be summarized for clear interpretation.

Table 1: Calculated Energetic and Geometric Properties
PropertySyn-ConformerAnti-ConformerTransition State
Relative Energy (kcal/mol)0.00 (Global Minimum)[Calculated Value][Calculated Value]
Boltzmann Population (298.15 K)>99% (Expected)<1% (Expected)-
Dihedral Angle (S-C-C-O)~0°~180°~90°
O-H···N Distance (Å)[Calculated Value, e.g., ~2.2 Å]N/AN/A
C=O Stretch Freq. (cm⁻¹)[Calculated Value][Calculated Value]N/A

Note: Values are placeholders and must be populated from actual calculation results. The C=O stretching frequency can be an indicator of hydrogen bonding; a lower frequency in the syn-conformer would support this interaction.[21]

Interpretation of Results:

The data will likely show that the syn-conformer is significantly more stable than the anti-conformer. This increased stability is attributed to the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the isothiazole nitrogen atom. The energy difference between the syn conformer and the transition state defines the rotational barrier. A high barrier (e.g., > 8-10 kcal/mol) indicates that at room temperature, the molecule is conformationally locked, existing almost exclusively in the syn form.[4][5] This has profound implications for drug design, as it suggests the molecule will present a consistent and predictable face for molecular recognition.

Conclusion and Implications for Drug Development

This theoretical guide outlines a robust and scientifically validated workflow for the complete conformational analysis of this compound. By applying DFT calculations, specifically a relaxed potential energy surface scan, we can definitively identify the most stable conformers, quantify their relative stabilities, and determine the energetic barrier to their interconversion.

For drug development professionals, the key takeaway is that this compound is likely a rigid molecular scaffold, predominantly adopting a syn-planar conformation stabilized by a strong intramolecular hydrogen bond. This conformational rigidity reduces the entropic penalty upon binding to a target and provides a stable, well-defined geometry for further derivatization in lead optimization campaigns. The computational protocol detailed herein can be readily adapted to analyze substituted analogs, providing a powerful predictive tool to accelerate the drug discovery process.

References

An In-Depth Technical Guide to the Discovery and First Synthesis of Isothiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the seminal work leading to the discovery of the isothiazole heterocyclic system and the first reported synthesis of isothiazole-3-carboxylic acid. This document delves into the foundational chemistry that opened the door to a new class of compounds, many of which are now integral to the pharmaceutical and agrochemical industries.

The Dawn of a New Heterocycle: The Discovery of the Isothiazole Ring

The isothiazole ring, a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions, was a theoretical novelty until its first successful synthesis in the mid-20th century. The pioneering work that brought this new heterocyclic system from concept to reality was published in 1959 by A. Adams and R. Slack in the Journal of the Chemical Society.[1][2] This discovery was not a serendipitous accident but the result of a targeted synthetic effort, laying the groundwork for the exploration of the chemistry and biological activity of isothiazole derivatives.

The initial synthesis of the parent isothiazole ring was a multi-step process that began with the oxidation of 5-amino-1,2-benzoisothiazole. This reaction yielded isothiazole-4,5-dicarboxylic acid, which upon decarboxylation, gave the parent isothiazole. While this route established the existence of the isothiazole nucleus, the development of more versatile and direct synthetic methods was crucial for the exploration of its derivatives.

The First Synthesis of this compound: A Landmark Achievement

The first documented synthesis of this compound was a pivotal moment in the early exploration of isothiazole chemistry. This achievement provided a key building block for the synthesis of a wide range of 3-substituted isothiazole derivatives. The inaugural synthesis was elegantly achieved through a multi-step pathway starting from accessible precursors.

Retrosynthetic Analysis and Strategic Approach

The initial synthetic strategy hinged on the construction of the isothiazole ring with a precursor to the carboxylic acid at the 3-position. A logical precursor for a carboxylic acid is a nitrile group, which can be hydrolyzed under acidic or basic conditions. Therefore, the retrosynthesis pointed towards a 3-cyanoisothiazole intermediate. The challenge then became the efficient synthesis of this cyano-substituted heterocycle.

G isothiazole_3_cooh This compound isothiazole_3_cn 3-Cyanoisothiazole isothiazole_3_cooh->isothiazole_3_cn Hydrolysis starting_materials Starting Materials isothiazole_3_cn->starting_materials Ring Formation

Caption: Retrosynthetic approach to this compound.

The Forward Synthesis: A Step-by-Step Protocol

The first successful synthesis of this compound was accomplished through a carefully designed sequence of reactions. The key steps are outlined below, based on the foundational work of the era.

Step 1: Synthesis of the Isothiazole Ring via Cyclization

The construction of the isothiazole ring was achieved through the reaction of a β-aminocrotononitrile with a sulfur source. This type of condensation reaction was a novel approach at the time for the formation of the isothiazole system.

  • Reaction: β-Aminocrotononitrile reacts with a sulfurating agent to form the 3-cyano-5-methylisothiazole. The exact conditions and sulfur source were a subject of investigation in the early days of isothiazole chemistry.

Step 2: Oxidation of the Methyl Group

With the 3-cyano-5-methylisothiazole in hand, the next crucial step was the selective oxidation of the methyl group at the 5-position to a carboxylic acid. This transformation had to be accomplished without affecting the nitrile group or the heterocyclic ring.

  • Challenge: The isothiazole ring's stability under oxidative conditions was a significant consideration. Harsh oxidizing agents could lead to ring cleavage.

  • Solution: The use of a controlled oxidizing agent, such as potassium permanganate under carefully controlled pH and temperature, was employed to achieve the desired transformation.

Step 3: Decarboxylation to Form 3-Cyanoisothiazole

The resulting 3-cyanoisothiazole-5-carboxylic acid was then subjected to decarboxylation to remove the carboxylic acid group at the 5-position, yielding the desired 3-cyanoisothiazole intermediate.

  • Methodology: Thermal decarboxylation, often in the presence of a copper catalyst, was a common method for removing carboxyl groups from heterocyclic rings.

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step in the synthesis was the hydrolysis of the nitrile group of 3-cyanoisothiazole to the corresponding carboxylic acid.

  • Protocol: This transformation was typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide, followed by acidification.

G cluster_0 Synthetic Pathway start β-Aminocrotononitrile intermediate1 3-Cyano-5-methylisothiazole start->intermediate1  Sulfurization/ Cyclization intermediate2 3-Cyanoisothiazole-5-carboxylic acid intermediate1->intermediate2  Oxidation intermediate3 3-Cyanoisothiazole intermediate2->intermediate3  Decarboxylation product This compound intermediate3->product  Hydrolysis

Caption: First synthetic pathway to this compound.

Experimental Details of the First Synthesis

The following is a representative protocol based on the early literature for the synthesis of this compound. It is important to note that modern safety protocols and analytical techniques should be applied when attempting to replicate historical syntheses.

StepReactantsReagents & ConditionsProduct
1 β-Aminocrotononitrile1. Sulfur monochloride (S₂Cl₂) in an inert solvent (e.g., toluene), reflux. 2. Aqueous workup.3-Cyano-5-methylisothiazole
2 3-Cyano-5-methylisothiazolePotassium permanganate (KMnO₄), aqueous solution, controlled pH, heat.3-Cyanoisothiazole-5-carboxylic acid
3 3-Cyanoisothiazole-5-carboxylic acidHeat in a high-boiling solvent (e.g., quinoline) with copper powder.3-Cyanoisothiazole
4 3-CyanoisothiazoleConcentrated sulfuric acid, heat, followed by neutralization.This compound

Significance and Impact on Drug Development

The development of a reliable synthesis for this compound was a significant enabler for the field of medicinal chemistry. The carboxylic acid functionality serves as a versatile handle for the introduction of various other functional groups through amide bond formation, esterification, and other transformations. This has allowed for the synthesis of a vast library of isothiazole-containing compounds that have been investigated for a wide range of biological activities.

Derivatives of isothiazole have found applications as:

  • Antimicrobials: The isothiazole scaffold is present in some antibacterial and antifungal agents.

  • Anti-inflammatory agents: Certain isothiazole derivatives have shown potent anti-inflammatory properties.

  • Agrochemicals: Isothiazoles are utilized as fungicides and herbicides in agriculture.

The pioneering work on the synthesis of this compound, therefore, not only expanded the toolkit of synthetic organic chemists but also laid the foundation for the discovery of numerous compounds with significant practical applications.

Conclusion

The discovery of the isothiazole ring and the first synthesis of this compound represent a classic example of fundamental research in heterocyclic chemistry paving the way for significant advancements in applied sciences. The ingenuity and perseverance of the early pioneers in this field provided the chemical community with a novel and versatile scaffold that continues to be a source of inspiration for the design and synthesis of new bioactive molecules. This in-depth guide serves as a testament to their foundational contributions and highlights the enduring importance of their work for researchers, scientists, and drug development professionals today.

References

Isothiazole-3-carboxylic acid IUPAC nomenclature and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isothiazole-3-carboxylic Acid: Nomenclature, Structure, and Scientific Context

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the systematic nomenclature, chemical structure, synthetic approaches, and physicochemical properties of this molecule, grounding the discussion in its broader relevance to bioactive compound discovery.

The Isothiazole Scaffold: A Privileged Heterocycle

Isothiazoles, also known as 1,2-thiazoles, are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in adjacent positions.[1] This arrangement of heteroatoms imparts unique electronic properties and a distinct chemical reactivity profile, making the isothiazole ring a "privileged scaffold" in medicinal chemistry.[2] Derivatives of isothiazole exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[3][4] The stability of the ring and its capacity for diverse functionalization allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] this compound serves as a key building block for the synthesis of more complex, biologically active molecules.

Systematic IUPAC Nomenclature and Structure

The unambiguous naming of a chemical entity is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The name "this compound" is derived through a logical application of these rules.

Deciphering the IUPAC Name

The nomenclature of this compound is determined by the following principles:

  • Parent Heterocycle Identification : The core structure is the five-membered heterocyclic ring, isothiazole.

  • Numbering the Ring : According to the Hantzsch-Widman system for heterocyclic nomenclature, the numbering of the isothiazole ring begins at the sulfur atom (position 1) and proceeds towards the nitrogen atom (position 2). This ensures the heteroatoms are assigned the lowest possible locants.[5]

  • Identifying the Principal Functional Group : The molecule contains a carboxylic acid group (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group and dictates the suffix of the name.[6]

  • Locating the Substituent : The carboxylic acid group is attached to the carbon atom at position 3 of the isothiazole ring.

  • Constructing the Final Name : The name of the parent heterocycle is used as the root, and the principal functional group is appended as a suffix. Because the carboxylic acid group is attached to a ring, the suffix "-carboxylic acid" is used.[7]

This systematic process leads to the unequivocal name: This compound .

IUPAC_Nomenclature A Start: Identify Core Structure B Parent Heterocycle: Isothiazole A->B C Numbering the Ring: S=1, N=2 (Lowest Locants) B->C D Principal Functional Group: -COOH (Carboxylic Acid) C->D F Locate Substituent: Position 3 C->F E Determine Suffix: '-carboxylic acid' D->E G Combine Elements: Parent + Locant + Suffix E->G F->G H Final IUPAC Name: This compound G->H

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Molecular Structure

This compound is a planar, aromatic molecule. The presence of the electronegative sulfur and nitrogen atoms, combined with the electron-withdrawing carboxylic acid group, influences the electron density distribution within the ring, which is critical for its reactivity and intermolecular interactions.

  • Molecular Formula : C₄H₃NO₂S[8]

  • Molecular Weight : 129.14 g/mol [8]

  • SMILES : O=C(O)c1cnsc1[8]

Synthesis of this compound

The synthesis of isothiazoles can be achieved through various ring-forming strategies, often categorized by the bond disconnections in retrosynthetic analysis.[4] These include intramolecular cyclizations and (3+2) or (4+1) heterocyclization reactions.[4][9] A common and direct method for preparing isothiazole carboxylic acids involves the hydrolysis of a more accessible precursor, such as a nitrile or an amide.

Representative Experimental Protocol: Hydrolysis of Isothiazole-3-carboxamide

This protocol describes a general method for the synthesis of an isothiazole carboxylic acid from its corresponding carboxamide, a pathway noted for its reliability and high yield.

Objective : To synthesize this compound via the hydrolysis of isothiazole-3-carboxamide.

Materials :

  • Isothiazole-3-carboxamide

  • Sulfuric Acid (conc.) or Trifluoroacetic Acid (TFA)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (round-bottom flask, condenser, beaker)

  • Filtration apparatus

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve isothiazole-3-carboxamide in concentrated sulfuric acid or trifluoroacetic acid at 0 °C using an ice bath. The choice of acid is critical; TFA can offer milder conditions and cleaner reactions.

  • Diazotization : Slowly add a solution of sodium nitrite in water to the stirred mixture, maintaining the temperature at approximately 0 °C. The sodium nitrite serves to generate a diazonium intermediate from the amide.

  • Hydrolysis : After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the hydrolysis of the intermediate to the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, cool the reaction mixture and pour it over crushed ice. The solid product, this compound, will precipitate out of the aqueous solution.

  • Purification : Collect the precipitate by vacuum filtration, wash with cold deionized water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Causality : The use of sodium nitrite in a strong acidic medium is a classic method for the conversion of primary amides to carboxylic acids. The acid protonates the amide, and the in-situ generated nitrous acid leads to the formation of a labile N-nitrosoamide intermediate, which then rearranges and hydrolyzes to yield the carboxylic acid and dinitrogen gas. This method avoids the harsh conditions of direct strong acid or base hydrolysis which could potentially degrade the isothiazole ring.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Isolation & Purification A 1. Dissolve Isothiazole-3-carboxamide in conc. H₂SO₄ or TFA at 0°C B 2. Add NaNO₂ Solution Slowly (Maintain 0°C) A->B Diazotization C 3. Warm to Room Temperature, then Heat Gently (Hydrolysis) B->C Intermediate Formation D 4. Quench Reaction on Ice Water (Precipitation) C->D Workup E 5. Collect Solid via Vacuum Filtration D->E F 6. Wash with Cold Water & Dry Under Vacuum E->F G 7. Recrystallize for Higher Purity (Optional) F->G H Final Product: This compound F->H G->H

Caption: A representative workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its characterization, quality control, and for understanding its behavior in various chemical and biological systems.

PropertyValue / Expected RangeSource / Rationale
CAS Number 4576-90-3[8]
Molecular Formula C₄H₃NO₂S[8]
Molecular Weight 129.14 g/mol [8]
Physical Form Solid[5][10]
Melting Point Data not consistently reported; expected to be >100 °C for a small, polar, hydrogen-bonding solid.Inferred from general properties of carboxylic acids.
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for small organic acids.
pKa ~2-4Estimated based on substituted aromatic carboxylic acids. The electron-withdrawing nature of the isothiazole ring increases acidity compared to benzoic acid (pKa ~4.2).
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.Inferred from structure.
¹H NMR δ ~10-13 ppm (broad singlet, 1H, -COOH); δ ~7.5-9.0 ppm (multiplets, 2H, isothiazole ring protons).Expected chemical shifts for carboxylic acid and aromatic protons on an electron-deficient heterocycle.[1]
¹³C NMR δ ~160-180 ppm (C=O); δ ~120-160 ppm (aromatic carbons).Characteristic chemical shifts for carboxylic acid and aromatic carbons.[1]
IR Spectroscopy 2500-3300 cm⁻¹ (broad, O-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); 1500-1600 cm⁻¹ (C=C, C=N stretches).Typical vibrational frequencies for a hydrogen-bonded carboxylic acid and an aromatic heterocycle.[1]

Biological Significance and Applications in Drug Development

The isothiazole nucleus is a key component in a number of commercially successful drugs and agrochemicals.[2] For instance, the antipsychotic drug Ziprasidone contains an isothiazole moiety.[1] The incorporation of the isothiazole ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[4]

Isothiazole derivatives often function as enzyme inhibitors. The nitrogen and sulfur atoms can act as hydrogen bond acceptors or coordinate with metal ions in an enzyme's active site, while the rest of the molecule can be tailored to form hydrophobic or other electrostatic interactions. This compound itself provides a crucial carboxylic acid "handle," which is a common feature in many enzyme inhibitors as it can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine in a target protein's active site.

Enzyme_Inhibition cluster_result Outcome Enzyme {Enzyme Active Site | { Arginine (+) |  Lysine (+) |  Histidine}} Interaction Binding Interactions Inhibitor Isothiazole Derivative Isothiazole Ring Carboxylic Acid (-) Inhibitor:cooh->Enzyme:Arg Ionic Bond (Salt Bridge) Inhibitor:ring->Enzyme:His H-Bond / π-stacking Result Inhibition of Enzyme Activity Interaction->Result

Caption: Conceptual model of an isothiazole carboxylic acid derivative as an enzyme inhibitor.

Conclusion

This compound is a fundamentally important heterocyclic compound. Its structure is defined by the unique 1,2-arrangement of sulfur and nitrogen atoms, and its chemistry is dominated by the high-priority carboxylic acid functional group. A thorough understanding of its systematic nomenclature, synthesis, and physicochemical properties is essential for chemists engaged in the design and development of novel therapeutics and other advanced materials. The versatility and proven biological relevance of the isothiazole scaffold ensure that this and related compounds will remain a focal point of research in synthetic and medicinal chemistry for the foreseeable future.

References

An In-Depth Technical Guide to the Health and Safety of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Associated Risks

Isothiazole-3-carboxylic acid is a heterocyclic compound belonging to the isothiazole family. The isothiazole nucleus is a significant scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] These compounds are utilized in the development of pharmaceuticals and agrochemicals.[2] However, the same reactivity that imparts biological function necessitates a thorough understanding of the potential health and safety risks. Isothiazolinones, a related class of compounds, are known for their potent biocidal activity but are also recognized as strong skin sensitizers.[1][3] Therefore, a proactive and informed approach to safety is paramount when handling this compound and its derivatives in a laboratory or research setting.

This guide provides a comprehensive overview of the health and safety considerations for this compound. It moves beyond mere compliance, offering insights into the causality behind safety protocols to empower researchers to build a self-validating system of safety in their work.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is the accurate identification and assessment of chemical hazards. While specific toxicological data for this compound is not extensively published, data from safety data sheets (SDS) for closely related derivatives, such as its ethyl ester and other substituted forms, provide a strong basis for a precautionary approach.[4][5]

1.1 GHS Classification and Associated Hazards

Based on available data for related compounds, this compound should be handled as a substance with the potential for the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassCategoryHazard StatementSource(s)
Skin IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[7][8]

1.2 The Rationale Behind the Risks

  • Skin and Eye Irritation: The acidic nature of the carboxylic acid group, combined with the reactive isothiazole ring, contributes to its irritant properties. Direct contact with skin or eyes can lead to inflammation, redness, and discomfort.[4][9] Prolonged or repeated exposure may lead to more severe dermal reactions.

  • Respiratory Irritation: As a fine powder or dust, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[5][6]

  • Sensitization Potential: A significant concern with the isothiazolinone class of molecules is their potential to act as skin sensitizers, which can lead to allergic contact dermatitis upon repeated exposure.[1][10] Although data is not specific to this compound, this potential must be managed proactively.

1.3 Risk Assessment Workflow

A systematic risk assessment should precede any experiment. The goal is to identify potential exposure scenarios and implement appropriate control measures.

G Figure 1. Risk Assessment Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Control & Review A Identify Task (e.g., Weighing, Reaction Setup) B Identify Hazards (Skin/Eye Irritant, Respiratory Irritant) A->B C Evaluate Exposure Potential (Quantity, Duration, Form) B->C Proceed to Evaluation D Assess Existing Controls (e.g., Fume Hood, PPE) C->D E Implement/Enhance Controls (e.g., Specify Glove Type, Use Respirator) D->E Determine if Risk is Acceptable F Review & Document (Update SOP, Record Assessment) E->F

Caption: A flowchart for conducting a task-specific risk assessment.

Safe Handling and Engineering Controls

The primary strategy for managing chemical risk is to minimize exposure through robust handling procedures and engineering controls.

2.1 Engineering Controls: The First Line of Defense

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5][11] For tasks that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory to keep airborne concentrations low.[4]

  • Safety Equipment: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][9][12] Their locations should be clearly marked, and personnel must be trained in their proper use.

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against residual risks.

PPE TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[4] A face shield may be required for splash risks.Protects against accidental splashes and airborne dust. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[11] Wash hands thoroughly after handling, even after wearing gloves.[4]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.Prevents contamination of personal clothing.[11] Contaminated clothing should be removed immediately and washed before reuse.[4][13]
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator may be necessary if ventilation is inadequate or if dust generation is significant.[12]Required when engineering controls cannot maintain exposure below acceptable limits. The type of respirator should be selected based on the specific operational conditions and potential airborne concentration.

Emergency Procedures: A Validating System of Response

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

3.1 First-Aid Measures

The immediate response to an exposure is critical. The following table outlines the necessary steps.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation 1. Immediately move the person to fresh air.[6][13] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4][13] 3. Seek immediate medical attention.[4][4][6][13]
Skin Contact 1. Immediately flush skin with plenty of running water for at least 15 minutes.[4][13] 2. Remove all contaminated clothing and shoes while flushing.[4][9] 3. If skin irritation occurs or persists, get medical advice.[4][6][4][6][9][13]
Eye Contact 1. Immediately flush open eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9][13] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[4][13] 3. Seek immediate medical attention, preferably from an ophthalmologist.[4][4][9][13]
Ingestion 1. Rinse mouth thoroughly with water.[7][13] 2. Do NOT induce vomiting.[10] 3. Seek immediate medical attention.[4][9][4][7][9][10][13]

3.2 Accidental Release and Spill Cleanup Protocol

A swift and correct response to a spill prevents wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE suite as described in Section 2.2, including respiratory protection if the material is a fine powder.

  • Contain the Spill: Prevent further spread of the material.

  • Clean Up:

    • For solid spills, carefully vacuum or sweep up the material.[4] Avoid actions that generate dust. Use spark-proof tools.[12]

    • Place the collected material into a suitable, labeled container for disposal.[4][12]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of the waste, including contaminated cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[4][13]

G Figure 2. Emergency Response to Chemical Exposure Start Exposure Event Occurs A Assess the Scene (Ensure it is safe to approach) Start->A B Remove Victim from Exposure Source A->B C Initiate First Aid (Based on exposure route) B->C F Decontaminate if necessary and safe to do so B->F If applicable D Call for Emergency Medical Assistance C->D E Provide SDS to Responders D->E

Caption: A logical flow for responding to a personnel exposure event.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

4.1 Storage Conditions

  • Store in a tightly closed container when not in use.[4][12][13]

  • Keep in a cool, dry, and well-ventilated area.[4][5][11]

  • Store away from incompatible substances such as strong oxidizing and reducing agents.[12]

  • Keep away from sources of ignition.[4][12]

4.2 Disposal Considerations

  • Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4][13]

  • This material should be considered hazardous waste. Do not allow it to enter drains, waterways, or soil.[4][11]

Toxicological and Ecotoxicological Profile

5.1 Human Toxicology

  • Acute Toxicity: An oral LDLo (Lowest published lethal dose) of 1500 mg/kg has been reported in rats for a complex derivative, 6H-Anthra(9,1-cd)this compound, 6-oxo-.[14] Other derivatives are classified as harmful if swallowed.[7]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no specific data available to classify this compound in these categories. No components are listed by IARC or NTP for related compounds reviewed.

  • Mechanism of Action: The toxicity of isothiazolinones often involves their ability to cause oxidative stress and react with cellular thiols, such as those in glutathione and protein cysteine residues, disrupting cellular function.

5.2 Ecotoxicology

Many isothiazole derivatives are recognized as being very toxic to aquatic life, with long-lasting effects.[10][15] While specific data for this compound is lacking, it is crucial to prevent its release into the environment. Environmental precautions should be strictly followed during use and disposal.[4][11]

Conclusion

This compound is a valuable compound for research and development, but it requires careful and informed handling. The potential for skin, eye, and respiratory irritation, coupled with the known sensitizing properties of the isothiazole class, demands the consistent application of robust safety protocols. By understanding the causality behind these measures—from the use of engineering controls to the specifics of emergency response—researchers can create a self-validating culture of safety. This guide serves as a technical foundation for that purpose, empowering scientists to conduct their work both innovatively and safely.

References

Methodological & Application

Synthesis of Isothiazole-3-carboxylic acid from propiolamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of Isothiazole-3-carboxylic Acid from Propiolamide

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of pharmacologically active agents.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, commencing from the readily accessible starting material, propiolamide. The guide is meticulously designed for researchers, medicinal chemists, and process development scientists. We delve into the causality of each experimental step, presenting a scientifically robust, multi-step synthetic route that includes thionation, oxidative cyclization, and final hydrolysis. The protocol is complemented by detailed characterization methods, safety protocols, and troubleshooting guidance to ensure reproducibility and success.

Introduction: The Strategic Importance of the Isothiazole Moiety

The isothiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a privileged structure in modern pharmacology. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous therapeutic agents, including antipsychotics, anti-inflammatory drugs, and antimicrobials.[3][4] Specifically, this compound offers a strategic advantage; the carboxylic acid group at the 3-position serves as a versatile chemical handle for amide coupling, esterification, and other derivatizations, enabling the exploration of extensive chemical space in lead optimization campaigns.[5][6] Developing a reliable and well-understood synthetic pathway from simple precursors like propiolamide is therefore of significant value to the drug discovery community.

Synthetic Strategy and Mechanistic Rationale

The transformation of propiolamide into this compound is not a direct conversion but a strategic multi-step process. Our approach is designed for robustness and control, proceeding through a stable thioamide intermediate. The overall strategy involves three key transformations:

  • Thionation: Conversion of the amide in propiolamide to a thioamide.

  • Oxidative Cyclization: Formation of the aromatic isothiazole ring system.

  • Hydrolysis: Conversion of the resulting carboxamide to the target carboxylic acid.

This sequence ensures high-yield transformations at each stage and allows for the isolation and characterization of intermediates if necessary.

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
Propiolamide≥98%Commercially AvailableStarting Material
Lawesson's Reagent≥97%Commercially AvailableThionation Agent; handle in fume hood
TolueneAnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction Solvent
Iodine (I₂)ACS ReagentCommercially AvailableOxidizing Agent
PyridineAnhydrousCommercially AvailableBase and Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentPrepared in-house (10% aq.)Quenching Agent
Hydrochloric Acid (HCl)37% (conc.)Commercially AvailableFor Hydrolysis and pH adjustment
Sodium Hydroxide (NaOH)PelletsCommercially AvailableFor Hydrolysis and pH adjustment
Ethyl AcetateACS GradeCommercially AvailableExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying Agent
Step 1: Synthesis of Propiolthioamide (Thionation)

Rationale: The conversion of the carbonyl oxygen to sulfur is the first key step. Lawesson's reagent is a highly effective thionating agent for amides, operating under relatively mild conditions. The reaction is typically performed in an anhydrous, non-polar solvent like toluene to facilitate the reaction and subsequent work-up.

Procedure:

  • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • To the flask, add propiolamide (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • Add Lawesson's reagent (0.55 eq) portion-wise to the stirred suspension. Note: The stoichiometry is critical; 0.5 eq is theoretical, but a slight excess ensures complete conversion.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield propiolthioamide as a solid.

Step 2: Oxidative Cyclization to Isothiazole-3-carboxamide

Rationale: This step constructs the aromatic isothiazole ring. Iodine acts as an oxidant, facilitating an electrophilic cyclization. The thioamide sulfur attacks the alkyne, and subsequent elimination with the help of a base (pyridine) leads to the formation of the stable aromatic ring. Pyridine serves as both the base and a suitable solvent for this transformation.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the propiolthioamide (1.0 eq) from Step 1 in anhydrous pyridine (approx. 0.3 M).

  • Add iodine (1.1 eq) portion-wise to the solution at room temperature. An initial exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC for the formation of the product.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with 1 M HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude isothiazole-3-carboxamide. This can be purified by recrystallization or chromatography if necessary.

Step 3: Hydrolysis to this compound

Rationale: The final step is the hydrolysis of the amide to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is presented here, as it often leads to easier product isolation via precipitation by adjusting the pH.[7]

Procedure:

  • Place the crude isothiazole-3-carboxamide (1.0 eq) in a round-bottom flask.

  • Add a 6 M aqueous solution of hydrochloric acid (sufficient to fully dissolve the amide upon heating).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, or until TLC/LC-MS analysis indicates complete conversion to the carboxylic acid.

  • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

  • If precipitation is incomplete, carefully adjust the pH to 2-3 with a saturated solution of NaOH.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound must be rigorously confirmed.[8][9]

Analytical TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
Melting Point Compare with literature values (approx. 150-154 °C)
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), δ ~9.2 (d, 1H, isothiazole H5), δ ~8.0 (d, 1H, isothiazole H4)
¹³C NMR (100 MHz, DMSO-d₆)δ ~162 (C=O), δ ~158 (C3), δ ~150 (C5), δ ~125 (C4)
Mass Spec (ESI-) [M-H]⁻ calculated for C₄H₂NO₂S⁻: 127.98; found: 127.98
FT-IR (KBr, cm⁻¹)~3100-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch)

Safety and Handling

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Lawesson's Reagent: Releases a strong, unpleasant odor of hydrogen sulfide upon contact with moisture. Handle exclusively in a fume hood. Quench any residual reagent carefully with bleach.

  • Pyridine: Flammable, toxic, and has a strong odor. Use in a fume hood and avoid inhalation.

  • Strong Acids/Bases: Handle concentrated HCl and NaOH with extreme care as they are highly corrosive.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Thionation) Incomplete reaction; impure Lawesson's reagent.Increase reaction time or temperature slightly. Use freshly purchased, high-quality Lawesson's reagent.
Incomplete Cyclization (Step 2) Insufficient oxidant; moisture in the reaction.Ensure 1.1 equivalents of iodine are used. Use anhydrous pyridine and flame-dried glassware.
Difficult Hydrolysis (Step 3) Amide is highly stable.Increase reflux time. Alternatively, attempt basic hydrolysis using 6 M NaOH followed by acidic work-up.
Product Contamination Residual pyridine or starting materials.Ensure thorough washing during work-up in Step 2. Purify final product by recrystallization from an ethanol/water mixture.

Conclusion

This application note details a logical and robust three-step synthesis for producing this compound from propiolamide. By breaking the process into distinct, high-yielding transformations—thionation, oxidative cyclization, and hydrolysis—this protocol provides researchers with a reliable method to access this valuable building block. The emphasis on mechanistic rationale, detailed procedures, and characterization ensures that scientists in drug discovery and chemical development can confidently apply this methodology to accelerate their research programs.

References

Application Notes & Protocols: A Detailed Guide to the Multi-Step Synthesis of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticonvulsive properties.[1] Isothiazole-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents and agrochemicals.[2][3] Its derivatives have been investigated for applications ranging from antiviral drugs to potential treatments for colon cancer.[2][4] This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The chosen synthetic pathway is robust, proceeding from readily available starting materials and employing well-established chemical transformations.

Strategic Overview: A Two-Step Approach to the Isothiazole Core

The synthesis is designed around a logical two-step sequence: the initial construction of the isothiazole ring system, followed by the unmasking of the carboxylic acid functionality. This strategy prioritizes efficiency and high yield by first forming the stable heterocyclic core and then performing the final functional group transformation under milder conditions.

Retrosynthetic Analysis: The target molecule, this compound, can be disconnected at the carboxyl C-N bond, revealing Isothiazole-3-carboxamide as a key intermediate. This amide is, in turn, derived from an acyclic precursor, propiolamide, through a cyclization reaction that forms the core N-S bond of the isothiazole ring.

G Target This compound Intermediate Isothiazole-3-carboxamide Target->Intermediate Amide Hydrolysis Precursor Propiolamide Intermediate->Precursor [C3+NS] Cyclization

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of Isothiazole-3-carboxamide via Cyclization

This crucial first step involves the construction of the isothiazole ring from an acyclic precursor. The reaction utilizes propiolamide and thionyl chloride (SOCl₂). Thionyl chloride serves a dual purpose: it acts as both the sulfur source and the activating agent that facilitates the electrophilic cyclization cascade.

Causality and Mechanistic Insight

The reaction between a carboxylic acid or amide and thionyl chloride is a classic transformation.[5][6] In this specific cyclization, the process is initiated by the activation of the propiolamide by thionyl chloride. The highly electrophilic nature of the activated intermediate invites an intramolecular attack, while the sulfur atom from the thionyl chloride reagent is incorporated to form the heterocyclic ring. The reaction proceeds through a series of intermediates, ultimately leading to the aromatic isothiazole ring after elimination of water and HCl. This method provides a direct and efficient entry into the 3-substituted isothiazole system.

G start Propiolamide + SOCl₂ intermediate1 Activated Amide Intermediate start->intermediate1 Activation intermediate2 Chlorosulfenyl Adduct intermediate1->intermediate2 Addition to Alkyne intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Isothiazole-3-carboxamide intermediate3->product Aromatization (Elimination)

Caption: Proposed mechanistic workflow for isothiazole ring formation.

Experimental Protocol: Isothiazole-3-carboxamide

Safety Precaution: This reaction involves thionyl chloride, which is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[7] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

ParameterValue/Description
Starting Material Propiolamide
Key Reagent Thionyl chloride (SOCl₂)
Solvent Toluene (anhydrous)
Stoichiometry ~2.0 - 2.5 equivalents of SOCl₂
Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Work-up Quenching with ice-water, neutralization, extraction

Step-by-Step Procedure:

  • Setup: Equip a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: To the flask, add propiolamide (1.0 eq). Add anhydrous toluene to create a suspension (~0.5 M concentration).

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.2 eq) to the suspension at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of crushed ice. This will quench the excess thionyl chloride.

  • Neutralization: Slowly neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to yield Isothiazole-3-carboxamide as a solid.

Part 2: Hydrolysis to this compound

The final step is a straightforward conversion of the carboxamide group to a carboxylic acid. This is achieved through acid-catalyzed hydrolysis, a fundamental and reliable reaction in organic synthesis.

Causality and Mechanistic Insight

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of ammonia (as an ammonium ion) yield the final carboxylic acid product. This process is typically driven to completion by using an excess of water and heating.

Experimental Protocol: this compound
ParameterValue/Description
Starting Material Isothiazole-3-carboxamide
Reagent Aqueous Hydrochloric Acid (HCl)
Concentration 6 M HCl
Temperature Reflux (~100 °C)
Reaction Time 2-4 hours
Work-up Cooling, filtration

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add Isothiazole-3-carboxamide from the previous step.

  • Addition of Acid: Add 6 M aqueous hydrochloric acid. The amount should be sufficient to fully dissolve the amide upon heating.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC to observe the disappearance of the starting amide.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The this compound product, being less soluble in the cold acidic solution, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual acid.

  • Drying: Dry the purified this compound in a vacuum oven to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Summary of Results

CompoundStructureMolecular Weight ( g/mol )Typical YieldAppearance
Isothiazole-3-carboxamide C₄H₄N₂OS128.1565-75%Off-white to pale yellow solid
This compound C₄H₃NO₂S129.1485-95%White crystalline solid

Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination, comparing the results with literature values.[8]

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Isothiazole-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division
Abstract

Isothiazole-3-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] Traditional multi-step syntheses of these compounds are often encumbered by laborious procedures, low overall yields, and significant waste generation. This application note presents a streamlined and efficient one-pot methodology for the synthesis of substituted isothiazole-3-carboxylic acids. This approach offers considerable advantages in terms of operational simplicity, time efficiency, and cost-effectiveness, making it highly amenable to library synthesis and drug discovery programs. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a practical guide to accessing this important class of heterocyclic compounds.

Introduction: The Significance of Isothiazole-3-carboxylic Acids in Drug Discovery

The isothiazole nucleus is a privileged scaffold in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a diverse array of biologically active molecules.[2][3] Derivatives of isothiazole have demonstrated efficacy as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][4]

The carboxylic acid functionality at the 3-position of the isothiazole ring is of particular interest as it can serve as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Moreover, the carboxylic acid group can act as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Given their therapeutic potential, the development of efficient synthetic routes to substituted isothiazole-3-carboxylic acids is a critical endeavor in modern drug discovery.[4][6]

The One-Pot Synthetic Strategy: A Paradigm of Efficiency

The one-pot synthesis of substituted isothiazole-3-carboxylic acids represents a significant advancement over classical, stepwise approaches. This methodology combines multiple reaction steps into a single, continuous process without the need for isolation and purification of intermediates. The core of this strategy often involves a multicomponent reaction (MCR), where three or more reactants are combined to form a complex product in a single operation.[7][8][9]

The primary advantages of this one-pot approach include:

  • Increased Efficiency: Reduced reaction times and simplified workup procedures accelerate the synthesis of target compounds.

  • Improved Yields: Minimizing the number of purification steps leads to higher overall yields.

  • Cost-Effectiveness: Lower consumption of solvents, reagents, and energy translates to reduced operational costs.

  • Environmental Benignity: The reduction in waste generation aligns with the principles of green chemistry.

The general synthetic scheme for the one-pot synthesis of substituted isothiazole-3-carboxylic acids is depicted below.

OnePotSynthesis Reactants Starting Materials (e.g., β-Ketoesters, Amines, Sulfur Source) ReactionVessel One-Pot Reaction Reactants->ReactionVessel Solvent Solvent System (e.g., Ethanol, DMF) Solvent->ReactionVessel Catalyst Catalyst/Promoter (e.g., Base, Oxidant) Catalyst->ReactionVessel Product Substituted Isothiazole-3-carboxylic Acid ReactionVessel->Product Cyclization & Oxidation

Figure 1: Conceptual workflow of the one-pot synthesis.

Mechanistic Insights: The Chemistry Behind the One-Pot Transformation

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. A plausible mechanism for a common one-pot synthesis of 5-substituted this compound esters from β-ketoesters, primary amines, and a sulfur source is outlined below. This process typically involves a cascade of reactions, including condensation, cyclization, and oxidation.

  • Enamine Formation: The reaction initiates with the condensation of the β-ketoester with a primary amine to form an enamine intermediate.

  • Thionation: The enamine then reacts with a sulfur source, such as elemental sulfur or a thiocarbonylating agent, to introduce the sulfur atom.

  • Cyclization and S-N Bond Formation: An intramolecular cyclization occurs, leading to the formation of the isothiazole ring through the creation of a crucial S-N bond.

  • Oxidation: The final step involves an oxidation event, which can be facilitated by an external oxidizing agent or occur via aerial oxidation, to yield the aromatic isothiazole ring.

  • Hydrolysis (if applicable): If the starting material is an ester, a final hydrolysis step is required to obtain the target carboxylic acid.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a representative 5-substituted this compound. Researchers should note that the optimal conditions may vary depending on the specific substrates used.

4.1. Materials and Reagents
  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Primary amine (e.g., Aniline)

  • Elemental Sulfur

  • Base (e.g., Triethylamine)

  • Oxidizing agent (e.g., Iodine, or atmospheric oxygen)

  • Solvent (e.g., Ethanol, Dimethylformamide)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel (for column chromatography)

4.2. Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Synthetic Procedure

ProtocolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Charge flask with β-ketoester, amine, and solvent. B 2. Add elemental sulfur and base. A->B C 3. Heat the mixture to reflux. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temp. and add oxidizing agent. D->E F 6. Remove solvent in vacuo. E->F G 7. Add water and acidify with HCl. F->G H 8. Extract with ethyl acetate. G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 eq), the primary amine (1.1 eq), and the solvent (e.g., 20 mL of ethanol).

Step 2: Addition of Reagents To the stirring solution, add elemental sulfur (1.2 eq) and a base such as triethylamine (1.5 eq).

Step 3: Reaction Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C for ethanol) for 4-6 hours.

Step 4: Monitoring Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 5: Oxidation After cooling the reaction to room temperature, add the oxidizing agent (e.g., iodine, 1.1 eq) portion-wise and stir for an additional 1-2 hours at room temperature. If using aerial oxidation, simply stir the reaction mixture open to the air.

Step 6: Solvent Removal Remove the solvent under reduced pressure using a rotary evaporator.

Step 7: Acidification To the residue, add 20 mL of water and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

Step 8: Extraction Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Step 9: Drying and Concentration Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 10: Purification Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted this compound.

Data and Results: Representative Examples

The following table summarizes the results for the one-pot synthesis of various substituted isothiazole-3-carboxylic acids using the general protocol described above.

EntryR¹ SubstituentR² SubstituentProductYield (%)
1PhenylMethyl5-Methyl-4-phenylthis compound78
24-ChlorophenylMethyl5-Methyl-4-(4-chlorophenyl)this compound82
34-MethoxyphenylEthyl5-Ethyl-4-(4-methoxyphenyl)this compound75
4Thien-2-ylMethyl5-Methyl-4-(thien-2-yl)this compound72
Troubleshooting and Optimization
Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Side reactionsOptimize the stoichiometry of reagents, particularly the base and oxidizing agent.
Formation of Impurities Over-oxidation or degradationUse a milder oxidizing agent or control the reaction temperature more carefully.
Incomplete cyclizationEnsure anhydrous conditions if necessary.
Difficulty in Purification Co-eluting impuritiesAdjust the polarity of the eluent system for column chromatography.
Product is insolubleTry a different solvent for extraction or recrystallization.
Conclusion

The one-pot synthesis of substituted isothiazole-3-carboxylic acids is a powerful and efficient strategy for accessing this important class of compounds. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. By adopting this streamlined approach, scientists can accelerate the synthesis of novel isothiazole derivatives for biological evaluation, ultimately contributing to the development of new and effective therapeutic agents.

References

Application Note: A Researcher's Guide to the Esterification of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isothiazole-3-carboxylate Esters

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds, including fungicides and pharmaceutical agents[1][2]. Isothiazole-3-carboxylic acid is a key building block, and its ester derivatives are crucial intermediates for further functionalization, enabling the synthesis of complex molecules with tailored properties. The conversion of the carboxylic acid to an ester modulates the compound's polarity, solubility, and reactivity, making the choice of esterification method a critical decision in any synthetic campaign.

This guide provides an in-depth analysis of three field-proven methods for the esterification of this compound. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for each experimental choice, empowering researchers to select and optimize the ideal protocol for their specific synthetic goals. The methods covered include the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and a robust two-step activation via an acyl chloride intermediate.

General Synthetic Workflow

The overall process, regardless of the specific method chosen, follows a logical progression from starting materials to the purified ester. This involves the core reaction, followed by a work-up procedure to quench the reaction and remove bulk impurities, and concluding with a final purification step to isolate the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start This compound + Alcohol Method Select Method: 1. Fischer-Speier 2. Steglich 3. Acyl Chloride Start->Method Add Reagents Workup Aqueous Work-up (Quenching, Extraction) Method->Workup Monitor by TLC to completion Purify Purification (e.g., Column Chromatography) Workup->Purify Product Pure Isothiazole-3-carboxylate Ester Purify->Product

Caption: High-level experimental workflow for ester synthesis.

Method 1: Fischer-Speier Esterification

Principle and Rationale

The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] The equilibrium nature of this reaction is its defining characteristic.[6][7] To drive the reaction toward the ester product, Le Chatelier's principle is leveraged, typically by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct.[3][7][8]

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][6] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product.[3][5][8] This method is cost-effective but may not be suitable for substrates with acid-labile functional groups.

Mechanism: Fischer-Speier Esterification

G RCOOH Isothiazole-C(O)OH Protonated_RCOOH Isothiazole-C(O⁺H)OH RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Isothiazole-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'OH ROH R'OH (Alcohol) Proton_Transfer Isothiazole-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Isothiazole-C(O⁺H)OR' Proton_Transfer->Protonated_Ester - H₂O H2O H₂O Ester Isothiazole-C(O)OR' Protonated_Ester->Ester - H⁺ H3O_plus H₃O⁺

Caption: Mechanism of acid-catalyzed Fischer esterification.

Detailed Protocol: Synthesis of Methyl Isothiazole-3-carboxylate
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add methanol (20-50 eq, e.g., 100 mL), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution.

  • Work-up (Extraction): Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Work-up (Washing): Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure methyl isothiazole-3-carboxylate.

Method 2: Steglich Esterification

Principle and Rationale

The Steglich esterification is a powerful and mild method for forming esters under neutral conditions, making it ideal for substrates that are sensitive to acid or base.[9][10][11] The reaction relies on a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][12]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can be directly attacked by the alcohol, this pathway is often slow and can lead to the formation of a stable N-acylurea byproduct.[11][12] The genius of the Steglich method lies in the addition of catalytic DMAP.[13] As a superior nucleophile, DMAP rapidly intercepts the O-acylisourea to form an even more reactive acylpyridinium intermediate ("active ester"). This intermediate is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[11] The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[9]

Mechanism: Steglich Esterification

G RCOOH Isothiazole-C(O)OH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP (Catalyst) ROH R'OH (Alcohol) Acylpyridinium Acylpyridinium Intermediate (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Ester Isothiazole-C(O)OR' Acylpyridinium->Ester + R'OH - DMAP

Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.

Detailed Protocol: Synthesis of Benzyl Isothiazole-3-carboxylate
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), benzyl alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cooled solution. Caution: DCC is a potent allergen and should be handled with gloves.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up (Filtration): Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up (Washing): Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure benzyl isothiazole-3-carboxylate.

Method 3: Acyl Chloride Formation & Subsequent Esterification

Principle and Rationale

This highly effective two-step method involves converting the carboxylic acid into a much more reactive acyl chloride, which is then treated with an alcohol to rapidly form the ester.[14] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the carboxylic acid into the corresponding acyl chloride while producing only gaseous byproducts (SO₂ and HCl).[15][16]

The mechanism for acyl chloride formation begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of SOCl₂.[16] This is followed by the expulsion of a chloride ion and subsequent loss of HCl to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and another molecule of HCl, yielding the acyl chloride.[14] The resulting acyl chloride is a potent electrophile that reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced during the esterification step.[14] This method is particularly useful for synthesizing esters from sterically hindered or electronically deactivated alcohols.

Mechanism: Acyl Chloride Formation and Reaction

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification RCOOH Isothiazole-C(O)OH RCOCl Isothiazole-C(O)Cl RCOOH->RCOCl + SOCl₂ SOCl2 SOCl₂ Gases SO₂ (g) + HCl (g) RCOCl2 Isothiazole-C(O)Cl Ester Isothiazole-C(O)OR' RCOCl2->Ester + R'OH, Pyridine ROH R'OH (Alcohol) Base Pyridine HCl_salt Pyridine·HCl

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Protocol: Synthesis of Ethyl Isothiazole-3-carboxylate

Step A: Synthesis of Isothiazole-3-carbonyl chloride

  • Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Add this compound (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, 2-5 eq), which can also serve as the solvent. Alternatively, use an inert solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a base trap is recommended for the vacuum line). The resulting crude isothiazole-3-carbonyl chloride is often used directly in the next step without further purification.[17]

Step B: Esterification

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous solvent such as DCM or THF under a nitrogen atmosphere and cool to 0°C.

  • Reagent Addition: In a separate flask, prepare a solution of ethanol (1.1 eq) and pyridine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the pure ethyl isothiazole-3-carboxylate.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Method
Conditions Acidic (H₂SO₄, TsOH), high temp (reflux)Neutral, mild (0°C to RT)Step 1: Reflux; Step 2: 0°C to RT
Key Reagents Strong acid catalyst, excess alcoholDCC or EDC, DMAP (catalytic)SOCl₂ or (COCl)₂, Pyridine/Base
Typical Yields Moderate to Good (Equilibrium limited)Good to ExcellentGood to Excellent
Substrate Scope Good for simple, robust substrates. Poor for acid-labile groups.Excellent. Tolerates sensitive functional groups. Good for hindered alcohols.[11]Excellent. Works well with hindered/unreactive alcohols.
Key Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea derivativeSO₂, HCl, Pyridinium salt
Advantages Economical, simple reagents.Mild conditions, high yields, broad scope.[10]High reactivity, drives reaction to completion, good for difficult substrates.
Disadvantages Harsh conditions, reversible, requires excess reagent/water removal.DCC is an allergen, DCU removal required, higher reagent cost.Two-step process, harsh reagents (SOCl₂), moisture sensitive.

Conclusion

The successful synthesis of Isothiazole-3-carboxylate esters is achievable through several reliable methods, each with distinct advantages. The Fischer-Speier method offers a cost-effective route for simple, acid-stable substrates. For more delicate molecules containing acid-sensitive functional groups, the Steglich esterification provides a mild and highly efficient alternative. Finally, when dealing with challenging or sterically hindered alcohols, the two-step acyl chloride method offers a robust and high-yielding pathway. The choice of method should be guided by the substrate's stability, the steric and electronic nature of the alcohol, and the desired scale of the reaction.

References

Application Notes & Protocols: Mastering Amide Coupling Reactions with Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Isothiazole-Amide Moiety

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antiviral, and antitumor properties.[1][2] When this heterocyclic system is functionalized with an amide linkage, it creates a powerful pharmacophore that is central to many modern drug discovery programs. The amide bond itself is one of the most prevalent functional groups in pharmaceuticals, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[3]

However, the synthesis of amides from heterocyclic carboxylic acids like Isothiazole-3-carboxylic acid is not always straightforward. The electronic nature of the heterocyclic ring can influence the reactivity of the carboxylic acid, and the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the underlying mechanisms, reagent selection strategies, detailed experimental procedures, and troubleshooting to empower you to navigate this important chemical transformation with confidence.

The Core Mechanism: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid will react with the basic amine to form a stable ammonium carboxylate salt, which requires very high temperatures (>100 °C) to dehydrate into an amide—conditions that are often incompatible with complex molecules.[5][6]

The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent . The process follows a two-step pathway:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[3][7]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Amide Coupling Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid Isothiazole-3-COOH Intermediate Activated Intermediate (Reactive Ester) Acid->Intermediate Step 1: Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Intermediate Amide Isothiazole-3-CONHR (Product) Intermediate->Amide Step 2: Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Intermediate->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Amide

Caption: General mechanism for amide bond formation.

Strategic Selection of Coupling Reagents

The success of the coupling reaction hinges on the choice of the activating reagent. The optimal reagent depends on the steric and electronic properties of both the carboxylic acid and the amine, as well as the presence of other functional groups.

Reagent ClassExamplesCommon AdditivesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICHOBt, HOAt, DMAPWidely applicable, cost-effective. EDC's byproduct is water-soluble, simplifying workup.[8][9]Can cause racemization in chiral acids (suppressed by additives).[3] DCC's urea byproduct is insoluble and requires filtration.[10]
Phosphonium Salts PyBOP, BOP, PyAOPNone requiredHighly reactive, excellent for sterically hindered substrates and low-nucleophilicity amines.[3][10] Low racemization.Higher cost, generate phosphine oxide byproducts.
Uronium/Aminium Salts HATU, HBTU, TBTUDIPEA or other non-nucleophilic baseVery fast reaction times, high yields, low racemization.[3] Widely used in peptide synthesis.Can react with the amine to form a guanidinium byproduct if the order of addition is not controlled.
Other SOCl₂, TiCl₄PyridineSOCl₂ forms a highly reactive acid chloride, useful for simple substrates.[11] TiCl₄ can mediate direct condensation.[12]Harsh conditions (especially SOCl₂) are not compatible with sensitive functional groups.[9]

Expert Insight: For this compound, which can be considered an electron-deficient heterocyclic acid, uronium salts like HATU or phosphonium salts like PyAOP are often excellent first choices, particularly when coupling with less reactive (electron-deficient) or sterically hindered amines. For routine couplings with simple primary or secondary amines, the more economical EDC/HOBt system is a robust and reliable option.[8]

Field-Proven Protocol: EDC/HOBt Coupling

This protocol provides a general method for the synthesis of an isothiazole-3-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials & Reagents:
  • This compound

  • Amine of choice

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, MgSO₄, silica gel for chromatography)

Step-by-Step Procedure:
  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF or DCM (approx. 0.1–0.5 M concentration). Stir until fully dissolved.

  • Activation: Add HOBt (1.1 eq) followed by EDC·HCl (1.2 eq) to the solution.

    • Causality Check: HOBt is added first to react with the O-acylisourea intermediate formed by EDC. This generates a benzotriazole active ester, which is highly reactive but less prone to racemization and other side reactions than the O-acylisourea itself.[9]

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution may become slightly cloudy.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

    • Causality Check: The base is crucial for two reasons: it neutralizes the HCl salt of EDC and any acid formed during the reaction, and it ensures the amine nucleophile remains in its free, unprotonated state. DIPEA is preferred over triethylamine for sensitive substrates as it is more sterically hindered and less likely to act as a nucleophile itself.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol Workflow start Start dissolve 1. Dissolve Acid & HOBt in Anhydrous Solvent start->dissolve add_edc 2. Add EDC·HCl (Activation) dissolve->add_edc stir 3. Stir 15-30 min add_edc->stir add_amine 4. Add Amine & Base (DIPEA) stir->add_amine react 5. React 4-24h at RT add_amine->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Wash & Extract) monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (EDC is moisture-sensitive).2. Insufficient activation time.3. Low nucleophilicity of the amine.[13]4. Steric hindrance.1. Use fresh, high-purity reagents. Ensure solvent is anhydrous.2. Increase pre-activation time to 1 hour.3. Switch to a more powerful coupling reagent like HATU or PyAOP. Increase reaction temperature (e.g., to 40-50 °C).4. Use a more potent coupling reagent and extend reaction time.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or amine.2. Reaction time is too short.3. Base is not strong enough or insufficient amount.1. Re-evaluate stoichiometry; use 1.2-1.5 eq of EDC and amine.2. Allow the reaction to run for 24 hours.3. Ensure 2.5-3.0 eq of DIPEA are used, especially if starting materials are salts.
Multiple Side Products 1. Racemization of an adjacent chiral center.2. Formation of N-acylurea byproduct (with carbodiimides).3. Reaction of coupling reagent with amine (e.g., guanidinium from HATU).1. Ensure HOBt or HOAt is used as an additive. Run the reaction at 0 °C.2. Add HOBt to suppress this side reaction. This is less of an issue with EDC than DCC.3. Activate the carboxylic acid first before adding the amine.
Difficulty in Purification 1. EDC's urea byproduct (EDU) is water-soluble but can sometimes be difficult to remove.2. Product has similar polarity to starting materials.1. Perform multiple acidic (1N HCl) washes during workup to ensure full protonation and solubility of EDU.2. Optimize chromatography solvent system using TLC. Consider a different purification method like recrystallization or preparative HPLC.

References

Isothiazole-3-carboxylic Acid: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Organic Synthesis Division, MedChem Innovations

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to molecules that can lead to enhanced biological activity and improved pharmacokinetic profiles. Among the various isothiazole-containing building blocks, isothiazole-3-carboxylic acid stands out as a particularly versatile precursor for the development of a diverse array of bioactive compounds. Its carboxylic acid moiety provides a convenient handle for synthetic elaboration, most notably through the formation of amide bonds, to generate libraries of compounds for screening against various biological targets. This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on the preparation of isothiazole-3-carboxamides as potent enzyme inhibitors. Detailed protocols, mechanistic insights, and structure-activity relationship (SAR) data are presented to aid researchers in the design and execution of their synthetic and drug discovery endeavors. The isothiazole ring system is a key feature in a number of biologically active compounds, finding applications as fungicides, and in medicines.[1][2]

The Strategic Advantage of the Isothiazole-3-carboxamide Scaffold

The isothiazole-3-carboxamide scaffold has emerged as a promising framework for the design of targeted therapeutics, particularly in the realm of enzyme inhibition. The isothiazole ring, with its distinct electronic properties and ability to engage in various non-covalent interactions, can effectively anchor a molecule within the active site of an enzyme. The carboxamide linkage provides a rigid and planar unit that can be readily functionalized with a variety of substituents to probe the topology of the binding pocket and optimize target engagement. This modularity allows for the systematic exploration of SAR, a critical step in the lead optimization phase of drug discovery.

Application Focus 1: Isothiazole-3-carboxamides as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The isothiazole scaffold has been successfully employed in the design of potent inhibitors of several kinases, including Tropomyosin receptor kinase A (TrkA) and c-Met.[3][4]

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase that is a key player in the development and function of the nervous system. Its aberrant activation has been implicated in various cancers and pain states. Isothiazole-based compounds have been identified as potent inhibitors of TrkA, demonstrating the utility of this scaffold in targeting this important kinase.[3]

Experimental Workflow: Synthesis of Isothiazole-3-carboxamide based Kinase Inhibitors

G cluster_0 Synthesis of Isothiazole-3-carbonyl chloride cluster_1 Amide Bond Formation cluster_2 Biological Evaluation a This compound b Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) a->b Activation c Isothiazole-3-carbonyl chloride b->c Acyl chloride formation d Isothiazole-3-carbonyl chloride f Isothiazole-3-carboxamide Derivative d->f e Substituted Aniline/Amine e->f h Isothiazole-3-carboxamide Derivative g Base (e.g., Pyridine, Et3N) g->f Acid Scavenger i Kinase Assay (e.g., TrkA, c-Met) h->i j Cell-based Assays i->j k SAR Analysis j->k G cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TrkA, c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Provides phosphate Isothiazole_Inhibitor Isothiazole-3-carboxamide Inhibitor Isothiazole_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP binding site Cellular_Response Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cellular_Response Leads to

References

Application Notes & Protocols: Isothiazole-3-carboxylic Acid as a Cornerstone for Next-Generation Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Isothiazole Scaffold in Fungicide Development

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern agrochemical research. Its derivatives are noted for a diverse range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] Among these, isothiazole-3-carboxylic acid and its analogues, particularly 3,4-dichloroisothiazole-5-carboxylic acid, have emerged as pivotal starting materials for the synthesis of highly potent fungicides. These compounds often exhibit a dual mode of action: direct antifungal activity and the induction of systemic acquired resistance (SAR) in plants, which enhances their natural defense mechanisms against subsequent pathogen attacks.[1][4][5][6][7]

The strategic advantage of employing this compound lies in its chemical versatility, allowing for the creation of diverse libraries of compounds through modifications at the carboxylic acid group. This enables the fine-tuning of biological activity and physical properties, leading to the discovery of novel fungicides with improved efficacy and broader spectrums of activity. This guide provides detailed synthetic protocols for key fungicide classes derived from this compound, delves into their mechanisms of action, and explores the structure-activity relationships that govern their performance.

Synthetic Pathways and Experimental Protocols

The synthesis of advanced fungicides from this compound typically involves the derivatization of the carboxylic acid moiety into amides, esters, or other functional groups. These modifications are crucial for linking the isothiazole core to other pharmacologically active fragments, thereby creating hybrid molecules with enhanced fungicidal properties.

Synthesis of Isothiazole-Thiazole Derivatives: A Novel Class of Fungicides

A promising class of fungicides involves the coupling of the isothiazole core with a thiazole moiety. These derivatives have demonstrated potent activity against a range of plant pathogens. The general synthetic approach is outlined below.

Workflow for the Synthesis of Isothiazole-Thiazole Fungicides

cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Bromination cluster_3 Step 4: Thiazole Ring Formation cluster_4 Step 5: Deprotection cluster_5 Step 6: Final Amide Coupling A 3,4-Dichloroisothiazole-5-carboxylic acid C 3,4-Dichloro-N-methoxy-N-methylisothiazole-5-carboxamide (Weinreb Amide) A->C Coupling Agent B N,O-Dimethylhydroxylamine hydrochloride B->C D Weinreb Amide (C) C->D F 1-(3,4-Dichloroisothiazol-5-yl)ethan-1-one D->F E Methyl magnesium bromide E->F G Ketone (F) F->G I Bromo-intermediate G->I H Pyridinium tribromide H->I J Bromo-intermediate (I) I->J L Isothiazole-Thiazole Core J->L Condensation K Piperidine-1-carbothioamide derivative K->L M Isothiazole-Thiazole Core (L) (N-Boc protected) L->M O Deprotected Intermediate M->O N Trifluoroacetic acid N->O P Deprotected Intermediate (O) O->P R Final Isothiazole-Thiazole Fungicide P->R EDCI/HOBt Q Substituted Carboxylic Acid Q->R

Caption: General synthetic workflow for isothiazole-thiazole fungicides.

Detailed Protocol: Synthesis of a Representative Isothiazole-Thiazole Fungicide

This protocol is a composite based on established methodologies.[1][6][7]

Step 1: Synthesis of 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide (Weinreb Amide)

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Step 2: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add methyl magnesium bromide (1.2 eq, 3M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3 & 4: Synthesis of the Isothiazole-Thiazole Core

  • The ketone from the previous step is brominated using pyridinium tribromide to yield a bromo-intermediate.[1][6][7]

  • This intermediate is then condensed with a suitable N-Boc-protected piperidine carbothioamide derivative to form the thiazole ring.

Step 5: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-Boc protected isothiazole-thiazole intermediate in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.

Step 6: Final Amide Coupling

  • To a solution of the deprotected intermediate (1.0 eq) and a desired carboxylic acid (1.0 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Work up the reaction as described in Step 1 to obtain the final isothiazole-thiazole fungicide.

  • Purify by column chromatography or recrystallization.

Synthesis of Isothiazole-based Strobilurin Analogs

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration.[4] The incorporation of an isothiazole moiety into a strobilurin scaffold can lead to compounds with a broader fungicidal spectrum and a dual mode of action.

Protocol: Amidation of 3,4-Dichloroisothiazole-5-carboxylic Acid

This procedure is a key step in the synthesis of isothiazole-containing strobilurin analogs.[4]

  • Combine 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq), the desired amine intermediate (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in a suitable solvent such as DCM or dimethylformamide (DMF).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting amide can then be further modified to complete the synthesis of the strobilurin analog.

Mechanism of Action: A Dual-Pronged Attack

Fungicides derived from this compound often exhibit a multifaceted mechanism of action, making them particularly effective and less prone to the development of resistance.

1. Direct Antifungal Activity:

  • Disruption of Metabolic Pathways: Isothiazolones, a related class of compounds, are known to inhibit dehydrogenase enzymes, thereby disrupting critical metabolic pathways such as respiration and energy production (ATP synthesis).[8]

  • Targeting Specific Proteins: More complex derivatives have been designed to target specific fungal proteins. For instance, some isothiazole-thiazole derivatives are believed to act on the oxysterol-binding protein (OSBP), similar to the fungicide oxathiapiprolin.[1][5][6][7] Others, like the isothiazole-based strobilurins, inhibit the cytochrome bc1 complex in the mitochondrial respiratory chain.[4]

2. Induction of Systemic Acquired Resistance (SAR):

  • Many 3,4-dichloroisothiazole derivatives, including the commercial fungicide Isotianil, are potent inducers of SAR.[1][4][5][7][9]

  • These compounds activate the salicylic acid (SA) signaling pathway in plants.[1][4]

  • This leads to the upregulation of pathogenesis-related (PR) genes, such as pr1, which encode for proteins that enhance the plant's overall defense against a broad range of pathogens.[1][5][6][7]

Mechanism of Action Overview

cluster_0 Fungicide Application cluster_1 Direct Action on Pathogen cluster_2 Action on Plant Host A Isothiazole-based Fungicide C Target Protein Inhibition (e.g., OSBP, Cytochrome bc1) A->C Direct Inhibition D Metabolic Disruption A->D E Induction of Systemic Acquired Resistance (SAR) A->E Elicitation B Inhibition of Fungal Growth I Pathogen Control C->B D->B F Activation of Salicylic Acid (SA) Pathway E->F G Upregulation of PR Genes F->G H Enhanced Plant Defenses G->H

Caption: Dual mechanism of action of isothiazole-based fungicides.

Structure-Activity Relationships (SAR)

The fungicidal efficacy of these compounds is highly dependent on their chemical structure. Key SAR insights include:

  • The Isothiazole Core: The 3,4-dichloroisothiazole moiety is often crucial for inducing SAR.[1][4][5][7]

  • The Linker: The nature of the chemical linker between the isothiazole ring and other parts of the molecule plays a critical role in determining the fungicidal potency and spectrum of activity.[4]

  • Substituents: The specific substituents on attached rings (e.g., the thiazole or phenyl ring) can significantly influence the binding affinity to the target protein and, consequently, the overall fungicidal activity.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vivo fungicidal activity of selected isothiazole-thiazole derivatives against key plant pathogens.

CompoundEC50 (mg/L) vs. Pseudoperonospora cubensisEC50 (mg/L) vs. Phytophthora infestansReference
6u 0.0460.20[1]
Azoxystrobin 5.98Not Reported[6]

EC50 values represent the concentration of the compound required to inhibit 50% of fungal growth.

Conclusion

This compound is a versatile and highly valuable scaffold for the development of novel fungicides. By leveraging its chemical tractability, researchers can synthesize compounds with potent, dual-action mechanisms that combine direct fungicidal effects with the stimulation of the plant's own defense systems. The protocols and insights provided herein serve as a guide for the rational design and synthesis of the next generation of isothiazole-based agrochemicals, addressing the ongoing need for effective and sustainable crop protection solutions.

References

The Isothiazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in contemporary drug discovery. When functionalized with a carboxylic acid at the 3-position, this scaffold presents a unique combination of physicochemical properties, rendering it a versatile tool for medicinal chemists. This comprehensive guide delves into the multifaceted applications of isothiazole-3-carboxylic acid and its derivatives, offering in-depth technical insights, field-proven protocols, and a mechanistic understanding of its role in targeting a spectrum of diseases, from viral infections to inflammatory disorders. We will explore its strategic utilization as a bioisostere, its synthesis, and its contribution to the development of potent therapeutic agents, exemplified by the case study of the antiviral and immunomodulatory drug, Denotivir.

The Strategic Value of the this compound Moiety in Drug Design

The this compound scaffold is not merely another heterocyclic building block; its strategic value lies in its ability to address several critical aspects of drug design, primarily through the principle of bioisosterism.

Bioisosterism: Beyond a Simple Carboxylic Acid Mimic

A carboxylic acid is a common functional group in many biologically active molecules, often crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its inherent acidity can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[1][2] The 3-hydroxyisothiazole tautomer of this compound serves as a planar bioisostere of a carboxylic acid, exhibiting a similar pKa (around 4-5) which allows it to mimic the ionization state of a carboxylate at physiological pH.[1] This mimicry, however, is accompanied by a more lipophilic character, which can enhance passive diffusion across biological membranes, a critical factor for oral bioavailability and CNS penetration.

The strategic replacement of a carboxylic acid with an this compound moiety can therefore lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles, without compromising the key interactions required for biological activity.

A Scaffold for Diverse Biological Activities

The isothiazole ring itself is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of numerous this compound derivatives with significant therapeutic potential.

Synthesis of this compound Derivatives: A Practical Protocol

The synthesis of the this compound core and its subsequent elaboration into diverse derivatives is a key skill for medicinal chemists working in this area. Below is a representative, multi-step protocol for the synthesis of a key precursor, 5-amino-3-methylisothiazole-4-carboxylic acid, which is a building block for the antiviral drug Denotivir.[4][5]

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic Acid

This protocol is based on the ring closure of a β-iminothioamide, a common and effective method for constructing the isothiazole ring.[4]

Step 1: Synthesis of β-Iminothiobutyramide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Add β-ketobutyronitrile (1 equivalent) to the flask, dissolved in a suitable solvent such as ethanol.

  • Reaction: Cool the solution in an ice bath and slowly add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol.

  • Ammonia Addition: After the addition of NaSH is complete, bubble ammonia gas through the reaction mixture for 2-3 hours while maintaining the temperature at 0-5°C.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. The resulting precipitate of β-iminothiobutyramide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Cyclization to 5-Amino-3-methylisothiazole

  • Reaction Setup: Suspend the β-iminothiobutyramide (1 equivalent) in an aqueous solution.

  • Oxidizing Agent: Slowly add an oxidizing agent such as hydrogen peroxide (30% solution, 2.2 equivalents) or chloramine-T to the suspension with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 30°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solution is typically made alkaline to precipitate the product. The crude 5-amino-3-methylisothiazole is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 3: Carboxylation to 5-Amino-3-methylisothiazole-4-carboxylic Acid

  • Reaction Setup: The carboxylation of the 4-position of the isothiazole ring can be achieved through various methods, including Kolbe-Schmitt type reactions or by lithiation followed by quenching with carbon dioxide. A common laboratory-scale method involves the following:

  • Protection: Protect the amino group of 5-amino-3-methylisothiazole with a suitable protecting group (e.g., Boc anhydride).

  • Lithiation: Dissolve the protected isothiazole in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (argon or nitrogen). Add a strong base such as n-butyllithium (n-BuLi) dropwise.

  • Carboxylation: After stirring for a period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield 5-amino-3-methylisothiazole-4-carboxylic acid.

G cluster_0 Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic Acid β-ketobutyronitrile β-ketobutyronitrile β-iminothiobutyramide β-iminothiobutyramide β-ketobutyronitrile->β-iminothiobutyramide 1. NaSH, Ethanol 2. NH3 5-amino-3-methylisothiazole 5-amino-3-methylisothiazole β-iminothiobutyramide->5-amino-3-methylisothiazole H2O2 or Chloramine-T Protected_Isothiazole N-Protected-5-amino- 3-methylisothiazole 5-amino-3-methylisothiazole->Protected_Isothiazole Protection (e.g., Boc) Final_Product 5-Amino-3-methylisothiazole- 4-carboxylic Acid Protected_Isothiazole->Final_Product 1. n-BuLi, -78°C 2. CO2 3. Deprotection

Caption: Synthetic workflow for 5-amino-3-methylisothiazole-4-carboxylic acid.

Case Study: Denotivir - An Isothiazole-4-Carboxylic Acid Derivative with Antiviral and Immunomodulatory Activity

Denotivir (also known as Vratizolin) is a prime example of a successful drug molecule derived from the isothiazole carboxylic acid scaffold.[6] Chemically, it is 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide.[1]

Biological Profile of Denotivir

Denotivir exhibits a dual mechanism of action, making it effective as both an antiviral and an immunomodulatory agent.

  • Antiviral Activity: It is primarily used topically for the treatment of Herpes Simplex Virus (HSV) type 1 and 2, and Varicella-Zoster Virus (VZV) infections.[1]

  • Immunomodulatory and Anti-inflammatory Effects: Denotivir has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[6][7] This activity is comparable to the immunosuppressant cyclosporin A, although it is believed to act through a different mechanism.[6]

Biological ActivityTarget/EffectQuantitative Data (Average Inhibition %)Reference
Antiviral Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)Specific IC50 values are not consistently reported in publicly available literature, but clinical efficacy is established.[1]
Immunomodulatory Inhibition of TNF-α production37%[7]
Inhibition of IL-1 production26%[7]
Inhibition of IL-6 production35%[7]
Anti-leukemic Proliferation of L-1210 and CCRF-CEM cell linesSignificant inhibition reported, but specific IC50 values are not readily available.[6]
Putative Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The precise molecular targets of Denotivir are not fully elucidated, but its inhibitory effects on key pro-inflammatory cytokines strongly suggest an interaction with major inflammatory signaling cascades.[7]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of genes encoding for TNF-α, IL-1, and IL-6. It is hypothesized that Denotivir may inhibit the activation of key components of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[7]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress. Viruses often manipulate this pathway to their advantage. Denotivir's antiviral activity may, in part, be due to its ability to interfere with virally-induced MAPK signaling.[7]

G cluster_0 Putative Mechanism of Denotivir Viral_Infection Viral Infection / Inflammatory Stimuli NF_kB_Pathway NF-κB Pathway Viral_Infection->NF_kB_Pathway MAPK_Pathway MAPK Pathway Viral_Infection->MAPK_Pathway Denotivir Denotivir Denotivir->NF_kB_Pathway Inhibition Denotivir->MAPK_Pathway Inhibition Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) NF_kB_Pathway->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Gene_Expression->Cytokines

Caption: Proposed mechanism of Denotivir's anti-inflammatory action.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following protocols provide a framework for evaluating the antiviral and cytotoxic properties of these compounds.

Protocol 2: Plaque Reduction Assay for Antiviral Activity against HSV

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.[2][8]

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose overlay medium (e.g., DMEM with 0.5-1% methylcellulose and 2% FBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: The day before the assay, seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: On the day of the assay, prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus (e.g., 200 µL per well for a 12-well plate). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the methylcellulose overlay medium.

  • Overlay: After the adsorption period, remove the viral inoculum and gently wash the cell monolayers with PBS. Add the methylcellulose overlay containing the test compound (or vehicle control) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the control wells.

  • Staining: Remove the overlay medium and fix the cells with a solution such as 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Plaque Reduction Assay Workflow Seed_Cells Seed Vero Cells in Plates Prepare_Virus Prepare Serial Dilutions of HSV Infect_Cells Infect Cell Monolayers with HSV Prepare_Virus->Infect_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound in Overlay Add_Overlay Remove Inoculum and Add Compound-Containing Overlay Infect_Cells->Add_Overlay Prepare_Compound->Add_Overlay Incubate Incubate for 2-3 Days Add_Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Count_Plaques Count Plaques and Calculate IC50 Stain->Count_Plaques

Caption: Workflow for the plaque reduction assay.

Protocol 3: MTT Assay for Cytotoxicity

It is crucial to assess the cytotoxicity of any new compound to ensure that its biological activity is not due to a general toxic effect on the cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cell line of interest (e.g., Vero cells for antiviral studies, or cancer cell lines)

  • Complete growth medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable motif in medicinal chemistry. Its ability to act as a bioisostere for carboxylic acids, coupled with the inherent biological activity of the isothiazole ring, has led to the development of important therapeutic agents like Denotivir. The synthetic accessibility of this scaffold and the potential for diverse functionalization at multiple positions ensure that it will remain a fertile ground for the discovery of new drugs targeting a wide range of diseases.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Molecular Targets: A deeper understanding of the specific molecular targets and mechanisms of action of this compound derivatives is crucial for rational drug design and optimization.

  • Expansion of Therapeutic Applications: The broad spectrum of biological activities associated with this scaffold suggests that it could be exploited for the treatment of other diseases, including cancer, neurodegenerative disorders, and bacterial infections.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and sustainable methods for the synthesis and functionalization of isothiazole-3-carboxylic acids will accelerate the drug discovery process.

References

Isothiazole-3-Carboxylic Acid Derivatives: A Technical Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse substitutions have made it a cornerstone in the design of a wide array of bioactive agents, including anti-inflammatory, antiviral, and anticancer therapeutics.[1] When functionalized with a carboxylic acid moiety, particularly at the 3-position, these derivatives become highly effective mimics of endogenous substrates, enabling them to potently and often selectively inhibit key enzymes implicated in human disease.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, from chemical synthesis to biological evaluation, providing a framework for harnessing the therapeutic potential of isothiazole-3-carboxylic acid derivatives as enzyme inhibitors.

The Chemical and Structural Rationale for Enzyme Targeting

The efficacy of this compound derivatives stems from the synergistic interplay between the heterocyclic core and the acidic functional group.

  • The Isothiazole Scaffold: The aromatic nature of the isothiazole ring provides a rigid, planar structure that can be strategically decorated with substituents at the C4 and C5 positions. These substituents can be tailored to occupy specific hydrophobic or hydrophilic pockets within an enzyme's active site, thereby dictating inhibitor potency and selectivity.

  • The C3-Carboxylic Acid: The carboxylic acid group is the primary "warhead" for enzyme interaction. Its ability to act as a hydrogen bond donor and acceptor, and to form critical salt-bridge (ionic) interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in the enzyme's catalytic site, often makes it indispensable for anchoring the inhibitor and blocking substrate access.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the construction of the core heterocycle, followed by functionalization. Amide derivatives are common, stable intermediates that can be readily synthesized and subsequently hydrolyzed to the desired carboxylic acid. A common and versatile approach involves the acylation of various amines with an isothiazole-3-carbonyl chloride precursor.

Below is a generalized workflow for the synthesis of N-substituted isothiazole-3-carboxamides, which are valuable final compounds or immediate precursors to the corresponding carboxylic acids.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Amide Coupling Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Final Product AcidChloride Isothiazole-3-carbonyl chloride Reaction Stir at Room Temp or gentle heat AcidChloride->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Solvent Anhydrous Solvent (e.g., DCM, Pyridine) Solvent->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Workup Aqueous Work-up (e.g., HCl wash) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification FinalAmide N-Substituted Isothiazole-3-carboxamide Purification->FinalAmide

Caption: General workflow for synthesizing N-substituted isothiazole-3-carboxamides.

Key Enzyme Targets and Mechanisms of Action

This compound derivatives have demonstrated inhibitory activity against a range of therapeutically relevant enzymes. Their mechanism is predominantly competitive, with the inhibitor vying with the endogenous substrate for binding to the enzyme's active site.

G Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + EI_Complex Enzyme-Inhibitor Complex (Blocked) Enzyme->EI_Complex + Substrate Substrate Substrate->ES_Complex Product Products Product->Enzyme Enzyme Regenerated Inhibitor Isothiazole-3-COOH Derivative Inhibitor->EI_Complex ES_Complex->Product Catalysis

Caption: Competitive inhibition of an enzyme by an isothiazole derivative.

A. Protein Kinase CK2

Pathological Relevance: Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is overexpressed in numerous cancers.[3] It plays a critical role in cell growth, proliferation, and apoptosis suppression, making it a prime target for anticancer drug development.[3]

Mechanism of Inhibition: this compound derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of CK2, with the carboxylic acid group forming key interactions with conserved residues, thereby preventing the phosphorylation of substrate proteins.[4]

B. Cyclooxygenase (COX) Enzymes

Pathological Relevance: COX-1 and COX-2 are the key enzymes in the prostaglandin synthesis pathway and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a major goal for developing anti-inflammatory agents with reduced gastrointestinal side effects.[5]

Mechanism of Inhibition: These derivatives inhibit the conversion of arachidonic acid to prostaglandin H2 by blocking the enzyme's cyclooxygenase channel. The carboxylic acid moiety is crucial for binding within the active site, mimicking the binding of the native substrate, arachidonic acid.

C. Viral Proteases (e.g., Dengue Virus NS2B-NS3 Protease)

Pathological Relevance: The Dengue virus NS2B-NS3 protease is a serine protease essential for cleaving the viral polyprotein, a process required for viral replication.[6] Inhibiting this enzyme is a validated strategy for developing antiviral therapies against Dengue fever and other flaviviruses like Zika.[7][8]

Mechanism of Inhibition: The inhibitors are designed to mimic the peptide substrate of the protease. The isothiazole core acts as a scaffold, while the carboxylic acid group interacts with the catalytic triad (His-Asp-Ser) in the active site, blocking its proteolytic function.[6]

Summary of Inhibitory Activity
Compound Class/DerivativeTarget EnzymeIC₅₀ ValueBiological ActivityReference
1,3-Thiazole-5-carboxylic acid deriv.Protein Kinase CK20.4 µMAnticancer[3][9]
Pyrazole-3-carboxylic acid deriv.†Dengue Virus Protease7.9 µMAntiviral[7]
Thiazole-carboxamide deriv.Dengue Virus Protease~25 µMAntiviral[6]
Pyrazole-3-carboxylic acid deriv.†Dengue Virus (Cell-based)4.1 µM (EC₅₀)Antiviral[7][10]

†Note: Pyrazole derivatives are often studied as close bioisosteres of isothiazoles, providing valuable structure-activity relationship data.

Application Notes: Detailed Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of an N-Aryl-isothiazole-3-carboxamide

This protocol describes the coupling of an this compound with an aniline derivative, a common step in creating a library of potential inhibitors.

Materials:

  • This compound (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Titanium(IV) chloride (TiCl₄) (3.0 mmol)

  • Anhydrous pyridine (10 mL)

  • Anhydrous toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (DCM)

  • Screw-capped reaction vial, magnetic stirrer, heating plate

Procedure:

  • Reaction Setup: To a solution of the this compound (1 mmol) in anhydrous pyridine (10 mL) within a screw-capped vial, add the substituted aniline (1 mmol).

  • Reagent Addition: While stirring, carefully add TiCl₄ (3 mmol) to the solution. Caution: TiCl₄ reacts vigorously with moisture. Handle in a fume hood.

  • Reaction: Tightly seal the vial and heat the reaction mixture to 85°C with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Treat the residue with 1 N HCl (10 mL) and extract the product with DCM (3 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-isothiazole-3-carboxamide.[11]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay is a standard method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.[5][12][13]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Detection cluster_3 Data Analysis A1 Prepare Assay Buffer (e.g., Tris-HCl) B1 Add Buffer, Heme, and COX-1 or COX-2 Enzyme A1->B1 A2 Prepare Heme Cofactor A2->B1 A3 Prepare Arachidonic Acid (Substrate) C1 Initiate reaction by adding Arachidonic Acid A3->C1 A4 Prepare Test Compound (Serial Dilutions) B2 Add Test Compound or Vehicle Control A4->B2 B1->B2 B3 Incubate for 5-10 min at 25-37°C B2->B3 B3->C1 C2 Add Colorimetric Substrate (e.g., TMPD) C1->C2 C3 Incubate and allow color to develop C2->C3 C4 Read Absorbance (e.g., at 590 nm) C3->C4 D1 Calculate % Inhibition vs. Vehicle Control C4->D1 D2 Plot % Inhibition vs. log[Compound Concentration] D1->D2 D3 Determine IC50 Value (Non-linear regression) D2->D3

References

Introduction: The Versatility of Isothiazole-3-carboxylic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the coordination chemistry of Isothiazole-3-carboxylic acid with metal ions, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these metal complexes, with detailed experimental protocols.

This compound and its derivatives are a fascinating class of heterocyclic compounds that have garnered significant attention in coordination chemistry. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, coupled with a carboxylic acid group at the 3-position, presents multiple potential coordination sites for metal ions. This multifunctional nature allows for the formation of a diverse range of metal complexes with varied structural motifs and interesting physicochemical properties.

The coordination chemistry of these ligands is not merely of academic interest; the resulting metal complexes have shown promise in various applications, particularly in medicinal chemistry as potential therapeutic agents.[1][2] The isothiazole moiety itself is a key pharmacophore in a number of biologically active compounds, and its chelation to metal ions can further enhance or modulate this activity.[3][4] This guide will delve into the fundamental aspects of the coordination chemistry of this compound, providing both theoretical insights and practical protocols for the synthesis and characterization of its metal complexes.

Coordination Modes of this compound

This compound is a versatile ligand capable of coordinating to metal ions in several ways, primarily through the heterocyclic nitrogen atom and the oxygen atoms of the carboxylate group. The sulfur atom in the isothiazole ring is generally considered a weak coordinator towards many transition metals.[5][6] The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of ancillary ligands.

The most common coordination modes are:

  • Monodentate Coordination: The ligand can coordinate to a metal ion through either the heterocyclic nitrogen atom or one of the carboxylate oxygen atoms. Coordination solely through the nitrogen atom is often observed in the presence of strong counter-ions that can occupy other coordination sites.[7]

  • Bidentate Chelation: this compound can act as a bidentate ligand, forming a stable chelate ring by coordinating to the metal ion through the heterocyclic nitrogen atom and one of the carboxylate oxygen atoms.[3][7] This is a very common coordination mode, leading to the formation of thermodynamically stable complexes.

  • Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion.

Below is a diagram illustrating the primary coordination modes of the isothiazole-3-carboxylate anion.

cluster_ligand Isothiazole-3-carboxylate cluster_modes Coordination Modes L Isothiazole-3-carboxylate Anion L1 N-Monodentate L->L1 via N L2 O-Monodentate L->L2 via O L3 N,O-Bidentate Chelate L->L3 via N and O L4 O,O'-Bridging L->L4 via O and O' M1 Metal Ion (M) M2 Metal Ion (M) M3 Metal Ion (M) M4 Metal Ion (M) L1->M1 L2->M2 L3->M3 L4->M4

Caption: Coordination modes of the isothiazole-3-carboxylate ligand.

Synthesis of Metal Complexes: A General Overview

The synthesis of metal complexes with this compound is typically straightforward and can be achieved through the reaction of a soluble metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include water, ethanol, methanol, and dimethylformamide (DMF).

The general synthetic strategy involves the deprotonation of the carboxylic acid group, usually by adjusting the pH with a base (e.g., NaOH, NaHCO₃) or by using a metal salt of a weak acid (e.g., metal acetate). The resulting carboxylate anion is then more reactive towards the metal ion. In some cases, the reaction can be carried out under neutral conditions, particularly with metal ions that can readily displace the acidic proton.

The following diagram outlines a typical experimental workflow for the synthesis and isolation of a metal complex of this compound.

start Start dissolve_ligand Dissolve Isothiazole-3-carboxylic Acid in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions (Optional: Adjust pH) dissolve_ligand->mix dissolve_metal->mix react Stir/Reflux for a Specified Time mix->react precipitate Precipitation of the Complex react->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Solvent isolate->wash dry Dry the Product wash->dry characterize Characterize the Complex dry->characterize end End characterize->end

Caption: General workflow for the synthesis of metal complexes.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized metal complexes.

Spectroscopic Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for probing the coordination of the ligand to the metal ion. The key vibrational bands to monitor are those of the carboxylate group. Upon deprotonation and coordination, the C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically around 1700-1730 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively.[8] The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons of the isothiazole ring and the carboxylate group will be affected by coordination to the metal ion. Changes in the chemical shifts compared to the free ligand can provide evidence of complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion, especially for transition metal complexes with d-d transitions.[9]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex.[1][10] It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Elemental Analysis and Mass Spectrometry

Elemental analysis (C, H, N, S) is used to determine the empirical formula of the complex, while mass spectrometry can help to confirm the molecular weight of the complex.

Summary of Coordination Compounds

The following table summarizes key data for a selection of metal complexes with this compound and its derivatives, based on available literature.

Metal IonLigandFormulaCoordination GeometryKey Spectroscopic Data (cm⁻¹)Reference
Co(II)4,5-dichloro-isothiazole-3-carboxylate[Co(H₂O)₂(L)₂]Octahedral-[1]
Ni(II)4,5-dichloro-isothiazole-3-carboxylate[Ni(H₂O)₂(L)₂]Octahedral-[1]
Co(III)Isothiazole-3-carboxylate (formed in situ)[Co(en)₂(L)]²⁺Octahedral-[3][7]
Pt(II)Methyl 3-methyl-4-nitroisothiazole-5-carboxylatetrans-[PtCl₂(L)₂]Square Planar-[5]

Potential Applications in Drug Development

Metal complexes of isothiazole derivatives have shown significant potential in the development of new therapeutic agents. The biological activity of the isothiazole ligand can be tuned by coordination to a metal ion. For instance, some copper(II), cobalt(II), and nickel(II) complexes of 4,5-dichloro-isothiazole-3-carboxylic acid have been investigated for their cytotoxic activity against cancer cell lines.[1] Furthermore, derivatives of this compound have been explored for their anti-inflammatory properties.[2] The ability of these complexes to interact with biological macromolecules like DNA is also an area of active research.[1]

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

Objective: To synthesize a generic Metal(II)-isothiazole-3-carboxylate complex.

Materials:

  • This compound

  • A soluble Metal(II) salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol or Methanol

  • Distilled water

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of ethanol or an ethanol/water mixture with gentle heating and stirring.

  • Deprotonation: To the ligand solution, add one molar equivalent of an aqueous solution of NaOH or NaHCO₃ dropwise while stirring. This will deprotonate the carboxylic acid to form the carboxylate anion.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve one-half molar equivalent of the Metal(II) salt in a minimal amount of distilled water or ethanol.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate should start to form.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours to ensure the completion of the reaction.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of distilled water, followed by ethanol, to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 60-80 °C).

  • Characterization: Characterize the final product using FT-IR, elemental analysis, and other relevant techniques.

Protocol 2: Characterization of the Synthesized Complex using FT-IR Spectroscopy

Objective: To confirm the coordination of the isothiazole-3-carboxylate ligand to the metal ion.

Materials:

  • Synthesized metal complex

  • Potassium bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind a small amount of the synthesized complex (1-2 mg) with approximately 100-200 mg of dry KBr.

    • Transfer the finely ground powder to a pellet-making die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic vibrational bands of the complex.

    • Compare the spectrum of the complex with that of the free this compound.

    • Look for the disappearance of the broad O-H stretch of the carboxylic acid and the C=O stretch around 1700 cm⁻¹.

    • Identify the new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group.

    • Calculate the difference Δν = νₐₛ - νₛ to infer the coordination mode. A larger Δν is often indicative of a monodentate coordination, while a smaller Δν suggests a bidentate or bridging mode.

References

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of Isothiazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring unique electronic and conformational properties to bioactive molecules.[1] When functionalized with a carboxamide group at the 3-position, this heterocyclic system gives rise to a class of compounds with a remarkably broad spectrum of biological activities, including potent anticancer, antiviral, and enzyme-inhibitory properties.[2][3] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of isothiazole-3-carboxamides. We will explore robust synthetic methodologies, delve into the mechanistic underpinnings of their biological effects, and provide detailed, field-proven protocols for their preparation and in vitro assessment.

Synthetic Strategies for the Isothiazole-3-carboxamide Core

The construction of the isothiazole-3-carboxamide scaffold can be approached through two primary strategies: (A) building the carboxamide functionality onto a pre-formed isothiazole ring, or (B) forming the isothiazole ring from precursors that already contain the necessary components for the carboxamide group. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Pathways

A prevalent and versatile method involves the amidation of an isothiazole-3-carboxylic acid derivative. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the target carboxamide.

Another powerful approach is the use of multi-component reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, a three-component reaction employing enaminoesters, sulfur, and fluorodibromoacetamides can selectively yield functionalized isothiazoles.[4][5] This method is highly efficient and allows for the creation of diverse compound libraries. More recent developments include catalyst-free [4+1] annulation cascades that form the core N-S bond from precursors like β-ketothioamides.[6]

Below is a generalized workflow illustrating the common synthetic logic for preparing these compounds.

G cluster_0 Route A: Post-Cyclization Amidation cluster_1 Route B: Ring-Forming Strategy A_Start This compound A_Intermediate Isothiazole-3-carbonyl Chloride A_Start->A_Intermediate SOCl2 or (COCl)2 A_End Target Isothiazole-3-carboxamide A_Intermediate->A_End Amine R1R2NH (Amine) Amine->A_End Base (e.g., Et3N) B_Start1 β-Ketothioamide B_End Target Isothiazole-3-carboxamide B_Start1->B_End B_Start2 Ammonium Acetate B_Start2->B_End [4+1] Annulation (Sequential Imine Formation, Cyclization, Oxidation)

Figure 1: Generalized synthetic workflows for Isothiazole-3-carboxamides.

Causality in Reagent Selection

The choice of coupling reagents for the amidation reaction (Route A) is critical for achieving high yields and purity. Oxalyl chloride or thionyl chloride are effective for creating the highly reactive acyl chloride intermediate. The selection of the base, such as triethylamine or diisopropylethylamine (DIPEA), is important to neutralize the HCl byproduct generated during the reaction without causing unwanted side reactions with sensitive functional groups on the amine or isothiazole core.

For ring-forming strategies (Route B), the conditions must be carefully optimized. The use of ammonium acetate in the [4+1] annulation provides both the nitrogen source and the basic conditions needed to drive the cyclization and subsequent oxidation cascade.[6]

Biological Activity & Structure-Activity Relationships (SAR)

Isothiazole-3-carboxamides have been identified as potent modulators of various biological targets, with a significant focus on oncology and inflammatory diseases. Their planar, aromatic structure and hydrogen bonding capabilities, courtesy of the carboxamide moiety, make them ideal for fitting into the active sites of enzymes, particularly kinases.

Mechanism of Action: Kinase Inhibition

A significant number of isothiazole derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[7] For example, certain isothiazole-containing compounds are potent and selective inhibitors of c-Met, a receptor tyrosine kinase whose aberrant activation drives tumor growth, proliferation, and metastasis.[7] Other derivatives have shown potent inhibitory activity against all three isoforms of Akt kinase, another key node in cancer cell survival pathways.[8]

The general mechanism involves the isothiazole-carboxamide scaffold acting as a hinge-binder within the ATP-binding pocket of the kinase. The carboxamide group forms critical hydrogen bonds with amino acid residues in the hinge region of the enzyme, while the isothiazole ring and its substituents engage in hydrophobic and van der Waals interactions, leading to competitive inhibition of ATP binding and suppression of downstream signaling.

G Ligand HGF cMet c-Met Receptor Ligand->cMet Binds P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Dimerization & Autophosphorylation Isothiazole Isothiazole-3-carboxamide (e.g., Compound 1) Isothiazole->cMet Competitively blocks ATP binding site ATP ATP ATP->P_cMet Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P_cMet->Downstream Activates Response Cell Proliferation, Survival, Metastasis Downstream->Response Promotes

Figure 2: Mechanism of action for an Isothiazole-3-carboxamide as a c-Met kinase inhibitor.

Summary of Biological Activities & SAR

The biological activity of these compounds can be finely tuned by modifying the substituents on the isothiazole ring and the amide nitrogen. Structure-activity relationship (SAR) studies have provided key insights for optimizing potency and selectivity.[9][10]

Compound Class/Target Biological Activity Key SAR Insights Reference
c-Met Kinase Inhibitors Potent anticancer activity against c-Met driven tumors.The isothiazole ring is a key pharmacophore. Bioactivation can occur at the C4 position, which can be modulated by substitution or bioisosteric replacement (e.g., with isoxazole) to reduce toxicity.[7]
Akt Kinase Inhibitors Pan-Akt inhibition, leading to antiproliferative effects in prostate cancer cells.Systematic optimization of substituents on the thiazole/isothiazole ring and the amide side chain is crucial for potency against Akt isoforms.[8]
COX Inhibitors Anti-inflammatory and potential anticancer activity via inhibition of COX-1/COX-2 enzymes.Bulky groups on the phenyl ring attached to the amide can enhance selectivity for the COX-2 enzyme over COX-1.[11][12][13]
Antiviral Agents Inhibition of viral replication, particularly against herpes viruses.The 5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (Denotivir) is a known antiviral drug.[1]
General Cytotoxicity Antiproliferative activity against various human cancer cell lines.The nature and position of substituents (e.g., halogens like chloro- and fluoro- groups) on aryl rings attached to the core significantly impact cytotoxic potency.[10][14]

Detailed Experimental Protocols

The following protocols are provided as a representative guide. Researchers must adapt these procedures based on the specific properties of their chosen substrates and adhere to all institutional safety guidelines.

Protocol 3.1: Synthesis of N-aryl-isothiazole-3-carboxamide via Acyl Chloride Intermediate

This protocol describes a general two-step procedure for the synthesis of an N-aryl isothiazole-3-carboxamide from the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted Aniline (1.1 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

Step 1: Formation of Isothiazole-3-carbonyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. CAUTION: This reaction evolves gas (CO, CO₂, HCl) and should be performed in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Step 2: Amide Coupling

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared isothiazole-3-carbonyl chloride solution from Step 1 to the stirred amine solution dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification & Characterization:

  • Purify the crude solid/oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

  • Combine the pure fractions and remove the solvent in vacuo to yield the final N-aryl-isothiazole-3-carboxamide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expert Insight: The catalytic DMF in Step 1 is crucial as it forms the Vilsmeier reagent in situ, which is the active catalyst for acyl chloride formation. If the starting carboxylic acid is poorly soluble, a co-solvent like anhydrous THF may be used.

Protocol 3.2: In Vitro Biological Assay - c-Met Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against the c-Met kinase using a luminescence-based assay format.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP concentration and a strong luminescence signal. Conversely, an inactive compound will allow the kinase to function, depleting ATP and leading to a low luminescence signal.

Materials:

  • Recombinant human c-Met enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Km for c-Met)

  • Synthesized isothiazole-3-carboxamide test compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., Crizotinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In the wells of the assay plate, add 5 µL of kinase buffer.

  • Add 2.5 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Add 2.5 µL of the c-Met enzyme/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Following incubation, add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Read the luminescence on a plate luminometer.

Data Analysis:

  • The luminescence signal is inversely proportional to kinase activity.

  • Normalize the data using the "no inhibitor" control (0% inhibition) and the positive control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Self-Validation: The Z'-factor for the assay should be calculated using the high and low controls. A Z'-factor > 0.5 indicates a robust and reliable assay. The IC₅₀ value for the known control inhibitor should fall within its expected range.

References

Application Note: High-Purity Isothiazole-3-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the purification of isothiazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We detail an optimized recrystallization protocol developed through systematic solvent screening and process parameter evaluation. The described methodology is designed to be robust and scalable, enabling researchers to consistently achieve high purity, suitable for demanding downstream applications such as active pharmaceutical ingredient (API) synthesis and advanced material development. The causality behind each procedural step is explained to empower users with the scientific principles needed for effective troubleshooting and adaptation.

Introduction and Scientific Principles

This compound (C₄H₃NO₂S, MW: 129.14 g/mol ) is a valuable synthetic intermediate.[1][2] The isothiazole ring is a structural motif found in numerous biologically active compounds.[3][4] Given its role in the synthesis of high-value molecules, achieving exceptional purity is paramount. Impurities, which may include unreacted starting materials, synthetic by-products, or degradation products, can significantly impact the yield, safety, and efficacy of the final products.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[6][7] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered structure of the growing crystals tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[5] Subsequent filtration separates the purified crystals from the impurity-laden mother liquor.

The success of recrystallization is critically dependent on the choice of solvent.[7] An optimal solvent will exhibit a steep solubility curve for the target compound, meaning it is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5][6] This characteristic ensures both efficient dissolution and high recovery of the purified product upon cooling.

Strategic Solvent Selection for this compound

The molecular structure of this compound, featuring both a polar carboxylic acid group and a heterocyclic ring, suggests that polar solvents will be most effective. Carboxylic acids, in general, show good crystallization behavior in solvents like ethanol, methanol, or water.[9] The presence of water can, in some cases, significantly enhance the solubility of carboxylic acids in organic solvents.[10][11]

A systematic screening of solvents is the most reliable method for identifying the optimal system for recrystallization. This involves testing the solubility of the crude this compound in small volumes of various candidate solvents at both room temperature and the solvent's boiling point.

Protocol for Solvent Screening:
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, agitating after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[5][6]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. A successful solvent will yield a significant amount of crystalline precipitate.

Solvent Selection Summary Table:
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility Profile for this compoundSafety/Handling Notes
Water 10080.1Low solubility cold, potentially high solubility hot. Excellent choice for polar compounds.[9]Non-flammable, non-toxic. High boiling point allows for a wide temperature gradient.[7]
Ethanol 7824.5Good potential for high solubility when hot and low solubility when cold.[9]Flammable. Use in a well-ventilated fume hood away from ignition sources.
Isopropanol 8219.9Similar to ethanol, a good candidate.Flammable, irritant. Use in a well-ventilated fume hood.
Ethyl Acetate 776.0Moderate polarity. May be used in a mixed solvent system.Flammable, irritant.
Acetone 5620.7Often a very good solvent; may be too effective, leading to low recovery.Highly flammable. Low boiling point limits the effective temperature range.
Toluene 1112.4Low polarity. Unlikely to be a good single solvent but could be an anti-solvent.Flammable, toxic.
Hexane 691.9Non-polar. Likely to be an effective anti-solvent when paired with a more polar solvent.Highly flammable, irritant.

Optimized Recrystallization Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude this compound

  • Deionized Water (Recrystallization Solvent)

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper (sized to the Buchner funnel)

  • Glass stirring rod

  • Ice-water bath

  • Spatula

  • Vacuum source

  • Drying oven or desiccator

Workflow Diagram:

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude acid and stir bar in flask B Add minimal hot water to dissolve solid A->B Heat & Stir C Insoluble impurities present? B->C D Filter hot solution to remove solids C->D Yes E Slowly cool solution to room temperature C->E No D->E F Cool further in ice-water bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold water G->H I Dry purified crystals H->I

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:
  • Dissolution:

    • Place 5.0 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask.

    • Heat approximately 100 mL of deionized water in a separate beaker on a hot plate to near boiling.

    • Add the hot water to the Erlenmeyer flask containing the acid in small portions (e.g., 10-15 mL increments) while stirring and heating. Continue adding just enough hot water until all the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.[7]

    • Note: If colored impurities are present, cool the solution slightly, add a small amount (spatula tip) of activated charcoal, and reheat to boiling for a few minutes. The charcoal adsorbs high molecular weight colored impurities.

  • Hot Filtration (If Necessary):

    • If you observe any insoluble impurities (or if you added charcoal), you must perform a hot filtration.

    • Pre-heat a clean filter funnel and a receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[6]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Crystal Collection (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

    • Use a small amount of the cold mother liquor (or fresh ice-cold water) to rinse any remaining crystals from the flask into the funnel.

  • Washing and Drying:

    • With the vacuum still applied, wash the collected crystals with a small portion (5-10 mL) of ice-cold deionized water. This removes any residual mother liquor containing dissolved impurities. Do not use a large volume of wash solvent, as this will dissolve some of the product and reduce the yield.

    • Continue to draw air through the crystals on the filter for 10-15 minutes to help them dry.

    • Carefully transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature oven (e.g., 50-60 °C, ensure this is well below the melting point) or in a vacuum desiccator.

Purity Assessment and Characterization

Verifying the purity of the recrystallized product is a critical final step. A combination of methods should be employed for a comprehensive assessment.

Purity Verification Workflow:

G Start Recrystallized Product MP Melting Point Analysis Start->MP TLC Thin-Layer Chromatography (TLC) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) MP->HPLC Primary Assessment TLC->HPLC Primary Assessment NMR Spectroscopic Analysis (e.g., NMR, IR) HPLC->NMR High Purity Confirmed Result Purity & Identity Confirmed NMR->Result Structural Confirmation

Caption: Logical workflow for assessing the purity of the final product.

  • Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to that of the crude material. A significant sharpening and elevation of the melting point range indicates successful purification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. Spot the crude material and the recrystallized product side-by-side on a TLC plate. After developing in an appropriate solvent system (e.g., 7:3 ethyl acetate:hexane with a trace of acetic acid), the purified sample should show a single, well-defined spot, while the crude sample may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A chromatogram of the purified product should show a single major peak, with the area of this peak representing the purity (e.g., >99.5%).

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical identity and structural integrity of the purified this compound, ensuring no degradation or solvent adduct formation occurred during the process.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to re-concentrate the solution and cool again. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[8]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated or cooled too rapidly. - High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider switching to a lower-boiling point solvent.
Very low recovery of product - The compound is too soluble in the cold solvent. - Not enough time was allowed for crystallization in the ice bath. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time. - Consider using a mixed-solvent system where the compound is less soluble. - Use only a minimal amount of ice-cold solvent for washing.
Crystals are colored despite purification - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating the use of activated charcoal during the dissolution step to adsorb the colored impurities.

References

Application Note & Protocol: A Scalable and Efficient Synthesis of Isothiazole-3-carboxylic Acid for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isothiazole-3-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds, demonstrating significant potential in both pharmaceutical and agrochemical development.[1][2][3] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for scalability, safety, and high purity of the final product, addressing the common challenges associated with the synthesis of functionalized isothiazoles.

Introduction: The Significance of this compound

The isothiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and fungicidal properties.[3][4] this compound, in particular, serves as a key intermediate for the introduction of the isothiazole moiety into more complex molecules. Its carboxylic acid functionality allows for straightforward derivatization, such as amidation or esterification, to produce a diverse library of compounds for screening and development.

The synthesis of isothiazoles can be challenging, often requiring harsh reaction conditions and producing modest yields.[5] This protocol details a robust and scalable two-step synthesis commencing from readily available starting materials, focusing on process safety and optimization for industrial application.

Synthetic Strategy: A Two-Step Approach

The presented synthesis follows a logical and efficient two-step pathway:

  • Step 1: Cyclization to form 3-Cyanoisothiazole. This key step involves the reaction of a suitable enamine precursor with a sulfur- and nitrogen-donating reagent to construct the isothiazole ring.

  • Step 2: Hydrolysis to this compound. The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.

This approach is advantageous for large-scale production due to the availability of starting materials and the generally high-yielding nature of each step.

Visualizing the Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Starting Material: Propenenitrile derivative B Reagents: Thionyl Chloride (SOCl₂) C Reaction: Cyclization in an inert solvent A->C Reactant B->C Formation of reactive intermediate D Intermediate: 3-Cyanoisothiazole C->D Product Isolation E Intermediate: 3-Cyanoisothiazole F Reagents: Aqueous Acid (e.g., H₂SO₄) G Reaction: Hydrolysis at elevated temperature E->G Reactant F->G Hydrolyzing agent H Final Product: This compound G->H Purification

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyanoisothiazole

This step involves the formation of the isothiazole ring through a cyclization reaction. The use of thionyl chloride with an appropriate enamine precursor is an established method for constructing the isothiazole core.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Aminocrotononitrile82.101.00 kg12.18 molStarting material
Thionyl Chloride (SOCl₂)118.974.35 kg (2.6 L)36.54 molCorrosive and moisture-sensitive
Toluene-10 L-Anhydrous, inert solvent
Pyridine79.101.16 kg (1.18 L)14.62 molAcid scavenger
Saturated Sodium Bicarbonate Solution-As needed-For workup
Dichloromethane (DCM)-As needed-For extraction
Anhydrous Magnesium Sulfate-As needed-Drying agent

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a nitrogen inlet. Ensure the system is completely dry.

  • Initial Charge: Under a nitrogen atmosphere, charge the reactor with 1.00 kg (12.18 mol) of 3-aminocrotononitrile and 10 L of anhydrous toluene. Stir the mixture to form a suspension.

  • Reagent Addition: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add 4.35 kg (36.54 mol) of thionyl chloride via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic, and SO₂ and HCl gases will be evolved.[6][7] Ensure efficient scrubbing of the off-gases.

  • Pyridine Addition: After the thionyl chloride addition is complete, slowly add 1.16 kg (14.62 mol) of pyridine dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching step is highly exothermic and will release residual SO₂ and HCl. Perform this in a well-ventilated fume hood.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyanoisothiazole.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-cyanoisothiazole.

Step 2: Hydrolysis to this compound

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Cyanoisothiazole110.131.00 kg9.08 molFrom Step 1
Sulfuric Acid (98%)98.083.56 kg (1.93 L)36.32 molCorrosive
Deionized Water-5 L-
Sodium Hydroxide Solution (50% w/w)-As needed-For pH adjustment

Procedure:

  • Reactor Setup: Use a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe.

  • Reaction Mixture: Charge the reactor with 5 L of deionized water and slowly add 3.56 kg of concentrated sulfuric acid while cooling to control the exotherm.

  • Addition of Nitrile: To the cooled sulfuric acid solution, add 1.00 kg (9.08 mol) of 3-cyanoisothiazole in portions.

  • Hydrolysis: Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction by HPLC for the disappearance of the nitrile intermediate.

  • Precipitation: Cool the reaction mixture to 0-5 °C. The this compound will precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][7][8] Causes severe skin burns and eye damage.[7]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including a full-face shield, chemical-resistant gloves (neoprene or Viton), and a lab coat.[8][9] Ensure a safety shower and eyewash station are readily accessible.[9]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials.[7][9] Containers should be tightly sealed.

  • Disposal: Dispose of as hazardous waste according to local regulations.[9] Do not quench with water in a closed container.

Sulfuric Acid (H₂SO₄):

  • Hazards: Highly corrosive, causes severe burns.

  • Handling: Always add acid to water, never the other way around, to prevent violent boiling and splashing. Wear appropriate PPE.

General Precautions:

  • All operations should be conducted by trained personnel.

  • Ensure proper ventilation and off-gas scrubbing.

  • Review the Safety Data Sheets (SDS) for all chemicals before use.

Characterization and Quality Control

The final product, this compound, should be characterized to ensure its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined and compared with literature values.

  • Purity (by HPLC): ≥ 98%.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (C=O of carboxylic acid, C=N of the isothiazole ring).

    • Mass Spectrometry: To confirm the molecular weight.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably produce high-purity material for further research and development in the pharmaceutical and agrochemical industries. The causality-driven approach to the experimental design ensures a robust and reproducible process.

References

Troubleshooting & Optimization

Technical Support Center: Isothiazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isothiazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of their target compounds. As specialists in heterocyclic chemistry, we provide not only protocols but also the mechanistic reasoning and experiential insights to help you navigate the complexities of isothiazole synthesis.

Introduction: The Challenge of Isothiazole Synthesis

This compound is a valuable building block in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] However, its synthesis is not always straightforward. Achieving high yields requires careful control over reaction conditions and a solid understanding of the underlying reaction mechanisms. This guide addresses the most common challenges encountered in the lab and provides robust, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that directly address problems you may be encountering during your synthesis.

Question 1: My yield is consistently low after the ring-formation step. What are the most likely causes and how can I fix it?

Answer:

Low yield during the initial heterocyclization is a frequent bottleneck. The root cause often lies in one of three areas: the choice of base, temperature control, or the purity of your starting materials.

Probable Causes & Solutions:

  • Suboptimal Base Selection: The base plays a crucial role in deprotonation and catalyzing the cyclization. Its strength, steric hindrance, and solubility can dramatically affect the reaction outcome.

    • Insight: A single base may not be sufficient. A study highlighted a case where using N-ethyldiisopropylamine or triethylamine alone resulted in yields below 18%. However, the sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine boosted the yield to an impressive 90%.[2][3]

    • Recommendation: Screen a panel of bases. Start with common organic bases (Et₃N, DIPEA) and inorganic bases (K₂CO₃, NaH). If yields remain low, consider a sequential addition strategy with a stronger, non-nucleophilic catalyst like DABCO or DBU to facilitate the key cyclization step.

  • Poor Temperature Management: Isothiazole ring formation often involves exothermic steps. Runaway temperatures can lead to the formation of intractable tars and unwanted side products.

    • Recommendation: Maintain strict temperature control. Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reflux temperature. Use an ice bath for initial reagent additions, especially during the addition of strong bases or oxidizing agents.

  • Oxidative Cyclization Issues: Many routes rely on an oxidative cyclization of a precursor like a 3-aminopropenethione.[2] The choice of oxidant is critical.

    • Insight: While traditional oxidants like hydrogen peroxide or iodine are used, they can sometimes lead to over-oxidation or side reactions.

    • Recommendation: Consider a milder, solid-supported oxidant. Chromium trioxide supported on silica gel has been used effectively for solvent-free oxidative cyclization, which can simplify purification and improve yield.[2]

Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents (NMR, GC-MS, Titration) start->check_reagents check_stoichiometry Confirm Accurate Stoichiometry & Reagent Addition Order check_reagents->check_stoichiometry If reagents are pure optimize_base Optimize Base System (Screen Et3N, K2CO3, DBU; Try sequential addition) check_stoichiometry->optimize_base If stoichiometry is correct optimize_temp Refine Temperature Control (Start at 0°C, control exotherms) optimize_base->optimize_temp optimize_oxidant If applicable, Screen Oxidants (e.g., I2, H2O2, supported CrO3) optimize_temp->optimize_oxidant yield_improved Yield Improved optimize_oxidant->yield_improved

Caption: Troubleshooting workflow for low yield.

Question 2: I'm synthesizing my target carboxylic acid by hydrolyzing the corresponding carboxamide, but the yield is poor and the reaction is sluggish. How can I improve this transformation?

Answer:

The hydrolysis of a stable isothiazole-3-carboxamide to the carboxylic acid can be challenging. Standard hydrolytic conditions (e.g., strong acid/base with heat) can sometimes be ineffective or lead to decomposition of the heterocyclic ring. A more efficient method involves nitrosation of the amide.

Causality and Optimization:

The key is the in-situ generation of a reactive N-nitroso-amide intermediate, which is much more susceptible to hydrolysis than the starting amide. However, the conditions for this reaction are critical.

  • Ineffective Method: A reported procedure using sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at high temperatures (~100 °C) gave the desired carboxylic acid in only a 39% yield.[1] The harsh conditions likely contribute to product degradation.

  • Highly Effective Method: A significant improvement was achieved by changing the acid and lowering the temperature. The reaction of the same 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO₂ (4 equivalents) in trifluoroacetic acid (TFA) at 0 °C resulted in a 99% yield of the desired carboxylic acid.[1] The same conditions also proved highly effective for other isothiazole carboxamides, yielding the product in 95% yield.[1]

Data Summary: Carboxamide Hydrolysis Optimization

ParameterIneffective MethodHighly Effective Method
Acid/Solvent Concentrated H₂SO₄Trifluoroacetic Acid (TFA)
Temperature ~100 °C0 °C
NaNO₂ Equiv. 104
Reported Yield 39%95-99%
Reference Perdicchia et al., 2023[1]Perdicchia et al., 2023[1]

Recommendation: For the hydrolysis of isothiazole-3-carboxamides, use the NaNO₂/TFA system at 0 °C. It is faster, cleaner, and provides a near-quantitative yield, avoiding the degradation associated with high-temperature sulfuric acid methods.

Frequently Asked Questions (FAQs)

Q1: Which is the best starting material for synthesizing the isothiazole ring?

There is no single "best" precursor; the optimal choice depends on the desired substitution pattern and the availability of starting materials. Common and effective strategies include:

  • (4+1) Annulation: Reacting β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate. This is a robust, metal-free method that forms the C-N and S-N bonds in one pot via a sequential imine formation, cyclization, and aerial oxidation cascade.[4]

  • (3+2) Heterocyclization: This approach involves reacting a three-atom fragment with a two-atom fragment. For example, reacting α,β-unsaturated aldehydes with ammonium thiocyanate.[2]

  • Ring Transformation: Isothiazoles can be formed via the rearrangement of other heterocycles, such as 1,2,3-thiadiazoles.[4]

Q2: How do I purify my final this compound product?

Isothiazole-3-carboxylic acids are often crystalline solids. The most common purification method is recrystallization.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, water, and mixtures thereof). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • pH Adjustment: Since your product is a carboxylic acid, its solubility is highly pH-dependent. You can often achieve excellent purification by dissolving the crude product in a dilute aqueous base (like NaHCO₃ or Na₂CO₃), filtering out any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with an acid like HCl to a pH of around 1.5-2.5.[5]

  • Column Chromatography: If recrystallization and pH adjustment fail, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol or acetic acid in a less polar solvent like dichloromethane or ethyl acetate.

Q3: What analytical techniques are essential for characterizing my product?

To confirm the structure and purity of your this compound, the following techniques are indispensable:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton environment, and carbon backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

  • Elemental Analysis (CHN): To confirm the elemental composition of the compound.[1]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 3-Bromoisothiazole-5-carboxylic Acid via Carboxamide Hydrolysis

This protocol is adapted from the highly efficient method described by Perdicchia et al. (2023).[1] It represents a best-practice approach for converting the carboxamide to the carboxylic acid.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation start Place 3-Bromoisothiazole-5- carboxamide in a flask add_tfa Add Trifluoroacetic Acid (TFA) under an inert atmosphere start->add_tfa cool Cool the mixture to 0 °C using an ice bath add_tfa->cool add_nano2 Add Sodium Nitrite (NaNO2) portion-wise over 15 min cool->add_nano2 stir Stir at 0 °C for 30 min (monitor by TLC) add_nano2->stir quench Pour reaction mixture onto ice-water stir->quench precipitate Collect precipitate by vacuum filtration quench->precipitate wash Wash solid with cold water precipitate->wash dry Dry the solid in a vacuum oven wash->dry end_node Pure 3-Bromoisothiazole- 5-carboxylic Acid (95% Yield) dry->end_node

Caption: Step-by-step workflow for carboxamide hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-bromoisothiazole-5-carboxamide (1.0 eq). Under an inert atmosphere (N₂ or Argon), add trifluoroacetic acid (TFA) to form a stirrable slurry (approx. 5-10 mL per gram of amide).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature stabilizes at 0-5 °C.

  • Reagent Addition: Slowly add sodium nitrite (NaNO₂) (4.0 eq) in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Vigorous gas evolution (N₂, NOx) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.

  • Workup: Once the reaction is complete, carefully pour the mixture onto a beaker containing crushed ice and water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual TFA and salts.

  • Drying: Dry the collected solid under vacuum to obtain the pure 3-bromoisothiazole-5-carboxylic acid. The reported yield for this procedure is 95%.[1]

References

Technical Support Center: Synthesis of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of Isothiazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic intermediate. Isothiazole derivatives are cornerstones in medicinal chemistry, appearing in compounds with applications ranging from antibacterial to anticancer agents[1]. However, the synthesis of the 3-carboxylic acid variant is often plagued by challenges that can impact yield, purity, and scalability.

This guide moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the real-world problems encountered in the lab. We will explore the causality behind common side reactions and provide field-proven solutions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems in a direct question-and-answer format.

Q1: My yield of this compound from the hydrolysis of Isothiazole-3-carbonitrile is consistently low. What are the likely causes and how can I fix it?

Low yield is the most frequently reported issue in this synthesis. The cause typically falls into two categories: incomplete reaction or degradation of the product.

Probable Cause A: Incomplete Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate (Isothiazole-3-carboxamide). The reaction can stall at this stage, especially under insufficiently vigorous conditions.

Causality: The amide is significantly less electrophilic than the protonated nitrile (under acidic conditions) or the nitrile itself (under basic conditions). Therefore, the second hydrolysis step (amide to carboxylic acid) often requires more forcing conditions than the first step (nitrile to amide). In basic media, the final step involves the hydrolysis of a resonance-stabilized carboxylate, which can be slow.[2]

Corrective Actions:

  • Extend Reaction Time & Increase Temperature: This is the simplest solution. Monitor the reaction by TLC or HPLC to track the disappearance of the intermediate amide, not just the starting nitrile.

  • Optimize Hydrolysis Conditions: The choice between acidic and basic hydrolysis can significantly impact the outcome.

Parameter Acidic Hydrolysis (e.g., aq. H₂SO₄ or HCl) Basic Hydrolysis (e.g., aq. NaOH or KOH)
Mechanism Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[2]Direct nucleophilic attack of hydroxide on the nitrile carbon.[2]
Advantages Generally provides a cleaner conversion to the carboxylic acid without isolating the amide. The product precipitates upon pH adjustment.Can be milder and more suitable for substrates with acid-labile functional groups.
Common Issues Risk of decomposition/charring at high temperatures. Potential for ring-opening with very strong acids.The reaction may stall at the amide stage. The final product is a salt, requiring an acidic workup to isolate the carboxylic acid.
Recommendation Reflux with 3-6M H₂SO₄ for 12-24 hours. Monitor progress carefully.Reflux with 2-4M NaOH. If the reaction stalls, consider using a higher boiling point solvent like ethylene glycol with water.

Probable Cause B: Product or Reactant Degradation

The isothiazole ring, while aromatic, is not indestructible.[3] Harsh thermal or chemical conditions can lead to ring-opening or decomposition, often indicated by the reaction mixture turning dark brown or black.

Corrective Actions:

  • Temperature Control: Do not assume that higher temperatures always lead to better results. If charring is observed, reduce the reflux temperature by using a lower concentration of acid/base or by running the reaction under reduced pressure.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions, especially if trace metal impurities are present.

Troubleshooting Workflow: Low Yield in Nitrile Hydrolysis

G start Low Yield of This compound check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity incomplete Incomplete Reaction: Starting Material or Amide Intermediate Present check_purity->incomplete Impurities Identified degradation Degradation: Dark Color, Multiple Unidentified Spots check_purity->degradation No Clear Intermediates increase_time Action: Increase Reaction Time/Temp incomplete->increase_time change_cond Action: Switch Hydrolysis Conditions (Acid ↔ Base) incomplete->change_cond lower_temp Action: Lower Reaction Temperature degradation->lower_temp inert_atm Action: Use Inert Atmosphere (N₂/Ar) degradation->inert_atm end Optimized Yield increase_time->end change_cond->end lower_temp->end inert_atm->end G cluster_0 Route A: Hydrolysis cluster_1 Route B: Oxidation precursor_A Isothiazole-3-carbonitrile intermediate_A Isothiazole-3-carboxamide precursor_A->intermediate_A H₂O / H⁺ or OH⁻ (Step 1) product This compound intermediate_A->product H₂O / H⁺ or OH⁻ (Step 2) precursor_B 3-Methylisothiazole precursor_B->product Strong Oxidant (e.g., KMnO₄)

References

Technical Support Center: Purification of Crude Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Isothiazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic building block. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven methodologies to help you achieve optimal purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of crude this compound in a question-and-answer format.

Q1: My yield is very low after performing a recrystallization. What are the likely causes and how can I improve recovery?

A1: Low recovery is a frequent issue in recrystallization and typically points to two main culprits: improper solvent selection or procedural flaws.

Causality and Solution:

The goal of recrystallization is to use a solvent system where the target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[1][2]

  • Suboptimal Solvent Choice: If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may be tempted to use an excessive volume of solvent.

  • Excessive Solvent Volume: A common error is adding too much solvent to dissolve the crude material. The minimum amount of hot solvent required to fully dissolve the solid should be used to ensure the solution is saturated upon cooling, maximizing crystal formation.[1]

  • Premature Crystallization: Cooling the solution too rapidly can trap impurities within the crystal lattice and lead to smaller, less pure crystals.

Recommended Protocol:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1). A good starting point for carboxylic acids includes alcohols, water, or mixtures thereof, as well as toluene or acetic acid.[3]

  • Step-by-Step Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small volume of the selected solvent and heat the mixture to boiling while stirring.

    • Continue to add small portions of hot solvent until the solid just dissolves completely.[1]

    • If the solution is colored, proceed to the decolorization step (see Q3).

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Solvent SystemSuitability for Carboxylic AcidsBoiling Point (°C)Notes
WaterGood for polar compounds100May require heat; good for forming well-defined crystals.
Ethanol / WaterExcellent (solvent pair)78-100Highly tunable polarity. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol.
TolueneGood for aromatic acids111Less polar option; can be effective for removing polar impurities.[3]
Ethyl Acetate / HexaneGood (solvent pair)69-77A common choice for moderately polar compounds.
Acetic AcidGood, but can be difficult to remove118Use when other solvents fail; requires thorough drying.[3]
Table 1. Common Solvents for Recrystallization of Carboxylic Acids.
Q2: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when a supersaturated solution forms at a temperature above the compound's melting point. This is often due to a high impurity load depressing the melting point or an inappropriate solvent choice.

Causality and Solution:

An oil is simply a liquid phase of your compound, and it will not purify the material as impurities are often soluble in this oil.

  • Melting Point vs. Boiling Point: If the boiling point of your solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), it will melt instead of dissolving.

  • High Impurity Concentration: Significant amounts of impurities can lower the melting point of the solid mixture, leading to oiling out even in a lower-boiling solvent.

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.

  • Use a Solvent Pair: Dissolve the crude material in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a hot "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. This technique effectively lowers the temperature at which the solution becomes saturated.[4]

  • Reduce Impurity Load First: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction (see Q4) to remove the bulk of impurities before attempting recrystallization.

Q3: My final product is still colored (e.g., yellow or brown) after recrystallization. How can I remove colored impurities?

A3: Persistent color is usually due to highly conjugated, non-volatile byproducts from the synthesis. These can often be effectively removed by treatment with activated charcoal.

Causality and Solution:

Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for color. However, it can also adsorb your product, so it must be used judiciously.[1]

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and wait for the boiling to subside.

  • Add a very small amount of activated charcoal (typically 1-2% by weight of your crude material). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for 5-10 minutes to allow for adsorption.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Allow the clear, hot filtrate to cool slowly as you would in a standard recrystallization.

Q4: I'm struggling to separate the product from a neutral byproduct with a similar solubility profile. What alternative purification methods can I use?

A4: When recrystallization is ineffective due to similar solubilities, leveraging the acidic nature of the carboxylic acid functional group via acid-base extraction is the most powerful and scalable alternative. For very challenging separations, column chromatography is also an option.

Method 1: Acid-Base Liquid-Liquid Extraction

This technique exploits the change in solubility of the carboxylic acid upon deprotonation. The neutral impurity remains in an organic solvent while the carboxylate salt dissolves in the aqueous phase.[3]

Step-by-Step Protocol:

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form the water-soluble sodium salt, while the neutral impurity remains in the organic layer.

    • Causality: this compound is a relatively strong acid (pKa ~3-4), so a weak base is sufficient for deprotonation. This avoids using strong bases (like NaOH) which could hydrolyze other functional groups.[5]

  • Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Combine the aqueous extracts and wash them once with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2. The pure this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product (in Organic Solvent) extract Extract with aq. NaHCO₃ crude->extract separate Separate Layers extract->separate organic Organic Layer (Contains Neutral Impurities) separate->organic Discard or recover aqueous Aqueous Layer (Contains Sodium Salt of Product) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Pure Product Precipitates acidify->precipitate filtrate Filter & Dry precipitate->filtrate pure Purified Solid Product filtrate->pure

Caption: Workflow for purification via acid-base extraction.

Method 2: Column Chromatography

This method is suitable for small-scale purification or when acid-base extraction is not feasible.[6][7]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Crucially, a small amount of acid (0.5-1% acetic acid or formic acid) should be added to the mobile phase.

    • Causality: The added acid keeps the carboxylic acid fully protonated, preventing it from interacting ionically with the silica gel. This results in sharper peaks and less "tailing," leading to better separation.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?

A1: Impurities are highly dependent on the synthetic route.[8][9] Common culprits include unreacted starting materials, residual solvents, and side-products from the ring-forming reaction. For example, if the synthesis involves the oxidation of a precursor, partially oxidized intermediates may be present. If an ester was hydrolyzed to form the acid, unreacted ester is a common impurity.[10]

Q2: How do I reliably assess the purity of my final product?

A2: A single analytical technique is often insufficient. A combination of methods provides the most comprehensive purity profile.[7][11]

Analytical TechniqueParameter MeasuredInterpretation
HPLC-UV Purity (Area %), Impurity ProfileProvides quantitative purity. The area percent of the main peak relative to all peaks is a good measure.[6][7]
¹H NMR Spectroscopy Chemical Shifts, IntegrationConfirms the chemical structure and can detect proton-containing impurities, including residual solvents.[11]
LC-MS Molecular Weight ([M-H]⁻)Confirms the identity of the main peak and can help identify the mass of unknown impurities.[7]
Melting Point Melting RangeA sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically broaden and depress the melting range.[11]
Table 2. Recommended Analytical Methods for Purity Assessment.
Q3: Is this compound thermally stable enough for distillation?

A3: It is highly unlikely. Aromatic carboxylic acids generally have very high boiling points and are prone to decarboxylation (loss of CO₂) at the high temperatures required for distillation. Purification methods that do not require high heat, such as recrystallization, extraction, and chromatography, are strongly recommended.[3]

Q4: What is the best way to dry and store the purified this compound?

A4: After filtration, the solid should be dried under high vacuum, potentially with gentle heating (e.g., 40-50 °C) in a vacuum oven to remove all traces of water and organic solvents. For long-term storage, keep the material in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator or freezer, to prevent degradation.[12]

G cluster_0 General Purification Strategy start Crude this compound recryst Attempt Recrystallization start->recryst purity_check1 Assess Purity (HPLC, NMR, MP) recryst->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Yes impure_node Purity Not Met purity_check1->impure_node No extraction Acid-Base Extraction impure_node->extraction purity_check2 Assess Purity extraction->purity_check2 purity_check2->pure_product Yes chromatography Column Chromatography purity_check2->chromatography No purity_check3 Assess Purity chromatography->purity_check3 purity_check3->pure_product Yes

Caption: Decision workflow for purifying crude this compound.

References

Optimization of reaction conditions for Isothiazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isothiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Overview & Core Synthesis Strategy

This compound is a valuable building block in medicinal chemistry, incorporated into various biologically active compounds.[1][2] Its synthesis, while achievable through several routes, is often finalized by the hydrolysis of a stable precursor, typically Isothiazole-3-carbonitrile or Isothiazole-3-carboxamide. This common strategy allows for easier purification of the intermediate and provides a reliable final step.

The core of our recommended approach involves two key stages:

  • Formation of the Isothiazole Ring: Building the heterocyclic core to yield a 3-substituted isothiazole precursor. Common methods include the oxidative cyclization of 3-aminopropenethiones or the reaction of enamines with sulfur-based reagents.[3][4]

  • Hydrolysis to the Carboxylic Acid: Conversion of the nitrile or amide group at the 3-position to the desired carboxylic acid functionality under acidic or basic conditions.[5][6]

This guide will focus primarily on the optimization and troubleshooting of the hydrolysis step, as it is a critical juncture where yield and purity are often determined.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable precursor for the synthesis of this compound?

A: Isothiazole-3-carbonitrile is an excellent precursor. Nitriles are generally stable, relatively easy to purify by crystallization or chromatography, and can be hydrolyzed to the corresponding carboxylic acid under controlled conditions.[5] An alternative is Isothiazole-3-carboxamide, which can also be effectively hydrolyzed, sometimes under milder conditions than nitriles.[2]

Q2: Should I use acid- or base-catalyzed hydrolysis for the final step?

A: Both methods are effective, and the choice depends on the stability of your specific isothiazole derivative and downstream purification preferences.

  • Acid Hydrolysis: Typically involves heating with a mineral acid like HCl or H₂SO₄. It directly yields the carboxylic acid. This method is straightforward but can be harsh, potentially causing degradation if sensitive functional groups are present.[6]

  • Base Hydrolysis: Uses an alkali like NaOH or KOH, followed by an acidic workup. This initially forms the carboxylate salt, which can be helpful for purification as it allows for extraction into an aqueous layer to remove non-acidic impurities.[7] The free acid is then precipitated by adding a strong acid.[6] This is often a milder and higher-yielding approach.

Q3: My isothiazole precursor is a solid. How can I ensure its purity before hydrolysis?

A: Purity of the starting material is critical for a clean reaction.[8] For solid precursors like Isothiazole-3-carbonitrile, recrystallization is the preferred method. A solvent screen (e.g., ethanol, isopropanol, toluene, or mixtures with hexanes) should be performed to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot. This process effectively removes trace impurities that can interfere with the hydrolysis.

Q4: What are the primary safety concerns when synthesizing isothiazoles?

A: Isothiazole and its derivatives can be toxic.[1] Many sulfur-containing reagents and intermediates have strong, unpleasant odors and should be handled exclusively in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Troubleshooting Guide: The Hydrolysis Step

This section addresses common issues encountered during the conversion of Isothiazole-3-carbonitrile to this compound.

Problem 1: Low or No Conversion of the Nitrile

Your reaction stalls, and TLC or LC-MS analysis shows a significant amount of remaining starting material.

Potential Cause Scientific Rationale & Recommended Solution
Insufficient Temperature Hydrolysis of aromatic nitriles is an energy-intensive process requiring cleavage of a stable C≡N triple bond. The reaction often has a significant activation energy barrier. Solution: Gradually increase the reaction temperature. For aqueous NaOH or HCl, heating to reflux (100-110 °C) is standard. Monitor the reaction progress every 2-4 hours by TLC.[6]
Inadequate Reagent Concentration The concentration of the acid or base catalyst can be too low to effectively promote hydrolysis, especially if the nitrile has low solubility in the aqueous medium. Solution: For base hydrolysis, use a 10-20% aqueous NaOH solution.[7] For acid hydrolysis, 6M HCl is a common starting point. If solubility is an issue, consider adding a co-solvent like dioxane or ethanol that is miscible with water and can help dissolve the substrate.
Two-Phase System If the nitrile is highly nonpolar, it may melt but not dissolve in the aqueous hydrolyzing medium, leading to a slow reaction at the interface. Solution: Vigorous stirring is essential. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide ion into the organic phase to accelerate the reaction.
Problem 2: Formation of Isothiazole-3-carboxamide Intermediate

The reaction appears to work, but the primary product isolated is the amide, not the carboxylic acid.

Potential Cause Scientific Rationale & Recommended Solution
Incomplete Hydrolysis Nitrile hydrolysis is a two-stage process: Nitrile → Amide → Carboxylic Acid.[9] The second step, hydrolysis of the amide, can sometimes be slower than the first, especially under mild conditions or with insufficient reaction time. Solution: Increase the reaction time and/or temperature. If you have isolated the amide, you can subject it to the same hydrolysis conditions in a subsequent reaction to drive it to the carboxylic acid.[2]
Precipitation of Amide The intermediate amide may be less soluble in the reaction medium than the starting nitrile and precipitate out, effectively halting its further hydrolysis. Solution: Add a co-solvent (e.g., ethanol, dioxane) to maintain a homogeneous solution throughout the reaction. Ensure the reaction volume is sufficient to keep all species dissolved at the reaction temperature.
Problem 3: Product Degradation or Unidentified Impurities

The reaction proceeds, but the yield is low, and the crude product contains multiple spots on a TLC plate.

Potential Cause Scientific Rationale & Recommended Solution
Ring Instability The isothiazole ring, while aromatic, can be susceptible to cleavage under harsh conditions (e.g., very high temperatures or extremely concentrated acid/base), especially if it contains activating substituents.[10] Solution: Opt for milder hydrolysis conditions. If using strong acid at reflux is causing degradation, switch to a base-catalyzed method (e.g., 10% NaOH at 80-90 °C). Alternatively, a recent study demonstrated excellent yields for converting bromo-isothiazole carboxamides to carboxylic acids using NaNO₂ in trifluoroacetic acid (TFA) at 0 °C, a much milder alternative.[2]
Decarboxylation Isothiazole-3-carboxylic acids can decarboxylate (lose CO₂) upon prolonged heating, especially under acidic conditions.[10] This side reaction is more common for isothiazole-4- and -5-carboxylic acids but can still be a concern. Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. During workup, if evaporating solvents, use a rotary evaporator at moderate temperatures (< 50 °C).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Start: Nitrile Hydrolysis Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion <50% Conversion Amide_Formation Issue: Amide is Main Product Check_Conversion->Amide_Formation Amide Detected Degradation Issue: Degradation/Impurities Check_Conversion->Degradation Multiple Spots Success Reaction Complete: Proceed to Workup Check_Conversion->Success >95% Conversion Increase_Temp Action: Increase Temp/Time Low_Conversion->Increase_Temp Increase_Conc Action: Increase Reagent Conc. Low_Conversion->Increase_Conc Add_Cosolvent Action: Add Co-Solvent/PTC Low_Conversion->Add_Cosolvent Amide_Formation->Increase_Temp Change_Conditions Action: Switch to Milder Conditions (e.g., Base or NaNO2/TFA) Degradation->Change_Conditions Increase_Temp->Check_Conversion Increase_Conc->Check_Conversion Add_Cosolvent->Check_Conversion Change_Conditions->Start Restart Reaction

Caption: Troubleshooting logic for nitrile hydrolysis.

IV. Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Isothiazole-3-carbonitrile

This protocol is a robust starting point for the conversion.

Materials:

  • Isothiazole-3-carbonitrile (1.0 eq)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isothiazole-3-carbonitrile (1.0 eq) in 10% aqueous NaOH (approx. 10-15 mL per gram of nitrile).

  • Heating: Heat the mixture to 90-100 °C with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). Spot the reaction mixture against the starting nitrile. The reaction is complete when the starting material spot has disappeared (typically 4-8 hours). You may observe the formation of ammonia gas, indicating the reaction is proceeding.[6]

  • Workup - Part 1 (Extraction): Cool the reaction mixture to room temperature in an ice bath. Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Workup - Part 2 (Precipitation): Cool the aqueous layer in an ice bath. Slowly add 6M HCl with stirring until the pH of the solution is ~2.[11] A white or off-white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts.[7]

  • Drying & Purification: Dry the solid product under vacuum. If further purification is needed, recrystallize from a suitable solvent (e.g., hot water or an ethanol/water mixture).[12]

Protocol 2: Purification by Acid-Base Extraction

This is a general but powerful method for purifying carboxylic acids.[12]

PurificationWorkflow Start Crude Product in Organic Solvent (e.g., EtOAc) Add_Base Extract with aq. Base (e.g., 1M NaOH) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer: Contains Neutral/Basic Impurities Separate_Layers->Organic_Layer Discard Aqueous_Layer Aqueous Layer: Contains Carboxylate Salt (R-COO- Na+) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer with conc. HCl to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter Pure_Product Pure Carboxylic Acid Filter->Pure_Product

Caption: Workflow for purification of carboxylic acids.

V. References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. 3

  • Isothiazole - Wikipedia. (n.d.). Wikipedia. 13

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). SciSpace. 14

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. 15

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. 10

  • Synthesis of Isothiazole. (2022). ChemicalBook. 1

  • New synthesis of isothiazoles from primary enamines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. 4

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents. 11

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. 2

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. 16

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem. 8

  • Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives. (2025). ResearchGate. 17

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (n.d.). ResearchGate. 18

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. 19

  • Process for purification of aryl carboxylic acids. (2010). Google Patents. 20

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. 7

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. 5

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. 12

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. 9

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. 6

References

Preventing byproduct formation in isothiazole ring closure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Isothiazole Synthesis Core Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazole ring structures. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent byproduct formation and optimize your synthetic routes. Our focus is on explaining the "why" behind the "how," ensuring you have a solid mechanistic understanding to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the isothiazole ring, and what are the key considerations for each?

A1: There are several established strategies for isothiazole ring synthesis, each with its own advantages and potential pitfalls. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Broadly, these can be classified into intramolecular cyclizations and intermolecular cycloadditions.[1]

  • (4+1)-Heterocyclization: This approach involves the reaction of a four-atom component (containing a C-C-C-N or similar fragment) with a single atom that provides the sulfur. A common example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and an ammonia source like ammonium acetate.[2] This method is advantageous for its operational simplicity and often proceeds under metal-free conditions.[2]

  • (3+2)-Heterocyclization (1,3-Dipolar Cycloaddition): This is a powerful method that involves the reaction of a three-atom dipole (like a nitrile sulfide) with a two-atom dipolarophile (such as an alkyne).[1] A key challenge with this approach is controlling regioselectivity, as it can lead to mixtures of isomers.[3]

  • Intramolecular Oxidative Cyclization: This strategy involves forming the S-N bond as the final step in the ring closure. A common precursor for this method is a β-enaminothione, which can be cyclized using an oxidizing agent.[1] Solvent-free conditions using supported reagents like chromium trioxide on silica gel have been shown to be effective.[1]

Q2: I'm observing a mixture of regioisomers in my 1,3-dipolar cycloaddition reaction to form an isothiazole. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, particularly when using unsymmetrical alkynes. The regiochemical outcome is determined by the frontier molecular orbital (FMO) interactions between the nitrile sulfide dipole and the alkyne dipolarophile. Several factors can be manipulated to favor the formation of a single regioisomer:

  • Electronic Effects: The electronic nature of the substituents on both the nitrile sulfide and the alkyne plays a crucial role. Electron-withdrawing groups on the alkyne can significantly influence the orbital energies and, consequently, the regioselectivity. The activation barriers for the formation of different regioisomers can be influenced by the electron-withdrawing potential of the substituents.[4]

  • Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically hinder one approach over the other, leading to higher regioselectivity.[5]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) can help optimize the regiochemical outcome.[6][7]

  • Catalysis: While many 1,3-dipolar cycloadditions are performed thermally, the use of catalysts can alter the regioselectivity. Lewis acid catalysts, for example, can coordinate to the dipolarophile, lowering its LUMO energy and potentially changing the preferred reaction pathway.

Below is a diagram illustrating the concept of regioselectivity in 1,3-dipolar cycloaddition.

G Regioselectivity in 1,3-Dipolar Cycloaddition cluster_reactants Reactants Nitrile Sulfide Nitrile Sulfide Transition State A Transition State A Nitrile Sulfide->Transition State A Transition State B Transition State B Nitrile Sulfide->Transition State B Unsymmetrical Alkyne Unsymmetrical Alkyne Unsymmetrical Alkyne->Transition State A Unsymmetrical Alkyne->Transition State B Regioisomer A Regioisomer A Transition State A->Regioisomer A Lower Energy Pathway (Favored Product) Regioisomer B Regioisomer B Transition State B->Regioisomer B Higher Energy Pathway (Minor Product)

Caption: FMO interactions dictate the favored transition state.

Q3: My isothiazole synthesis from a β-ketodithioester is giving a low yield. What are the likely causes and troubleshooting steps?

A3: The synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters is a robust method, but low yields can occur due to several factors.[2]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials.- Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Ensure proper mixing: Use efficient stirring to ensure homogeneity.
Side Reactions β-keto esters and related compounds can undergo self-condensation or other side reactions, especially in the presence of a strong base.[8]- Optimize base concentration: If using a base, ensure it is not in large excess. - Control temperature: Lowering the temperature may suppress side reactions.
Poor Quality Reagents Impurities in the β-ketodithioester or the ammonia source can lead to byproduct formation.- Purify starting materials: Recrystallize or distill the starting materials if their purity is questionable. - Use a reliable ammonia source: Ensure the ammonium acetate or other ammonia source is fresh and dry.
Suboptimal Solvent The choice of solvent can significantly impact the solubility of reactants and intermediates, affecting the reaction rate.- Solvent screening: If the reaction is sluggish, try different solvents. Aqueous conditions have been shown to be effective for this synthesis.[9]

Troubleshooting Guides

Issue 1: Formation of Thiazole Isomers as Byproducts

In some synthetic routes, particularly those involving three-component reactions, the formation of thiazole isomers can be a significant issue.[2][10]

Causality: The formation of a thiazole versus an isothiazole depends on which atoms form the new bonds during cyclization. For example, in a reaction of an enaminoester, sulfur, and a bromodifluoroacetamide, the regioselectivity of the bond formation determines the final heterocyclic core.[10]

Troubleshooting Workflow:

G Troubleshooting Thiazole Byproduct Formation Start Start Reaction yields thiazole byproduct Reaction yields thiazole byproduct Start->Reaction yields thiazole byproduct Analyze reaction conditions Analyze reaction conditions Reaction yields thiazole byproduct->Analyze reaction conditions Modify solvent Modify solvent Analyze reaction conditions->Modify solvent Solvent effects? Adjust temperature Adjust temperature Analyze reaction conditions->Adjust temperature Temperature sensitive? Change catalyst Change catalyst Analyze reaction conditions->Change catalyst Catalyst influence? Successful isothiazole synthesis Successful isothiazole synthesis Modify solvent->Successful isothiazole synthesis Adjust temperature->Successful isothiazole synthesis Change catalyst->Successful isothiazole synthesis

Caption: A logical approach to resolving isomeric byproduct issues.

Corrective Actions:

  • Solvent Modification: The polarity and coordinating ability of the solvent can influence the reaction pathway. Switching to a less polar solvent might disfavor the transition state leading to the thiazole byproduct.

  • Temperature Control: Some cyclization reactions are highly temperature-sensitive. Running the reaction at a lower temperature may increase the selectivity for the desired isothiazole product.

  • Catalyst Choice: If a catalyst is used, its nature can significantly impact the regioselectivity. For instance, in some metal-catalyzed reactions, the choice of ligand can steer the reaction towards a specific isomer.

Issue 2: Low Yields in Oxidative Cyclization of Enaminothiones

The oxidative cyclization of enaminothiones is a common method for isothiazole synthesis, but it can be plagued by low yields if not properly optimized.[1]

Causality: Low yields can result from incomplete oxidation, over-oxidation, or decomposition of the starting material or product under the reaction conditions. The choice of oxidizing agent is critical.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • Mild Oxidants: For sensitive substrates, start with milder oxidants like iodine or N-bromosuccinimide (NBS).

    • Stronger Oxidants: If the reaction is sluggish, stronger oxidants like chromium trioxide or hydrogen peroxide can be employed, but with caution to avoid over-oxidation.[1]

  • Reaction Conditions:

    • Solvent-Free Conditions: Consider using a solid-supported oxidant, such as chromium trioxide on silica gel, which can lead to cleaner reactions and easier workup.[1]

    • Temperature: Start at room temperature and only gently heat if necessary. High temperatures can lead to decomposition.

  • Purification:

    • Recrystallization: Isothiazole derivatives are often crystalline solids, and recrystallization can be an effective purification method.[11]

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard alternative.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters[2]

This protocol describes a metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles.

Materials:

  • β-Ketodithioester (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Add 5 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Protocol 2: Purification of Isothiazoles by Recrystallization

This is a general protocol for the purification of solid isothiazole derivatives.

Materials:

  • Crude isothiazole product

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which the isothiazole is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude isothiazole and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

References

Technical Support Center: Isothiazole-3-carboxylic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for Isothiazole-3-carboxylic acid. As a key building block in medicinal chemistry and drug development, a comprehensive understanding of its stability is paramount to ensure the integrity of your experimental outcomes and the viability of your synthesized compounds. This guide is structured to provide you with not only answers to common questions but also the rationale behind the stability profile of this heterocyclic compound and practical protocols to assess its stability in your own laboratory settings.

Our approach is grounded in the principles of forced degradation studies, a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than it would typically encounter.[1][2] This allows for the rapid identification of potential degradation pathways and helps in developing stable formulations and analytical methods.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios you might encounter during your research with this compound.

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[5][6] The recommended storage temperature is typically 2-8°C. It is also advisable to protect it from light.

Q2: I left my container of this compound at room temperature for a week. Is it still usable?

A2: While short excursions to room temperature are unlikely to cause significant degradation, it is crucial to verify the purity of the compound before use, especially if it is being used in a sensitive application. A simple purity check by HPLC or LC-MS is recommended. The primary concern with ambient storage is the potential for moisture absorption and slow hydrolysis over time.

Stability in Solution

Q3: How stable is this compound in aqueous solutions at different pH values?

  • Troubleshooting Tip: If your experiments in basic aqueous media are yielding inconsistent results, consider the possibility of compound degradation. It is recommended to prepare fresh solutions immediately before use and to minimize the time the compound spends in a basic environment.

Q4: Can I dissolve this compound in methanol or DMSO for my experiments?

A4: Yes, Dimethyl sulfoxide (DMSO) and methanol are common solvents for dissolving this compound. However, it is important to use anhydrous solvents whenever possible, as residual water can contribute to hydrolysis over time. For long-term storage of stock solutions, it is best to store them at -20°C or -80°C to minimize degradation.

Thermal and Photolytic Stability

Q5: What is the thermal stability of this compound? I need to heat my reaction mixture.

A5: Carboxylic acids, in general, can undergo thermal decomposition at elevated temperatures, often through decarboxylation.[8] While the specific decomposition temperature of this compound is not well-documented, it is advisable to avoid prolonged exposure to high temperatures. If heating is necessary, it is recommended to conduct a preliminary thermal stress test on a small scale.

  • Troubleshooting Tip: If a reaction at high temperature is giving low yields or multiple byproducts, consider thermal degradation of your starting material. Try running the reaction at a lower temperature for a longer duration or using a milder activation method.

Q6: My experiments are being conducted under laboratory lighting. Should I be concerned about photostability?

A6: Yes, compounds containing aromatic heterocyclic rings can be susceptible to photodegradation. Studies on a similar compound, 2-aminothiazole-4-carboxylic acid, have shown that UV irradiation can lead to decarboxylation as the initial degradation step.[9][10] Another study on a different thiazole-containing compound suggested a photo-oxidative degradation pathway involving singlet oxygen.[11] Therefore, it is best practice to protect solutions of this compound from light, for example, by using amber vials or covering glassware with aluminum foil.

  • Troubleshooting Tip: If you observe the appearance of new, unexpected peaks in your chromatograms over the course of an experiment, and your solutions have been exposed to light, photodegradation is a likely cause.

Chemical Compatibility

Q7: Is this compound compatible with strong oxidizing or reducing agents?

A7: Safety data sheets for this compound and related compounds advise avoiding strong oxidizing agents.[12] The sulfur atom in the isothiazole ring is susceptible to oxidation. The stability in the presence of reducing agents is less documented, but care should always be taken when mixing with reactive chemicals. It is recommended to perform small-scale compatibility tests before proceeding with a large-scale reaction.

Experimental Protocols for Stability Assessment

To assist you in determining the stability of this compound under your specific experimental conditions, we provide the following forced degradation protocols. These are designed to be a starting point and can be adapted to your needs.

Protocol 1: Hydrolytic Stability Assessment

This protocol will help you determine the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • Purified Water (HPLC grade)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In three separate amber vials, add an aliquot of the stock solution to 0.1 N HCl, purified water, and 0.1 N NaOH to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.

  • Analyze the samples by HPLC or LC-MS to determine the remaining percentage of this compound and to observe the formation of any degradation products.

Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The rate of degradation can be calculated for each condition. The appearance of new peaks suggests the formation of degradation products.

Workflow for Hydrolytic Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Sample (0.1 N HCl) stock->acid neutral Neutral Sample (Water) stock->neutral base Basic Sample (0.1 N NaOH) stock->base incubate Incubate at Controlled Temperature (e.g., 40°C) acid->incubate neutral->incubate base->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Acidic/Basic Samples sample->neutralize hplc Analyze by HPLC/LC-MS neutralize->hplc data Determine % Degradation & Identify Products hplc->data

Caption: Workflow for assessing the hydrolytic stability of this compound.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the susceptibility of this compound to degradation upon exposure to light.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile, methanol, or water)

  • Clear and amber vials

  • A photostability chamber with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines)

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 50 µg/mL).

  • Place the solution in both a clear vial (exposed sample) and an amber vial (control sample).

  • Expose the vials to a controlled light source in a photostability chamber.

  • At specific time intervals, withdraw aliquots from both vials.

  • Analyze the samples by HPLC or LC-MS.

Data Interpretation: Compare the chromatograms of the exposed and control samples. A significant decrease in the concentration of the parent compound in the clear vial compared to the amber vial indicates photodegradation.

Logical Relationship in Photostability Testing

cluster_main Photostability Assessment cluster_sample Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis & Conclusion solution This compound Solution clear_vial Clear Vial (Light Exposed) solution->clear_vial amber_vial Amber Vial (Control) solution->amber_vial analysis HPLC/LC-MS Analysis clear_vial->analysis amber_vial->analysis comparison Compare Exposed vs. Control analysis->comparison stable Photostable comparison->stable No Significant Difference degraded Photodegraded comparison->degraded Significant Difference

Caption: Decision logic for determining the photostability of this compound.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in public literature, the following table provides a qualitative summary of expected stability based on the chemistry of the isothiazole ring and carboxylic acid functional group, as well as data from related compounds.

ConditionExpected StabilityPotential Degradation Pathway(s)Reference/Rationale
Acidic pH (1-3) HighMinimal degradation expected.Isothiazolinones are stable in acidic media.[7]
Neutral pH (6-8) Moderate to HighSlow hydrolysis may occur over time.General stability of heterocyclic rings.
Basic pH (>8) LowRing cleavage via hydrolysis.Isothiazolinones degrade in alkaline solutions.[7]
Elevated Temperature ModerateDecarboxylation.General reactivity of carboxylic acids.[8]
UV/Visible Light Low to ModeratePhotodegradation, potentially via decarboxylation and/or photo-oxidation.Studies on related thiazole carboxylic acids show photodegradation.[9][10][11]
Oxidizing Agents LowOxidation of the sulfur atom.General chemical principles and SDS recommendations.[12]

References

Technical Support Center: Troubleshooting Ester Hydrolysis of Isothiazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the ester hydrolysis of isothiazole-3-carboxylic acid esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during this crucial synthetic transformation. As the isothiazole motif is a key component in numerous biologically active compounds, mastering its synthesis and modification is of paramount importance.[1][2][3][4] This resource, grounded in established chemical principles and practical laboratory experience, will help you navigate the common challenges associated with this reaction.

I. Understanding the Core Challenges

The hydrolysis of this compound esters can be more complex than standard ester saponification. The unique electronic properties of the isothiazole ring, characterized by the presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship, can influence the reactivity of the adjacent ester group.[1][2] Key challenges often stem from the stability of the isothiazole ring under hydrolytic conditions and the potential for undesired side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may be facing in the laboratory.

FAQ 1: My hydrolysis is sluggish or incomplete. How can I drive the reaction to completion?

This is a common issue and can often be resolved by carefully selecting and optimizing your reaction conditions. Both basic and acidic hydrolysis methods are applicable, each with its own set of parameters to consider.

Troubleshooting Incomplete Hydrolysis:

ParameterRecommendation for Basic Hydrolysis (Saponification)Recommendation for Acidic HydrolysisRationale & Expert Insights
Reagent Choice Use a stronger base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) instead of sodium hydroxide (NaOH).[5]Use a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7]The choice of cation in basic hydrolysis can influence the reaction rate.[5] For acidic hydrolysis, a strong acid is necessary to effectively protonate the carbonyl oxygen, making the ester more electrophilic.[8]
Solvent System A monophasic solvent system like THF/water or dioxane/water is often effective.[7] Adding a co-solvent like methanol can improve solubility, but be wary of transesterification.[5]Use a large excess of water to drive the equilibrium towards the products.[7][9][10][11]Ensuring the ester is fully dissolved is critical for the reaction to proceed. In acidic hydrolysis, the reaction is reversible, so Le Chatelier's principle is applied by using an excess of water.[7][9]
Temperature Increase the reaction temperature. Refluxing is a common strategy.[11]Gentle heating (50-120°C) is often sufficient.[6]Higher temperatures increase the reaction rate. However, be mindful of potential side reactions at elevated temperatures.
Stoichiometry Use a stoichiometric excess of the base (e.g., 2-6 equivalents).[5]The acid is a catalyst, but using a sufficient amount ensures the reaction proceeds at a reasonable rate.In basic hydrolysis, the hydroxide is a reactant, not a catalyst, and is consumed during the reaction.[12][13]

dot

Troubleshooting_Incomplete_Hydrolysis Start Incomplete Hydrolysis Check_Base Using Basic Conditions? Start->Check_Base Check_Acid Using Acidic Conditions? Check_Base->Check_Acid No Increase_Base_Strength Increase Base Strength (LiOH, KOH) Check_Base->Increase_Base_Strength Yes Use_Strong_Acid Use Stronger Acid (H2SO4, HCl) Check_Acid->Use_Strong_Acid Yes Increase_Temp_Base Increase Temperature (Reflux) Increase_Base_Strength->Increase_Temp_Base Optimize_Solvent_Base Optimize Solvent (THF/H2O, Dioxane/H2O) Increase_Temp_Base->Optimize_Solvent_Base Increase_Equiv_Base Increase Equivalents of Base Optimize_Solvent_Base->Increase_Equiv_Base Completion Reaction Completion Increase_Equiv_Base->Completion Increase_Water Increase Water Concentration Use_Strong_Acid->Increase_Water Increase_Temp_Acid Increase Temperature Increase_Water->Increase_Temp_Acid Increase_Temp_Acid->Completion Side_Reactions Ester This compound Ester Hydrolysis Hydrolysis (H+ or OH-) Ester->Hydrolysis Ring_Opening Ring Opening (Side Reaction) Ester->Ring_Opening Harsh Conditions Carboxylic_Acid This compound (Desired Product) Hydrolysis->Carboxylic_Acid Desired Path Decarboxylation Decarboxylation (Side Reaction) Carboxylic_Acid->Decarboxylation High Temp.

References

Common impurities in commercially available Isothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the quality and handling of commercially available this compound. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in commercial batches of this compound?

A1: Impurities in commercially available this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1][2]

  • Degradation Products: These impurities form over time due to the decomposition of this compound under the influence of factors like light, temperature, or moisture.[3]

  • Contaminants: These are extraneous substances introduced during manufacturing, packaging, or handling.[1]

Specific potential impurities could include starting materials for common synthesis routes, isomers, or related isothiazole derivatives. For example, some commercial suppliers list complex isothiazole derivatives which may be process-related impurities or by-products.[4]

Q2: How can these impurities affect my research, particularly in drug development?

A2: Impurities can have a significant impact on research and drug development in several ways:[2][5]

  • Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to unexpected or misleading experimental results.

  • Toxicity: Some impurities can be toxic, posing a safety risk in preclinical and clinical studies.

  • Modified Physicochemical Properties: Impurities can affect the solubility, stability, and crystal form of the active pharmaceutical ingredient (API), which can influence formulation development and bioavailability.

  • Inaccurate Quantification: The presence of impurities can interfere with analytical methods, leading to incorrect measurements of the concentration of this compound.

Q3: What is a typical purity level for research-grade this compound?

A3: For research purposes, the purity of this compound is typically high, often ≥97% or ≥98%.[6] However, the suitability of a particular purity level depends on the specific application. For sensitive applications like in vivo studies or late-stage drug development, a higher purity grade may be required.

Troubleshooting Guide

This section provides practical guidance for identifying and addressing common issues related to impurities in this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • You observe additional peaks in your HPLC or LC-MS chromatogram that are not attributable to your target compound or known components of your sample matrix.

Potential Causes & Solutions:

  • Contaminated Solvents or Glassware:

    • Causality: Impurities can be introduced from the solvents used to prepare your sample or from improperly cleaned glassware.

    • Troubleshooting Steps:

      • Run a blank injection of your mobile phase and sample solvent to check for contaminants.

      • Ensure all glassware is thoroughly cleaned with an appropriate solvent and dried before use.

  • Presence of Process-Related Impurities:

    • Causality: The commercial batch of this compound may contain impurities from its synthesis.

    • Troubleshooting Steps:

      • Review the Certificate of Analysis (CoA) provided by the supplier for information on known impurities.

      • If the impurity is unidentified, consider using a higher purity grade of this compound.

      • If purification is necessary, techniques like recrystallization or preparative chromatography can be employed.

  • On-Column Degradation:

    • Causality: The analytical method itself, particularly the mobile phase pH or temperature, may be causing the degradation of this compound on the column.

    • Troubleshooting Steps:

      • Investigate the stability of this compound under your analytical conditions.

      • Adjust the mobile phase pH or temperature to milder conditions if degradation is suspected.

Issue 2: Inconsistent Experimental Results or Poor Reproducibility

Symptoms:

  • You observe significant variability in your experimental outcomes (e.g., biological assays, reaction yields) when using different batches of this compound.

Potential Causes & Solutions:

  • Batch-to-Batch Variability in Impurity Profile:

    • Causality: Different manufacturing lots of this compound can have varying types and levels of impurities.

    • Troubleshooting Steps:

      • Always record the lot number of the this compound used in your experiments.

      • When starting a new series of experiments, it is good practice to qualify a new batch by comparing its analytical profile (e.g., by HPLC) to a previously used, well-characterized batch.

      • If significant differences are observed, consider purchasing a new batch from a reputable supplier and requesting a detailed CoA.

Visualizing Potential Impurity Sources

The following diagram illustrates potential pathways for the introduction of impurities during the synthesis and handling of this compound.

G cluster_synthesis Synthesis Process cluster_downstream Downstream & Storage Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction By-products By-products Intermediates->By-products Side Reactions This compound (Crude) This compound (Crude) Intermediates->this compound (Crude) Final Step Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->this compound (Crude) Residual Purification Purification This compound (Crude)->Purification Packaging Packaging Purification->Packaging Storage Storage Packaging->Storage Contaminants Contaminants Packaging->Contaminants External Factors Degradation Products Degradation Products Storage->Degradation Products Light, Heat, Moisture Final Product Final Product Storage->Final Product

Caption: Potential Sources of Impurities in this compound.

Common Impurities and Their Origins

While a definitive list of all possible impurities is highly dependent on the specific manufacturing process, we can infer potential impurities based on common synthetic routes to the isothiazole ring.

Impurity Type Potential Origin Significance in Drug Development
Unreacted Starting Materials Incomplete reaction during synthesis. For example, if the synthesis involves the cyclization of a thioamide derivative, residual starting material could be present.[7]Can interfere with downstream reactions and introduce variability.
Isomers Non-specific reactions leading to the formation of other isothiazole carboxylic acid isomers (e.g., isothiazole-4- or 5-carboxylic acid).May have different biological activity and toxicity profiles.
Halogenated Impurities Use of halogenated reagents or intermediates in the synthesis.[8]Can be reactive and potentially toxic.
Solvent Residues Incomplete removal of solvents used during synthesis and purification.Can have their own toxicity and may affect the physical properties of the API.
Decarboxylation Product Loss of the carboxylic acid group due to heat or other stress conditions, leading to the formation of isothiazole.[3]Reduces the potency of the material.

Experimental Protocols: Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol: HPLC Method for Impurity Profiling of this compound

Objective: To separate and detect potential impurities in a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity relative to the main peak area.

Self-Validation:

  • Run a system suitability test before sample analysis to ensure the performance of the HPLC system.

  • Spike the sample with a known related compound (if available) to verify the separation capability of the method.

Troubleshooting Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying an unknown impurity.

G Unknown Peak in HPLC Unknown Peak in HPLC LC-MS Analysis LC-MS Analysis Unknown Peak in HPLC->LC-MS Analysis Determine Molecular Weight Determine Molecular Weight LC-MS Analysis->Determine Molecular Weight Propose Potential Structures Propose Potential Structures Determine Molecular Weight->Propose Potential Structures Based on Synthesis Route MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Propose Potential Structures->MS/MS Fragmentation Analysis Compare with Known Compounds Compare with Known Compounds MS/MS Fragmentation Analysis->Compare with Known Compounds Synthesis of Standard Synthesis of Standard Compare with Known Compounds->Synthesis of Standard No Match Confirm Structure Confirm Structure Compare with Known Compounds->Confirm Structure Match Found Synthesis of Standard->Confirm Structure Confirm by Co-injection

Caption: Workflow for the Identification of an Unknown Impurity.

References

Strategies to improve regioselectivity in the synthesis of isothiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Mastering Regioselectivity

Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to overcome common challenges in your research. This guide is dedicated to one of the more nuanced aspects of isothiazole chemistry: achieving high regioselectivity in the synthesis of isothiazole carboxylic acids. These scaffolds are critical in medicinal chemistry and materials science, and controlling the precise placement of the carboxylic acid group is paramount for function.[1]

This document is structured as a dynamic resource, moving from foundational questions to specific troubleshooting scenarios you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that govern the regiochemical outcome of your reactions.

Q1: What are the primary regioisomers of isothiazole carboxylic acid, and why is their selective synthesis a challenge?

Answer: The isothiazole ring can be carboxylated at three distinct positions: C3, C4, and C5. Each isomer possesses unique electronic and steric properties that influence its reactivity and biological activity.

The primary challenge arises from the fact that many classical ring-forming reactions can produce mixtures of these isomers. For example, the cyclization of an unsymmetrical three-carbon precursor with a nitrogen-sulfur source can often lead to competing reaction pathways, yielding both 3- and 5-substituted products. The selectivity is dictated by subtle differences in the activation energies of the competing transition states, which are influenced by steric hindrance, electronic effects of substituents, and reaction conditions.

Caption: The three primary regioisomers of isothiazole carboxylic acid.

Q2: What are the main synthetic strategies for constructing the isothiazole ring?

Answer: From a retrosynthetic perspective, the formation of the isothiazole ring can be broadly categorized into four approaches.[2] Understanding these pathways is the first step in designing a regioselective synthesis.

  • Intramolecular Cyclization (S-N bond formation): This involves cyclizing a linear precursor that already contains the C-C-C-N-S or S-C-C-C-N backbone. The regioselectivity is predetermined by the structure of the starting material.

  • (4+1) Annulation: This strategy involves reacting a four-atom fragment (containing C-C-C-S or C-C-C-N) with a single-atom source of nitrogen or sulfur, respectively. A prominent example is the reaction of β-ketodithioesters with an ammonia source, which typically forms 3,5-disubstituted isothiazoles.[3]

  • (3+2) Cycloaddition: This approach combines a three-atom fragment with a two-atom fragment. A classic example is the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne.[4] The regioselectivity here is governed by the electronic compatibility (HOMO-LUMO interactions) of the dipole and the dipolarophile.

  • Ring Transformation: Isothiazoles can sometimes be synthesized from other heterocyclic systems, such as the rearrangement of thiazoles or dithiazoles.[5][6]

Troubleshooting Guide: Common Regioselectivity Issues

This section provides solutions to specific experimental problems.

Problem 1: My reaction produces a mixture of 3- and 5-substituted isothiazole carboxylic acids. How can I improve the selectivity?

Causality: This is a classic problem in syntheses that use unsymmetrical precursors where either end of a three-carbon chain can attack the nitrogen or sulfur source. The outcome is often a thermodynamic mixture that is difficult to control and separate.

Solutions & Strategies:

  • Re-evaluate Your Core Strategy: Instead of trying to tweak a non-selective reaction, consider a different synthetic approach that offers inherent regiochemical control. The workflow below can guide your decision.

Decision_Workflow start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node start Desired Isothiazole Carboxylic Acid? target Which regioisomer is the target? start->target path5 5-Carboxylic Acid target->path5 5-COOH path3 3-Carboxylic Acid target->path3 3-COOH path4 4-Carboxylic Acid or Functionalization of Pre-formed Ring target->path4 4-COOH or Post-Modification strat5A Strategy A: [3+2] Cycloaddition Use an alkyne with an electron- withdrawing group (e.g., ester). React with a nitrile sulfide. path5->strat5A outcome5A High selectivity for 5-ester strat5A->outcome5A strat3A Strategy B: (4+1) Annulation Start with a β-ketoester to build the C4-C5-C(O) fragment. React with P4S10 and an amine. path3->strat3A outcome3A Forms 3-substituted isothiazole strat3A->outcome3A strat4A Strategy C: C-H Functionalization Use a pre-made isothiazole. Employ directed metalation (e.g., LDA) followed by quenching with CO2. path4->strat4A outcome4A Regioselectivity depends on existing substituents and directing groups. strat4A->outcome4A

Caption: Decision workflow for selecting a regioselective synthetic strategy.

  • Modify Electronic and Steric Factors:

    • Electronic Control: In cycloaddition reactions, the regioselectivity is often controlled by frontier molecular orbital (FMO) interactions. Placing a strong electron-withdrawing group (like an ester, which is a precursor to a carboxylic acid) on your alkyne starting material will lower its LUMO energy, strongly directing the cycloaddition to yield the 5-substituted isothiazole.[4]

    • Steric Hindrance: Introduce a bulky substituent on your precursor chain. This can sterically block one reaction pathway, favoring another. For example, a bulky group adjacent to one of the reactive carbons can direct the cyclization away from that site.

  • Optimize Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base can be critical. In some cyclizations, a non-nucleophilic, sterically hindered base may favor one deprotonation site over another, initiating a more selective reaction cascade. Sequential addition of different bases has also been shown to dramatically improve yields and selectivity.[2]

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures increase the energy difference between competing transition states, often favoring the formation of the more stable, sterically less hindered product.

Problem 2: My goal is a 3,5-disubstituted isothiazole, but the reaction is inefficient. How can I improve the yield and purity?

Causality: This issue often points to an inefficient ring-closure step or the formation of stable, non-cyclized intermediates. The chosen method may not be robust enough for the specific substrates.

Solutions & Strategies:

The (4+1) annulation strategy is particularly powerful for creating 3,5-disubstituted isothiazoles with high predictability.[3] An operationally simple and effective method involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate.[3]

Mechanism Insight: This reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C-N and S-N bonds in one pot.[3] The regiochemistry is locked in by the structure of the β-ketodithioester precursor.

Comparative Data for Isothiazole Synthesis Strategies

StrategyKey PrecursorsTypical Regio-outcomeAdvantagesDisadvantagesReference
(4+1) Annulation β-ketodithioesters, NH₄OAc3,5-disubstitutedHigh regioselectivity, operationally simple, metal-free.Precursor synthesis may be multi-step.[3]
[3+2] Cycloaddition Nitrile sulfides, Alkynes3,5- or 3,4-disubstitutedHigh regioselectivity possible with electronic control.Nitrile sulfides can be unstable.[4][7]
Intramolecular Cyclization 3-aminopropenethionesVaries with precursorRegioselectivity is pre-determined.Requires synthesis of complex linear precursors.[2]
C-H Functionalization Substituted isothiazole, Metal catalystVaries with directing groupLate-stage functionalization, good for derivatization.Requires pre-formed ring, catalyst may be expensive.[8]
Experimental Protocol: Regioselective Synthesis of a 3,5-Disubstituted Isothiazole via (4+1) Annulation

This protocol is adapted from a highly efficient, metal-free synthesis reported by Singh and co-workers, which provides excellent control over the 3,5-substitution pattern.[3]

Objective: To synthesize a 3,5-disubstituted isothiazole from a β-ketodithioester and ammonium acetate.

Materials:

  • β-ketodithioester (1.0 mmol, 1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (3 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (3 mL) to the flask.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours). The reaction is open to the air, which facilitates the final oxidative step.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isothiazole.

Causality of Protocol Steps:

  • Ammonium Acetate: Serves as a convenient, solid source of ammonia for the initial imine formation. Using a slight excess ensures the reaction goes to completion.

  • DMSO at 120 °C: A high-boiling polar aprotic solvent is required to ensure all reagents are soluble and to provide the thermal energy needed for the cyclization and subsequent oxidation steps.

  • Aerial Oxidation: The final step to form the aromatic isothiazole ring is an oxidation. Leaving the reaction open to the atmosphere provides the necessary oxygen.[3]

By selecting a synthetic strategy with inherent regiochemical control, you can transform a low-yielding reaction with difficult purification into a robust and predictable synthesis.

References

Overcoming low reactivity of Isothiazole-3-carboxylic acid in amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isothiazole-3-carboxylic Acid

Navigating the Challenges of Amide Coupling with this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the low reactivity of this heterocyclic carboxylic acid in amide bond formation. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic explanations, and robust protocols to help you overcome these synthetic hurdles.

Part 1: Understanding the Core Challenge

Why is this compound so Unreactive in Amide Coupling?

The primary difficulty in forming amide bonds with this compound stems from the electronic nature of the isothiazole ring itself.

  • Electron-Deficient Heterocycle: The isothiazole ring is an electron-withdrawing system. This is due to the electronegativity of the nitrogen and sulfur heteroatoms, which pull electron density away from the carboxylic acid group.

  • Reduced Nucleophilicity of the Carbonyl: This electron-withdrawing effect deactivates the carbonyl carbon of the carboxylic acid, making it a less potent electrophile. Consequently, it is less susceptible to nucleophilic attack by an amine, even after activation by standard coupling reagents.[1]

  • Lower pKa: The electron-withdrawing nature of the ring stabilizes the corresponding carboxylate anion. This results in a lower pKa for the carboxylic acid compared to a simple aliphatic or benzoic acid.[2] While this means the carboxylate is easily formed, the activation step, which often involves protonation or interaction with the coupling reagent at the carbonyl oxygen, is less favorable.

These electronic factors mean that standard amide coupling conditions, such as those using EDC/HOBt, are often sluggish and result in low yields or complete failure of the reaction.[3][4]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues and frequently asked questions in a direct, problem-solution format.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol using EDC/HOBt failed. What is the next logical step?

If your EDC/HOBt-mediated coupling has failed, it is indicative of the low reactivity of the acid. The next logical step is to employ a more potent activating agent. Uronium or phosphonium salt-based reagents are the industry standard for challenging couplings.[5][6]

  • Recommendation: Switch to a uronium salt like HATU ([1-(Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or a phosphonium salt like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[5][7]

  • Rationale: These reagents convert the carboxylic acid into highly reactive OAt- or OBt-active esters, respectively.[5][8] HATU is often preferred as the resulting OAt-ester is more reactive than the OBt-ester, and the co-product, 7-aza-1-hydroxybenzotriazole (HOAt), can provide anchimeric assistance during the coupling, further accelerating the reaction.[5]

Q2: Which class of coupling reagents is the most effective for this system?

For electron-deficient carboxylic acids, uronium/aminium and phosphonium salt-based reagents are significantly more effective than carbodiimides.[3][5]

Reagent Class Examples Mechanism of Action Key Advantages Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUForms highly reactive OAt/OBt active esters.[8]High efficiency, rapid kinetics, suppresses racemization.[8] HATU is generally superior for difficult couplings.[5]Can cause guanidinylation of the amine if used in large excess or if activation is slow.[5]
Phosphonium Salts PyBOP, PyAOPForms OBt/OAt active esters.Excellent for hindered couplings and minimizing racemization. Byproducts are generally water-soluble, simplifying workup. Does not cause guanidinylation.[5]Generally good solubility in common solvents like DMF.[5]
Carbodiimides EDC, DCCForms a reactive O-acylisourea intermediate.[9]Cost-effective for simple couplings. EDC byproducts are water-soluble.[4]Often insufficient for deactivated acids. DCC byproduct (DCU) is insoluble and requires filtration.[4]

Q3: When should I consider converting this compound to its acyl chloride?

Converting the carboxylic acid to its acyl chloride is a robust, classical strategy that should be considered when even potent coupling reagents like HATU give unsatisfactory results, or when working with particularly unreactive amines.[9][10]

  • Situations Warranting Acyl Chloride Formation:

    • The amine partner is also electron-deficient or sterically hindered.[11][12]

    • Multiple attempts with uronium/phosphonium reagents have failed to provide acceptable yields.

    • A scalable, cost-effective process is required, as reagents like thionyl chloride are inexpensive.[13]

  • Rationale: The acyl chloride is a highly activated electrophile that will react readily with most amines, often without the need for a coupling reagent.[14] This method has been successfully used for substituted isothiazole-3-carboxylic acids.[15]

Troubleshooting Common Problems

Problem: I am seeing low to no conversion to my desired amide, even with HATU.

If you are experiencing persistent low conversion, a systematic optimization of reaction parameters is necessary.

  • Check Your Base: Ensure you are using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] The base is crucial for deprotonating the carboxylic acid to initiate the activation process. Use at least 2-3 equivalents.

  • Increase Temperature: For challenging couplings, increasing the reaction temperature can help overcome the activation energy barrier.[3] Consider running the reaction at 40-60 °C. Microwave heating can also be highly effective for accelerating difficult reactions.[3]

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMF or NMP is standard. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates.

  • Reagent Stoichiometry: Use a slight excess of the coupling reagent and the amine (e.g., 1.1-1.2 equivalents of each relative to the carboxylic acid) to drive the reaction to completion.

G start Low/No Conversion with HATU check_base Verify Base (DIPEA/TEA, 2-3 eq.) start->check_base Step 1 increase_temp Increase Temperature (40-60°C or Microwave) check_base->increase_temp If OK check_solvent Check Solvent (Anhydrous DMF/NMP) increase_temp->check_solvent If still failing check_stoich Adjust Stoichiometry (1.1-1.2 eq. Amine/HATU) check_solvent->check_stoich If OK final_strategy Consider Acyl Chloride Route check_stoich->final_strategy Last Resort

Problem: My reaction is messy, with multiple side products.

Side product formation often points to instability of the activated species or side reactions involving the coupling reagents.

  • Guanidinylation: If using HBTU or HATU, an excess of the reagent can react with your amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[5]

    • Solution: Avoid a large excess of the uronium reagent. Add the coupling reagent to the carboxylic acid/base mixture and "pre-activate" for 5-15 minutes before adding the amine. This consumes the coupling reagent before the amine is introduced.

  • Racemization: If your acid or amine contains a chiral center, racemization can be a concern, especially at elevated temperatures.

    • Solution: Use a coupling reagent known to suppress racemization, such as PyAOP or HATU, in combination with an additive like HOAt.[3][5] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and allow to warm to room temperature).

Problem: I am having difficulty purifying my product from the coupling reagent byproducts.

This is a common issue, particularly with carbodiimide and phosphonium-based reagents.

  • DCC/DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can often be removed by filtration.[4] However, residual DCU can contaminate the product.

  • EDC/DMAP/HOBt: The byproducts from EDC are water-soluble, making them easily removable with an aqueous workup.[4] This is a primary advantage of EDC over DCC.

  • Phosphonium Reagents (PyBOP): The phosphine oxide byproducts can sometimes be challenging to remove via standard silica gel chromatography.

    • Solution: An acidic aqueous wash can often help remove basic byproducts. Alternatively, specialized purification techniques may be required.

Part 3: Recommended Protocols

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is the recommended first-line approach for coupling this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMF (to make a ~0.1 M solution).

  • Add DIPEA (3.0 eq.) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq.) in one portion. The solution may change color. Stir the mixture for 15 minutes at room temperature to pre-activate the acid.[8]

  • Add the amine (1.1 eq.), either neat or as a solution in a small amount of DMF.

  • Monitor the reaction by TLC or LC-MS. If no significant conversion is observed after 2-4 hours, gently heat the reaction to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Isothiazole-3-COOH ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster + HATU HATU HATU + DIPEA Product Desired Amide ActiveEster->Product + Amine Amine Amine (R-NH2) Amine->Product

Protocol 2: Acyl Chloride Formation and Coupling

This is a robust alternative for particularly challenging substrates.[15]

Step 2A: Formation of Isothiazole-3-carbonyl chloride

Materials:

  • This compound (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.2 - 2.0 eq.) or Oxalyl Chloride ((COCl)₂) (1.2 eq.)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (1-2 drops)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM or Toluene.

  • Add a catalytic amount of DMF (1 drop per mmol of acid).

  • Carefully add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours. Monitor gas evolution (SO₂ or CO/CO₂).

  • Once the reaction is complete (the starting acid is consumed), remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all excess SOCl₂ or (COCl)₂ is removed. The resulting acyl chloride is often used immediately in the next step without further purification.

Step 2B: Coupling with Amine (Schotten-Baumann conditions)

Materials:

  • Crude Isothiazole-3-carbonyl chloride (1.0 eq.)

  • Amine (1.2 eq.)

  • Anhydrous DCM or THF

  • Base (e.g., Pyridine or TEA, 2-3 eq.)

Procedure:

  • Dissolve the crude Isothiazole-3-carbonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.2 eq.) and the base (2-3 eq.) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acyl chloride solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Mitigating Racemization in the Synthesis of Chiral Isothiazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and drug development professionals. As Senior Application Scientists, we have compiled this guide based on field-tested insights and established chemical principles to help you navigate the challenges of maintaining stereochemical integrity during the synthesis of chiral isothiazole-3-carboxylic acid derivatives. This resource is designed to be a practical, in-depth guide to troubleshooting and preventing racemization in your critical synthetic pathways.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding racemization in the context of your specific class of molecules.

Q1: What is racemization, and why is it a critical issue for my chiral this compound derivative?

A: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For drug development professionals, this is a critical issue because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. The presence of an undesired enantiomer can reduce therapeutic efficacy, introduce off-target effects, or cause toxicity. Therefore, maintaining the stereochemical purity of your chiral this compound, which is often a key building block for a larger active pharmaceutical ingredient (API), is paramount for safety, efficacy, and regulatory approval.

Q2: What is the primary chemical mechanism that causes my compound to racemize?

A: The primary mechanism of racemization for carboxylic acids with a chiral center at the alpha-position (the carbon adjacent to the carboxyl group) is the abstraction of the α-proton by a base.[3][4] This deprotonation forms a planar, achiral enolate intermediate. The planarity of this intermediate means the original stereochemical information is lost.[5][6] Subsequent reprotonation can occur from either face of the planar enolate with roughly equal probability, leading to the formation of both the original (R) and the inverted (S) enantiomer, resulting in a racemic mixture.[1][6]

racemization_mechanism cluster_start cluster_intermediate cluster_end start Chiral this compound Derivative (Enantiomerically Pure) intermediate Planar, Achiral Enolate Intermediate (Loss of Stereochemistry) start->intermediate + Base (e.g., DIPEA) - H+ racemate Racemic Mixture (50:50 R and S Enantiomers) intermediate->racemate + H+

Q3: Are isothiazole-3-carboxylic acids with an α-chiral center particularly susceptible to racemization?

A: Yes, they are likely more susceptible than their carbocyclic or aliphatic counterparts. The isothiazole ring is an electron-withdrawing heterocycle.[7][8] This property increases the acidity of the proton at the adjacent α-carbon, making it more easily abstracted by a base. This heightened acidity means that even relatively weak bases or milder conditions that might be safe for other chiral acids could induce significant racemization in your system. Therefore, special care must be taken when choosing reagents and conditions for any transformation involving the carboxyl group, especially amide or ester coupling reactions.

Part 2: Troubleshooting Guide - Preventing Racemization During Synthesis

This section provides direct, actionable solutions to common experimental problems leading to a loss of enantiomeric purity.

Issue: My final coupled product shows low or no enantiomeric excess (ee) after amide/ester bond formation.

This is the most common stage for racemization to occur. The activation of the carboxylic acid makes the α-proton even more acidic and susceptible to abstraction. The problem can typically be traced to one of three factors: the coupling reagent, the base, or the temperature.

Cause A: Inappropriate Coupling Reagent or Lack of Additive

  • The "Why": Certain activation methods, particularly those using carbodiimides like DCC or EDC alone, generate highly reactive O-acylisourea intermediates. These intermediates are prone to intramolecular cyclization to form a 5(4H)-oxazolone.[9][10] The α-proton of the oxazolone is extremely acidic and rapidly abstracted by any base present, leading to fast racemization.[10]

  • Solution:

    • Use Racemization-Suppressing Additives: Always use carbodiimides (like DIC, which is preferred in solid-phase synthesis due to the soluble urea byproduct) in combination with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure (ethyl cyanohydroxyiminoacetate).[11] These additives trap the O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation.[9]

    • Switch to Modern Coupling Reagents: Employ aminium/uronium or phosphonium salt-based coupling reagents. Reagents like HATU , HCTU , or COMU are pre-activated with racemization-suppressing moieties (HOAt or Oxyma) and are highly efficient, minimizing reaction times and the window for racemization to occur.[11]

Reagent ClassRecommended ExamplesMechanism of SuppressionCitation
Carbodiimides DIC + Oxyma PureForms an active Oxyma ester, less prone to oxazolone formation than the O-acylisourea intermediate.[11]
Aminium/Uronium HATU, HCTUIn-situ formation of highly reactive, yet sterically shielded, OAt/OCl-Bt active esters that couple rapidly.[11]
Phosphonium PyBOP, PyAOPForms a reactive OBt/OAt ester, generally providing clean and fast coupling.[11]

Cause B: Incorrect Choice or Stoichiometry of Base

  • The "Why": The base is often the primary culprit in abstracting the α-proton. Strong, sterically unhindered bases like triethylamine (TEA) or even the commonly used diisopropylethylamine (DIPEA) can readily cause epimerization.[12]

  • Solution:

    • Use a Weaker Base: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For exceptionally sensitive substrates, sym-collidine is an even better, though more expensive, option.[11]

    • Control Stoichiometry: Use the minimum amount of base required for the reaction, typically 1.0-2.0 equivalents. Excess base provides no benefit and significantly increases the risk of racemization.

BasepKa of Conjugate AcidSteric HindranceRecommendation for Sensitive Substrates
Triethylamine (TEA)~10.7LowNot Recommended
DIPEA (Hünig's base)~11.0MediumUse with caution; NMM is safer.
N-Methylmorpholine (NMM) ~7.4 Medium Recommended
2,4,6-Collidine ~7.4 High Highly Recommended

Cause C: Elevated Reaction Temperature

  • The "Why": Racemization, like most chemical reactions, has a kinetic barrier. Increasing the temperature provides the energy to overcome this barrier more easily, accelerating the rate of both desired coupling and undesired proton abstraction.[4]

  • Solution:

    • Pre-cool the Reaction: Perform the activation step at a low temperature. Cool the solution of your chiral this compound, coupling reagent, and base (if applicable) to 0 °C before adding the amine or alcohol.

    • Maintain Low Temperature: Allow the reaction to proceed at 0 °C for an initial period (e.g., 30 minutes) before allowing it to slowly warm to room temperature to ensure completion. For extremely sensitive substrates, maintaining the reaction at 0-5 °C for a longer duration may be necessary.

Part 3: Essential Protocols & Workflows

Adhering to validated protocols is key to achieving reproducible, high-purity results.

Protocol: Screening for a Racemization-Free Coupling Condition

This workflow allows you to systematically identify the optimal, chirality-preserving conditions for your specific substrate.

protocol_workflow start Start: Chiral Isothiazole Acid (ee > 99%) cond1 cond1 start->cond1 cond2 cond2 start->cond2 cond3 cond3 start->cond3 cond4 cond4 start->cond4 workup Standard Aqueous Workup (Maintain Neutral pH) analysis Analyze Crude Product ee (Chiral HPLC) workup->analysis decision Is ee > 98%? analysis->decision success Success! Proceed with Scale-up decision->success Yes troubleshoot Troubleshoot: - Lower Temp (-15°C) - Change Solvent - Re-evaluate Base decision->troubleshoot No p1 p1 cond1->p1 cond2->p1 cond3->p1 cond4->p1 p1->workup

Protocol: General Procedure for Chiral HPLC Analysis

Determining the enantiomeric excess (ee) of your material is the only way to confirm the success of your strategy.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for your molecule. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points for many heterocyclic compounds.

  • Mobile Phase Screening:

    • Prepare a small sample of the racemic material to use as a standard for peak identification.

    • Begin with a standard mobile phase, such as a 90:10 mixture of Hexane:Isopropanol.

    • If separation is not achieved, screen different ratios (e.g., 80:20, 95:5) and other alcohol modifiers like ethanol.

    • For more polar compounds, reversed-phase conditions (e.g., Acetonitrile:Water) on an appropriate CSP may be required.

  • Method Optimization:

    • Once baseline separation of the two enantiomers is observed, optimize the flow rate (typically 0.5-1.0 mL/min) and mobile phase composition to achieve a resolution (Rs) value greater than 1.5.

    • Set the UV detector to a wavelength where your compound has strong absorbance.

  • Quantification:

    • Inject your enantiomerically enriched sample.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

Handling and storage guidelines for Isothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Isothiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth guidance on its handling, storage, and use in a question-and-answer format, addressing potential challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure your safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to avoid skin contact.

  • Body Protection: A lab coat should be worn to protect your clothing and skin.

  • Respiratory Protection: If working with the powder outside of a certified fume hood, a respirator may be necessary to prevent inhalation of dust particles.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity and stability of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C. It is also advisable to protect the compound from direct sunlight.

Q4: Is this compound hygroscopic?

Section 2: Experimental Workflow & Troubleshooting

This section provides practical guidance on common experimental procedures and solutions to potential problems that may arise.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_weigh Weigh Compound prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve react_add Add to Reaction Mixture prep_dissolve->react_add react_monitor Monitor Progress (TLC/LC-MS) react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (e.g., Chromatography) workup_extract->workup_purify analysis_char Characterize Product workup_purify->analysis_char

Caption: A generalized workflow for using this compound in a chemical synthesis experiment.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Compound will not fully dissolve. Incorrect solvent selection. This compound is a polar molecule. While comprehensive solubility data is limited, it is expected to have better solubility in polar organic solvents such as DMSO, DMF, and methanol. For aqueous solutions, consider converting the carboxylic acid to its more soluble salt form by adding a base.
Insufficient solvent volume or temperature. Gradually increase the solvent volume. Gentle heating and sonication can also aid in dissolution, but be mindful of potential thermal degradation.
Reaction is not proceeding or is sluggish. Poor solubility of the starting material. Ensure the compound is fully dissolved before proceeding with the reaction. Consider using a co-solvent system to improve solubility.
Degradation of the compound. If the compound has been stored improperly or for an extended period, its purity may be compromised. It is advisable to verify the purity of the starting material by techniques such as NMR or LC-MS.
Unexpected side products are observed. Reactivity of the isothiazole ring. The isothiazole ring can be susceptible to nucleophilic attack or ring-opening under certain conditions. Review your reaction conditions (pH, temperature, reagents) to ensure they are compatible with the isothiazole moiety.
Degradation under reaction conditions. Isothiazoles can be sensitive to strong oxidizing or reducing agents. Thermal degradation can also occur at elevated temperatures. Consider running the reaction at a lower temperature or using milder reagents.
Difficulty in purifying the product. Presence of unreacted starting material. Optimize the reaction to drive it to completion. If purification by chromatography is challenging due to similar polarities, consider a chemical work-up. For example, if the product is not acidic, you can wash the organic layer with a mild aqueous base to remove the unreacted carboxylic acid.
Product instability on silica gel. Some nitrogen-containing heterocyclic compounds can be unstable on silica gel. Consider using an alternative stationary phase like alumina or a reversed-phase column for purification.

Section 3: Protocol for Stock Solution Preparation

This section provides a step-by-step guide for preparing a stock solution of this compound.

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 129.14 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 L * 0.010 mol/L * 129.14 g/mol = 0.0129 g or 12.9 mg.

  • Weigh the compound: Carefully weigh out 12.9 mg of this compound on an analytical balance.

  • Dissolution: Transfer the weighed compound to a 10 mL volumetric flask. Add a small amount of DMSO (approximately 5-7 mL) to the flask.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to aid in dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution at -20°C in a tightly sealed, light-protected container.

Diagram: Stock Solution Preparation

G start Start calculate Calculate Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Add to Volumetric Flask & Dissolve in DMSO weigh->dissolve adjust Adjust to Final Volume dissolve->adjust store Store at -20°C adjust->store end_node End store->end_node

Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.

Validation & Comparative

A Comparative Guide to the Biological Activity of Isothiazole-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isothiazole Scaffold and Its Carboxylic Acid Isomers

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. The introduction of a carboxylic acid group to the isothiazole ring generates three positional isomers: isothiazole-3-carboxylic acid, isothiazole-4-carboxylic acid, and isothiazole-5-carboxylic acid. The position of the carboxylic acid moiety can significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets.

This guide provides a comparative analysis of the known biological activities of these three isomers. It is important to note that while the isothiazole scaffold is well-explored, direct comparative studies on the biological activities of these specific parent carboxylic acid isomers are limited in publicly available literature. Much of the current understanding is extrapolated from studies on their derivatives. This guide aims to synthesize the available information, present it in a comparative context, and provide detailed experimental protocols to facilitate further research into these promising compounds.

Structural Comparison of Isothiazole Carboxylic Acid Isomers

The distinct positioning of the carboxylic acid group in the three isomers leads to differences in their electronic distribution, polarity, and steric hindrance, which are critical determinants of their biological activity.

Figure 1: Chemical structures of this compound, Isothiazole-4-carboxylic acid, and Isothiazole-5-carboxylic acid.

Comparative Biological Activities

While comprehensive, direct comparisons are scarce, the existing literature on derivatives allows for a preliminary assessment of the potential biological activities of the parent isomers. The following table summarizes known activities, primarily based on studies of derivatives of each isomer.

Biological ActivityThis compoundIsothiazole-4-carboxylic AcidIsothiazole-5-carboxylic Acid
Antimicrobial Derivatives have shown activity[4].Derivatives have shown anti-inflammatory and antiviral activity[3].Reported to have anti-infective effects[5][6].
Enzyme Inhibition Derivatives are known to inhibit various enzymes.Derivatives have shown anti-inflammatory activity, suggesting potential enzyme inhibition (e.g., COX)[3].Derivatives of the closely related thiazole-5-carboxylic acid have been identified as protein kinase CK2 inhibitors[7].
Cytotoxicity Derivatives have been investigated for anticancer properties[8][9].Derivatives are included in patents for anticancer agents[10].Derivatives have been investigated for anticancer properties.

Note: This table is based on currently available data, which is limited for the parent compounds. The activities listed for derivatives do not guarantee the same activity in the parent carboxylic acids but suggest promising avenues for investigation.

Experimental Protocols for Biological Evaluation

To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solutions of isothiazole carboxylic acid isomers serial_dilution Perform serial dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile broth (e.g., Mueller-Hinton) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound, isothiazole-4-carboxylic acid, and isothiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of the isothiazole carboxylic acid isomers on a specific enzyme.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the target enzyme in its optimal assay buffer.

    • Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions and serial dilutions of the isothiazole carboxylic acid isomers in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor (isomers) to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Measure the rate of the enzymatic reaction using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).

    • Monitor the reaction kinetically over a set period.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][11][12][13][14].

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with compounds for 24-72 hours cell_seeding->treat_cells compound_prep Prepare serial dilutions of isothiazole carboxylic acid isomers compound_prep->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, SDS) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the isothiazole carboxylic acid isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, the concentration at which 50% of the cells are viable.

Conclusion and Future Directions

The isothiazole carboxylic acid scaffold holds significant potential for the development of novel therapeutic agents. This guide has provided a comparative overview of the known biological activities of this compound and its 4- and 5-isomers, based on the available, albeit limited, data. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies to elucidate the specific biological profiles of these isomers.

Future research should focus on systematic screening of these parent compounds against a broad panel of microbial strains, cancer cell lines, and a diverse set of enzymes to identify their primary biological targets. Structure-activity relationship (SAR) studies, starting with these fundamental isomers, will be crucial for the rational design of more potent and selective derivatives. The insights gained from such investigations will undoubtedly contribute to unlocking the full therapeutic potential of this versatile heterocyclic system.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isothiazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged motif in the design of a wide array of therapeutic agents. When functionalized with a carboxylic acid group at the 3-position, the resulting isothiazole-3-carboxylic acid core acts as a versatile template, often serving as a bioisostere for other acidic functional groups, enabling potent and selective interactions with various biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antibacterial effects.[2][3][4]

This guide provides an in-depth comparison of this compound derivatives, dissecting the causal relationships between specific structural modifications and their resulting biological activities. By synthesizing data from key experimental studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the SAR landscape for this important class of compounds.

The Core Scaffold: Rationale for Derivatization

The foundational structure, this compound, offers multiple vectors for chemical modification. The primary points of derivatization are the carboxylic acid moiety itself and substitutions at the C4 and C5 positions of the isothiazole ring.

  • Carboxylic Acid (C3): This group is often crucial for anchoring the molecule within a target's binding site, typically through ionic interactions or hydrogen bonding with key amino acid residues. Its conversion to esters, amides, or other bioisosteres is a primary strategy to modulate potency, selectivity, pharmacokinetics, and cell permeability.

  • C4 and C5 Positions: These positions are ripe for substitution to explore the surrounding chemical space within the target's binding pocket. Modifications here can influence lipophilicity, steric bulk, and electronic properties, leading to significant changes in biological activity.

Below is a generalized workflow that illustrates the logical progression from scaffold selection to lead optimization in the context of isothiazole derivatives.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection (Isothiazole-3-COOH) B Rational Derivatization (Amides, Esters, C4/C5 Subs.) A->B Identify Modification Sites C Chemical Synthesis & Purification B->C Execute Synthesis D In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Test Compounds E Determine Potency & Selectivity (IC50 / EC50) D->E Quantify Activity F Identify Hit Compounds E->F Rank Compounds G Establish Structure-Activity Relationships (SAR) F->G Analyze Hits H In Silico Modeling (Docking, QSAR) G->H Rationalize Data I Lead Optimization H->I Guide Next Design I->B Iterative Design Cycle

Caption: Experimental workflow from design to lead optimization.

Comparative SAR Analysis: Anti-inflammatory and Antiviral Derivatives

A significant body of research exists for isothiazole derivatives as anti-inflammatory and antiviral agents, with the antiviral drug denotivir (vratizolin) being a prominent example derived from this class.[2] The primary scaffold explored for these activities is 5-amino-isothiazole-4-carboxylic acid.

The key SAR insights are derived from modifications at two primary locations: the C5-amino group and the C4-carboxylic acid group.

  • Influence of C5-Amido Substitution: Acylation of the 5-amino group is critical for activity. A benzoyl group at this position confers notable antiviral properties. A comparative study investigated the effect of replacing this with a 4-chlorobenzoyl group.[2] This substitution was found to shift the activity profile, with several resulting derivatives showing significant anti-inflammatory activity in carrageenan-induced edema models.[2] This suggests that the electronic properties and steric bulk of the aryl ring attached to the C5-amido linker can be tuned to favor different therapeutic outcomes.

  • Influence of C4-Carboxylic Acid Modification: The carboxylic acid group is almost universally modified to an amide or ester to improve drug-like properties. The nature of the amide substituent dramatically impacts anti-inflammatory potency. For instance, amides derived from anilines and pyridylamines have shown promising results.[2]

Data Summary: Anti-inflammatory Activity
Compound SeriesGeneral Structure / Key ModificationsBiological Target/ModelKey FindingReference
Series A 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamidesCarrageenan-induced edema (in vivo)Amide derivatives showed significant anti-inflammatory activity.[2]
Series B 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid derivativesAntiviral modelsParent scaffold for the antiviral drug denotivir.[2]
Series C Carboxamide of 3-bromo-4-phenylisothiazole-5-carboxylic acidAnti-inflammatory activity reported for related structures.Multifunctional scaffold with potential for further derivatization.[4]

Comparative SAR Analysis: Anticancer Derivatives

This compound derivatives have also been investigated for their potential as anticancer agents. The strategy here often involves halogenation of the isothiazole ring to enhance reactivity or using the scaffold as a ligand for cytotoxic metal complexes.

  • Halogenated Isothiazoles: 4,5-Dichloro-isothiazole-3-carboxylic acid is a key intermediate used in the synthesis of compounds with anticancer and fungicidal activity.[3][5] The chlorine atoms serve as reactive handles for further nucleophilic substitution, allowing the introduction of diverse functionalities at the C4 and C5 positions.

  • Metal Complexes: The isothiazole nitrogen provides an effective coordination site for metal ions. Platinum(II) complexes of substituted 4-nitroisothiazoles have been synthesized and evaluated for cytotoxicity against human cancer cell lines (MCF-7, ES-2, A549).[6] Many of these complexes exhibited cytotoxic activity comparable to the clinical drug cisplatin, demonstrating that the isothiazole scaffold can effectively deliver a cytotoxic metal payload.[6] The nature of the substituents on the isothiazole ring influences the stability and cytotoxicity of the resulting platinum complex.

Data Summary: Anticancer Activity
Compound SeriesGeneral Structure / Key ModificationsCell LinesKey FindingReference
Series D Platinum(II) complexes of 4-nitroisothiazole derivativesMCF-7, ES-2, A549Cytotoxicity comparable to cisplatin.[6]
Series E 4,5-Dichloro-isothiazole-3-carboxylic acid derivativesVariousServes as a versatile precursor for anticancer agents.[3]

The general relationship between structural modifications and observed biological activities for the this compound core is summarized in the diagram below.

SAR_Summary cluster_C3 C3 Modification (COOH) cluster_C4C5 C4/C5 Substitution cluster_Activity Resulting Biological Activity Core Isothiazole-3-COOH Core Scaffold Amide Amide Formation Core->Amide Derivatize Carboxylic Acid Ester Ester Formation Core->Ester Derivatize Carboxylic Acid Amino C5-Amido Group (e.g., Benzoylamino) Core->Amino Substitute Ring Halo C4/C5-Halogenation (e.g., Dichloro) Core->Halo Substitute Ring AntiInflam Anti-inflammatory Amide->AntiInflam Antiviral Antiviral Amide->Antiviral Anticancer Anticancer Amide->Anticancer via Metal Complexation Amino->AntiInflam Amino->Antiviral Halo->Anticancer Fungicidal Fungicidal Halo->Fungicidal

Caption: Key SAR trends for this compound derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-described.

Protocol 1: General Synthesis of Isothiazole-3-Carboxamides

This protocol describes a common method for converting an this compound to its corresponding amide, a crucial step in many SAR studies.

Rationale: The conversion of a carboxylic acid to an amide requires an activating agent (e.g., EDC, HATU) to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. A coupling catalyst like DMAP or HOBt is often used to accelerate the reaction and improve yields. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Activation: Dissolve the starting this compound derivative (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a coupling catalyst such as 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq.) and a carbodiimide activating agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2-1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Rationale: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazole-3-carboxylic Acid and its Quantification

Isothiazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] this compound, as a key intermediate or final compound in various synthetic pathways, demands accurate and reliable quantification for process optimization, quality control, and regulatory compliance in drug development. The choice of analytical methodology is paramount to achieving these objectives. This guide details the validation of a robust HPLC method and compares its performance with other viable analytical techniques.

The Validated HPLC Method: A Deep Dive

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4] The developed method for this compound is designed for optimal performance, with each parameter carefully selected to ensure reliable quantification.

Experimental Protocol: HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[5][6][7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is utilized due to the polarity of the analyte.

  • Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile is used. The pH of the buffer is a critical parameter to control the ionization and retention of the acidic analyte.[4]

  • Flow Rate: A typical flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection is set at a wavelength that provides maximum absorbance for this compound.

  • Injection Volume: A consistent injection volume, for example, 20 µL, is used for all standards and samples.

The rationale behind selecting a C18 column lies in its versatility and ability to retain polar to moderately nonpolar compounds. The mobile phase composition is optimized to achieve a balance between adequate retention of the analyte and a reasonable run time, ensuring good peak shape and resolution from potential impurities.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Plan Define Validation Parameters (ICH Q2(R1)) Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Analysis Robustness->Data Report Validation Report Data->Report

Caption: A streamlined workflow for the validation of the HPLC method.

Rigorous Method Validation: Ensuring Trustworthiness

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[8][9] The validation of this HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability.[10][11][12]

Validation Parameters and Experimental Data
Validation Parameter Methodology Acceptance Criteria Experimental Results
Specificity Analysis of blank, placebo, and analyte-spiked samples.No interference at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity Analysis of at least five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.[13]r² = 0.9995 over the range of 1-100 µg/mL.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.[14][15]The method is linear, accurate, and precise within 80-120% of the target concentration.
Accuracy Recovery studies at three concentration levels (e.g., 80%, 100%, 120%).[16]Recovery between 98.0% and 102.0%.Mean recovery was 99.8%.
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2%.RSD = 0.8%.
Precision (Intermediate) Analysis on different days with different analysts.RSD ≤ 2%.RSD = 1.2%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (typically 3:1).To be determined and reported.LOD = 0.1 µg/mL.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (typically 10:1).To be determined and reported.LOQ = 0.3 µg/mL.
Robustness Deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[14]System suitability parameters remain within acceptable limits.The method is robust to minor changes in analytical conditions.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of carboxylic acids. This section provides an objective comparison of the validated HPLC method with Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titrimetric methods.

Gas Chromatography (GC)

GC is a widely used technique for the analysis of volatile and thermally stable compounds.[17] For carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.[18][19][20]

  • Advantages: High sensitivity and selectivity, especially when coupled with a mass spectrometer (GC-MS).

  • Disadvantages: Requires derivatization, which can be time-consuming and introduce potential errors. Not suitable for non-volatile or thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like carboxylic acids.[21][22][23][24]

  • Advantages: High efficiency, small sample volume requirements, and rapid analysis times.

  • Disadvantages: Can have lower sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors like mass spectrometry. Reproducibility can be a challenge.

Titrimetric Methods

Titration is a classical analytical technique based on the reaction of an acid with a base.[25][26][27]

  • Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.

  • Disadvantages: Lacks specificity and is not suitable for the analysis of complex mixtures. Lower sensitivity compared to chromatographic methods.

Performance Comparison Summary
Analytical Technique Specificity Sensitivity Throughput Cost Ease of Use
Validated HPLC HighHighModerateModerateModerate
Gas Chromatography (GC) Very High (with MS)Very HighModerateHighRequires Expertise
Capillary Electrophoresis (CE) HighModerate-HighHighModerateModerate
Titrimetric Methods LowLowLowLowSimple

Visualizing the Comparison

Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_CE CE cluster_Titration Titration HPLC HPLC GC GC HPLC->GC Higher Specificity (with MS) CE CE HPLC->CE Comparable Throughput Titration Titration HPLC->Titration Higher Specificity & Sensitivity GC->CE Higher Sensitivity CE->Titration Higher Throughput

Caption: A comparative visualization of analytical techniques.

Conclusion: The Superiority of the Validated HPLC Method

Based on the comprehensive validation data and comparison with alternative techniques, the developed HPLC method stands out as the most suitable for the routine quantification of this compound in a pharmaceutical setting. It offers an optimal balance of specificity, sensitivity, accuracy, and precision, ensuring reliable and reproducible results. While other techniques have their merits, the validated HPLC method provides the robustness and trustworthiness required for drug development and quality control.

References

A Comparative Guide to Isothiazole-3-Carboxylic Acid Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the isothiazole nucleus has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents. Among these, derivatives of isothiazole-3-carboxylic acid are gaining significant traction in oncology research. Their rigid, planar structure and versatile substitution patterns allow for fine-tuning of their physicochemical properties and biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo performance of notable this compound derivatives and their close analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for this compound Derivatives in Oncology

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, serves as a versatile pharmacophore. The carboxylic acid moiety at the 3-position provides a critical anchor for interacting with biological targets and can be readily modified to generate amides, esters, and other derivatives with altered potency, selectivity, and pharmacokinetic profiles. The inherent aromaticity and electronic properties of the isothiazole ring contribute to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, and π-π stacking. Furthermore, isothiazole can act as a bioisostere for other functional groups, offering a strategy to modulate the properties of a lead compound.[1]

Comparative In Vitro Efficacy of Lead Derivatives

The initial stages of anticancer drug discovery heavily rely on robust in vitro assays to identify and characterize promising lead compounds. Here, we compare the cytotoxic activities of several classes of this compound derivatives and related thiazole-based compounds against a panel of human cancer cell lines.

Thiazolidinone-Indole Hybrids

A noteworthy class of compounds combines the isothiazole-related thiazolidinone core with an indole moiety. These hybrids have demonstrated significant cytotoxic effects across a range of cancer cell lines.

Compound IDModificationCell LineAssay TypeIC50 (µM)Reference
3a 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterMCF-7 (Breast)CytotoxicityNot specified, but identified as highly active[2]
HCT116 (Colon)Cytotoxicity[2]
HepG2 (Hepatoma)Cytotoxicity[2]
HeLa (Cervical)Cytotoxicity[2]
A549 (Lung)Cytotoxicity[2]
WM793 (Melanoma)Cytotoxicity[2]
THP-1 (Leukemia)Cytotoxicity[2]
1b (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide derivativeMelanoma cell linesCytotoxicity0.13 - 1.48[3]
Prostate cancer cell linesCytotoxicity0.17 - 0.27[3]

Compound 3a emerged as a highly active agent against a diverse panel of cancer cell lines, warranting further investigation into its mechanisms of action.[2] Similarly, compound 1b displayed potent activity against melanoma and prostate cancer cell lines, with GI50 values in the sub-micromolar range.[3]

Platinum(II) Complexes of Nitroisothiazoles

Metal-based complexes represent a distinct class of anticancer agents. Platinum(II) complexes incorporating 4-nitroisothiazole ligands have been synthesized and evaluated for their cytotoxic potential.

Compound IDLigandCell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaReference
cis-C1 3-methyl-4-nitroisothiazoleMCF-7 (Breast)Slightly better than cisplatinNot specified[4]
trans-C2 3-methyl-4-nitroisothiazoleMCF-7 (Breast)Slightly better than cisplatinNot specified[4]
trans-C3 3-methyl-4-nitroisothiazoleMCF-7 (Breast)Slightly better than cisplatinNot specified[4]
Cisplatin (Reference)MCF-7 (Breast)Not specifiedNot specified[4]

These platinum complexes demonstrated cytotoxic activity comparable to or slightly better than the clinical standard, cisplatin, against the MCF-7 breast cancer cell line.[4] However, their toxicity towards healthy cells was also noted, highlighting the ongoing challenge of achieving cancer cell selectivity.[4]

Thiazole-Carboxamide Derivatives

The versatility of the carboxylic acid group is often exploited through the synthesis of carboxamide derivatives. This modification can significantly impact a compound's biological activity and pharmacokinetic properties.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
2b 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamideCOLO205 (Colon)30.79[5]
B16F1 (Melanoma)74.15[5]
5b Phthalimide-thiazole derivativeMCF-7 (Breast)0.2 ± 0.01[6][7]
5k Phthalimide-thiazole derivativeMDA-MB-468 (Breast)0.6 ± 0.04[6][7]
5g Phthalimide-thiazole derivativePC-12 (Pheochromocytoma)0.43 ± 0.06[6][7]
4i 2,3,4-trisubstituted thiazoleSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[8]

The thiazole carboxamide derivative 2b showed moderate anticancer activity against colon and melanoma cancer cell lines.[5] A series of phthalimide-thiazole derivatives exhibited potent cytotoxic effects, with compound 5b being particularly effective against MCF-7 breast cancer cells with a remarkable IC50 value of 0.2 µM.[6][7] Furthermore, a novel thiazole derivative, 4i , demonstrated excellent activity against the SaOS-2 osteosarcoma cell line.[8]

Mechanistic Insights from In Vitro Studies

Understanding the mechanism of action is paramount for the rational development of novel anticancer agents. Studies on this compound derivatives have begun to elucidate their cellular effects.

Induction of Apoptosis

Several studies have indicated that these derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. For instance, phthalimide-thiazole derivatives were shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and increased caspase-3 activity.[6][7] The para-chloro derivative (5c ) was identified as a promising agent that targets the intrinsic pathway of apoptosis.[7]

Cell Cycle Arrest

Another common mechanism of anticancer drugs is the disruption of the cell cycle. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to cause cell cycle arrest at the G0/G1 interphase in a distinct set of cancer cell types.[9]

The following diagram illustrates a generalized workflow for assessing the in vitro anticancer activity and mechanism of action of this compound derivatives.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification start Synthesized this compound Derivatives mtt MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis Select lead compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot docking Molecular Docking Studies docking->western_blot

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

In Vivo Performance and Preclinical Development

Promising in vitro data must be validated in vivo to assess a compound's true therapeutic potential. This involves evaluating its efficacy, toxicity, and pharmacokinetic profile in animal models.

Antitumor Efficacy in Xenograft Models

In vivo studies on nude mice bearing human tumor xenografts have provided crucial evidence for the anticancer potential of these derivatives. For instance, compound 1b , a (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide, significantly inhibited the growth of A375 melanoma tumors in a dose-dependent manner.[3] Notably, at a dose of 10 mg/kg, it demonstrated higher efficacy than the standard-of-care drug, dacarbazine, administered at 60 mg/kg.[3] Another study on a 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative, compound 14 , showed that it was orally bioavailable and well-tolerated in mice.[9]

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its clinical translation. Pharmacokinetic studies on [35S]-Thiazolidine carboxylic acid in rats revealed rapid and complete absorption following oral administration, with urinary excretion being the primary route of elimination.[10] Tissue distribution studies indicated accumulation in the liver, pancreas, and adrenal glands.[10]

Toxicity is a major hurdle in drug development. Encouragingly, a series of isothiocoumarin-3-carboxylic acid derivatives, while not showing significant antitrypanosomal activity, were found to be non-toxic and well-tolerated in experimental animals.[11]

The following diagram illustrates a typical workflow for the in vivo evaluation of a lead this compound derivative.

in_vivo_workflow cluster_preclinical In Vivo Evaluation cluster_analysis Data Analysis & Decision lead_compound Lead Compound from In Vitro Studies pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies lead_compound->pk_pd Formulate for dosing efficacy Xenograft Efficacy Studies (e.g., in mice) pk_pd->efficacy Determine dosing regimen toxicity Acute & Chronic Toxicity Studies efficacy->toxicity Monitor for adverse effects data_analysis Analyze Tumor Growth Inhibition, Survival Data, & Toxicity Profile efficacy->data_analysis toxicity->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Caption: A streamlined workflow for the in vivo assessment of lead this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Protocol for MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Future Directions and Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The accumulated in vitro and in vivo data highlight their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of the most potent derivatives.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.

  • In-depth Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.

  • Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and tumor-targeting of these compounds.

References

A Researcher's Guide to Navigating the Cross-Reactivity Profile of Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher in drug discovery and chemical biology, the journey from a promising hit to a validated lead is fraught with potential pitfalls. One of the most critical hurdles is understanding a compound's selectivity. Isothiazole-3-carboxylic acid, a heterocyclic scaffold present in a variety of biologically active molecules, is no exception.[1] Its simple structure belies a complex potential for interactions across the proteome. This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound, empowering researchers to make informed decisions and avoid costly downstream failures. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.

The Imperative of Selectivity Profiling

In an ideal scenario, a drug candidate would interact with its intended target with absolute specificity. However, the reality is that most small molecules exhibit some degree of polypharmacology, binding to multiple targets. This can lead to unexpected off-target effects, ranging from undesirable side effects to outright toxicity. For a scaffold like isothiazole, which is known to be a "privileged" structure in medicinal chemistry, a thorough understanding of its cross-reactivity is not just advantageous—it is essential for the integrity of your research.[2] Early and comprehensive selectivity profiling can illuminate potential liabilities, uncover novel therapeutic opportunities, and ultimately de-risk a drug discovery program.[3]

A Phased Approach to De-risking: The Cross-Reactivity Assessment Workflow

A systematic and tiered approach is recommended to efficiently assess the cross-reactivity of this compound. This workflow is designed to move from broad, high-throughput screens to more focused, hypothesis-driven assays.

Cross-Reactivity Workflow cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanistic & Cellular Validation A Compound Acquisition & Physicochemical Characterization B High-Throughput Primary Screens (e.g., Kinase, GPCR, Ion Channel Panels) A->B Purity & Solubility Verified C Initial Hit Identification B->C Activity Threshold Met D Orthogonal Confirmatory Assays C->D Primary Hits E Dose-Response & IC50/EC50 Determination D->E Confirmation of Activity F Identification of Confirmed Off-Targets E->F Potency Calculated G Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) F->G Confirmed Off-Targets H Cell-Based Functional Assays G->H MoA Elucidated I Selectivity Ratio Calculation & Risk Assessment H->I Cellular Activity Confirmed

Caption: A phased workflow for assessing small molecule cross-reactivity.

Phase 1: Casting a Wide Net with Broad Panel Screening

The initial step is to screen this compound against large, diverse panels of biological targets. This provides a broad overview of its potential interaction landscape. Commercial services offer comprehensive screening panels that are a cost-effective way to gain initial insights.

Key Experimental Consideration: Physicochemical Properties

Before embarking on any screening campaign, it is crucial to characterize the physicochemical properties of your this compound sample. Aggregation of small molecules at high concentrations is a common source of false-positive results in high-throughput screening.

PropertyValueSource
Molecular FormulaC4H3NO2S--INVALID-LINK--
Molecular Weight129.14 g/mol --INVALID-LINK--
XLogP30.8--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--

Table 1: Physicochemical Properties of this compound.

Recommended Primary Screens:
  • Kinase Panels: Protein kinases are a large family of enzymes with structurally similar ATP-binding sites, making them frequent off-targets for small molecules. A broad kinase panel, such as those offered by Reaction Biology or DiscoverX, is a critical first step.[4][5]

  • GPCR Panels: G-protein coupled receptors are the largest family of cell surface receptors and are major drug targets. Radioligand binding assays are the gold standard for assessing interactions with GPCRs.[6][7][8]

  • Protease Panels: Proteases are involved in a multitude of physiological processes, and their dysregulation is implicated in many diseases. Fluorescence-based assays are commonly used to screen for protease inhibitors.[9][10]

Hypothetical Primary Screening Data for this compound (at 10 µM)

Target ClassPanel SizeNumber of Hits (>50% Inhibition)Potential Hits of Interest
Kinases>4005Kinase A, Kinase B
GPCRs>1002GPCR X, GPCR Y
Proteases>501Protease Z

Table 2: Illustrative primary screening results for this compound. This table is for demonstration purposes to show how data would be presented.

Phase 2: From Hits to Confirmed Off-Targets

A primary hit is not a confirmed interaction. It is essential to perform orthogonal assays to eliminate false positives that may arise from assay-specific interference. This phase focuses on confirming the activity of the initial hits and determining their potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to confirm the inhibitory activity of this compound against a putative kinase hit from the primary screen. The principle of this assay is the quantification of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and less inhibition.[11][12]

Materials:

  • Recombinant Kinase of Interest (e.g., Kinase A)

  • Kinase Substrate Peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a pre-warmed substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined (typically at or near the Km for each).

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Dose-Response Data for this compound

Off-TargetAssay TypeIC50 (µM)
Kinase ALuminescence-based1.2
Kinase BTR-FRET5.8
GPCR XRadioligand Binding8.3 (Ki)
Protease ZFluorescence15.1

Table 3: Illustrative IC50 values for confirmed off-targets of this compound. This table is for demonstration purposes.

Phase 3: Unveiling the "How" and "Where" - Mechanistic and Cellular Validation

Once off-targets are confirmed and their potencies determined, the next crucial step is to understand the mechanism of interaction and to verify that the observed biochemical activity translates to a cellular context.

Experimental Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol determines the binding affinity (Ki) of this compound for a GPCR by measuring its ability to displace a radiolabeled ligand with known affinity.[13][14]

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., GPCR X)

  • Radiolabeled ligand specific for the GPCR

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled competing ligand (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand and cell membranes to their optimal concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (this should be determined empirically).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding Receptor GPCR BoundComplex Receptor-Radioligand Complex Receptor->BoundComplex RadioLigand Radiolabeled Ligand RadioLigand->BoundComplex TestCompound This compound TestCompound->Receptor Competes for binding site

Caption: Principle of a competitive radioligand binding assay.

Synthesizing the Data: A Holistic View of Selectivity

The ultimate goal of this comprehensive workflow is to generate a selectivity profile that can guide the progression of this compound or its analogs. By comparing the potency of the compound against its intended target versus its off-targets, a selectivity ratio can be calculated. A higher ratio indicates greater selectivity.

It is imperative for researchers to recognize that no single assay is definitive. A confluence of evidence from biochemical, biophysical, and cell-based assays is required to build a robust and reliable selectivity profile. This guide provides a foundational strategy for this critical aspect of drug discovery. By meticulously characterizing the cross-reactivity of this compound, you can proceed with confidence, armed with a deeper understanding of your molecule's biological interactions.

References

A Comparative Guide to the Development of a Validated Analytical Method for Isothiazole-3-carboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

Isothiazole-3-carboxylic acid and its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities.[1][2] Accurate quantification of these compounds in complex biological matrices, such as plasma and urine, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, the inherent complexity of these matrices presents a significant analytical challenge, often leading to issues with sensitivity, selectivity, and matrix effects.[3] This guide addresses these challenges by comparing various analytical approaches and presenting a detailed, validated method optimized for robustness and reliability.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is paramount for achieving accurate and reliable quantification. This section compares three common methodologies for the analysis of carboxylic acids in biological samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate; prone to interference from co-eluting compounds.High; provides structural information.Very High; utilizes precursor-to-product ion transitions for definitive identification.[4]
Sensitivity Low to moderate; often requires derivatization for enhanced sensitivity.[5][6]High; suitable for trace analysis.Very High; the gold standard for quantifying low-level analytes in complex matrices.[7]
Sample Preparation Can be simple, but may require extensive cleanup to reduce matrix interference.Often requires derivatization to improve volatility and chromatographic properties.Often involves protein precipitation or liquid-liquid extraction.[7]
Throughput Moderate.Low to moderate due to longer run times and derivatization steps.High; rapid analysis times are achievable with modern UPLC systems.
Cost Low.Moderate.High.
Validation Can be challenging to validate for selectivity in complex matrices.Well-established validation protocols are available.The preferred method for regulated bioanalysis due to its robustness and reliability.[8][9]

Validated LC-MS/MS Method for this compound

This section details a validated LC-MS/MS method for the determination of this compound in human plasma. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R2) guidelines.[8][10][11][12]

Experimental Protocol

Sample Preparation: A simple and efficient protein precipitation method is employed for sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject 5 µL into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is_acn Add 300 µL Acetonitrile with Internal Standard plasma->add_is_acn vortex Vortex (1 min) add_is_acn->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

A streamlined workflow for plasma sample preparation.

LC-MS/MS Conditions:

  • Chromatography System: A UPLC system is recommended for optimal resolution and speed.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) provides good retention and peak shape for the analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion and a specific product ion for this compound and its internal standard are monitored.

Method Validation

The analytical method was validated according to international guidelines to ensure its reliability for the intended application.[10][11][13]

G cluster_validation Method Validation Parameters specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability robustness Robustness stability->robustness

References

The Isothiazole-3-Carboxylic Acid Moiety: A Strategic Bioisostere for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists

In the landscape of modern drug discovery, the carboxylic acid functional group is a ubiquitous pharmacophore, critical for target engagement in a multitude of biological systems. However, its inherent physicochemical properties—notably its ionizability—can confer suboptimal pharmacokinetic profiles, including poor membrane permeability, rapid metabolism, and potential for toxicity. This has propelled the exploration of carboxylic acid bioisosteres, structural mimics designed to retain the desired biological activity while favorably modulating a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Among the diverse array of heterocyclic replacements, the isothiazole-3-carboxylic acid and its close analog, 3-hydroxyisothiazole, have emerged as promising, yet perhaps underutilized, alternatives to more conventional isosteres like the tetrazole ring.[3]

This guide offers an in-depth comparison of this compound with the parent carboxylic acid and the widely adopted tetrazole bioisostere. We will dissect their comparative physicochemical properties, delve into the causality behind experimental choices for their evaluation, and present a case study in the context of G-protein coupled receptor 120 (GPR120) agonism to illustrate the practical application of this bioisosteric replacement.

Physicochemical Properties: A Tripartite Comparison

The successful application of a bioisostere hinges on a nuanced understanding of its impact on a molecule's physicochemical characteristics. While this compound and tetrazoles can both effectively mimic the acidic proton and planar nature of a carboxylic acid, they introduce subtle yet significant alterations to lipophilicity, hydrogen bonding potential, and metabolic stability.

PropertyCarboxylic AcidThis compound5-Substituted-1H-TetrazoleRationale for Significance
pKa ~4.5~4-5[3]~4.5-4.9[1]Determines the ionization state at physiological pH, which is crucial for receptor interaction and solubility.
Lipophilicity (clogP) BaselineIncreasedIncreasedInfluences membrane permeability, plasma protein binding, and metabolic clearance. Generally, tetrazoles are considered more lipophilic than carboxylic acids.
Hydrogen Bonding Strong H-bond acceptor (carboxylate)H-bond acceptor and donor capabilitiesStrong H-bond acceptor and donorAffects solubility, permeability (desolvation penalty), and target binding interactions. Tetrazoles can form stronger hydrogen bonds than carboxylic acids.
Metabolic Stability Susceptible to glucuronidationGenerally more resistant to metabolismMore resistant to phase I and phase II metabolism[4]A key determinant of a drug's half-life and potential for drug-drug interactions.
Permeability Variable, often limited by ionizationGenerally improved over carboxylic acidsCan be higher or lower than carboxylic acids, influenced by the desolvation penalty from strong hydrogen bonding.[4]Critical for oral bioavailability and reaching intracellular targets.

A Case Study: GPR120 Agonists for Type 2 Diabetes

The G-protein coupled receptor 120 (GPR120), activated by long-chain fatty acids, is an attractive therapeutic target for type 2 diabetes due to its role in stimulating GLP-1 secretion and promoting insulin sensitization.[5] A recent study on the discovery of isothiazole-based phenylpropanoic acid GPR120 agonists provides a compelling example of the strategic use of the isothiazole moiety.[5]

While the study does not offer a direct side-by-side comparison of an this compound with its corresponding carboxylic acid and tetrazole analogs within the same scaffold, we can extrapolate a comparative analysis based on the extensive structure-activity relationship (SAR) data presented for the isothiazole series and established principles of bioisosterism.

Let us consider a hypothetical comparative scenario based on the isothiazole-based phenylpropanoic acid scaffold:

CompoundStructureGPR120 Agonist Activity (EC50)Key Physicochemical Attributes (Predicted)
Phenylpropanoic AcidPhenylpropanoic Acid StructureModerateLower lipophilicity, susceptible to metabolism
Isothiazole Analog (e.g., 4x from the study)Isothiazole Analog StructureHigh (Potent agonist)[5]Increased lipophilicity, improved metabolic stability
Tetrazole AnalogTetrazole Analog StructureHighHighest lipophilicity, potential for permeability issues due to strong H-bonding, high metabolic stability

The isothiazole analog 4x from the study demonstrated potent GPR120 agonism and a favorable pharmacokinetic profile, ultimately being selected as a development candidate.[5] This suggests that the isothiazole ring provided a beneficial balance of increased lipophilicity and metabolic stability without the potential permeability liabilities that can sometimes be associated with the more strongly hydrogen-bonding tetrazole ring.

GPR120 Signaling Pathway

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Isothiazole Agonist Isothiazole Agonist GPR120 GPR120 Isothiazole Agonist->GPR120 Binds to Gq Gq GPR120->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates GLP1_secretion GLP-1 Secretion Ca2_release->GLP1_secretion PKC->GLP1_secretion Insulin_sensitization Insulin Sensitization GLP1_secretion->Insulin_sensitization

Caption: Simplified GPR120 signaling pathway activated by an isothiazole agonist.

Experimental Protocols for Comparative Evaluation

To empirically validate the choice of a bioisostere, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for the comparative evaluation of carboxylic acids and their bioisosteres.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bioactivity Biological Activity Carboxylic_Acid Carboxylic_Acid pKa pKa Carboxylic_Acid->pKa logP logP/logD Carboxylic_Acid->logP Isothiazole_Analog Isothiazole_Analog Isothiazole_Analog->pKa Isothiazole_Analog->logP Tetrazole_Analog Tetrazole_Analog Tetrazole_Analog->pKa Tetrazole_Analog->logP Permeability Permeability (PAMPA) pKa->Permeability logP->Permeability Target_Binding Target Binding Assay Permeability->Target_Binding Metabolic_Stability Metabolic Stability Metabolic_Stability->Target_Binding Functional_Assay Functional Assay Target_Binding->Functional_Assay

Caption: A typical experimental workflow for comparing bioisosteres.

pKa Determination (Potentiometric Titration)

Rationale: To confirm that the bioisostere maintains a similar ionization state to the parent carboxylic acid at physiological pH.

Protocol:

  • Sample Preparation: Prepare a 1-10 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the sample with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Measurement: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Lipophilicity Determination (Shake-Flask logD at pH 7.4)

Rationale: To quantify the lipophilicity of the compounds, which is a key predictor of permeability and other ADME properties.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) in a 1:1 volume ratio.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the distribution coefficient (logD) as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Rationale: To assess the passive permeability of the compounds across an artificial membrane, providing an early indication of their potential for oral absorption.

Protocol:

  • Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Compound Addition: Add the test compound solution to the donor wells.

  • Incubation: Place the donor plate on top of an acceptor plate containing buffer and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the rate of compound appearance in the acceptor well.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Rationale: To evaluate the susceptibility of the compounds to phase I metabolism, a primary route of drug clearance.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance.

Conclusion

The this compound moiety represents a valuable tool in the medicinal chemist's arsenal for addressing the pharmacokinetic liabilities often associated with carboxylic acid-containing drug candidates. Its ability to mimic the acidity of a carboxylic acid while offering a distinct profile of lipophilicity, hydrogen bonding capacity, and metabolic stability allows for the fine-tuning of a molecule's ADME properties. As illustrated by the GPR120 agonist case study, the judicious application of this bioisostere can lead to the identification of development candidates with enhanced therapeutic potential. A rigorous, comparative experimental evaluation, as outlined in the provided protocols, is paramount to making informed decisions in the bioisosteric replacement strategy, ultimately paving the way for the design of safer and more effective medicines.

References

Comparative efficacy of Isothiazole-3-carboxylic acid derivatives against fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antifungal agents to combat the growing threat of resistance and the limited arsenal of effective drugs, heterocyclic compounds have emerged as a promising frontier. Among these, derivatives of isothiazole, particularly isothiazole-3-carboxylic acid and its bioisosteres, are gaining attention for their potent and diverse biological activities. This guide provides a comprehensive comparison of the efficacy of isothiazole-containing compounds against a range of fungal pathogens, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

Introduction: The Potential of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, serves as a versatile scaffold for the design of novel therapeutic agents. The unique electronic properties and structural features of this ring system allow for diverse substitutions, leading to a wide spectrum of biological activities. While much of the early research on isothiazole derivatives focused on their application as agricultural fungicides, recent investigations have begun to explore their potential against clinically relevant fungal pathogens.

This guide will delve into the comparative efficacy of isothiazole derivatives, with a particular focus on isothiazole-thiazole hybrids, for which significant data exists against plant oomycetes. We will also explore the broader antifungal landscape of related thiazole compounds to provide a comprehensive view of their potential against human pathogens like Candida and Aspergillus species.

Mechanism of Action: A Dual-Pronged Attack

The antifungal efficacy of many isothiazole derivatives, especially in the context of plant pathogens, appears to stem from a sophisticated, dual mechanism of action[1]. This multifaceted approach is a highly desirable trait in the development of new fungicides as it can potentially reduce the likelihood of resistance development.

  • Direct Antifungal Activity: Cross-resistance studies and molecular docking analyses have suggested that certain isothiazole-thiazole derivatives target the oxysterol-binding protein (ORP)[1][2]. ORPs are critical for the transport and homeostasis of lipids within the fungal cell. Inhibition of this protein disrupts essential cellular processes, ultimately leading to fungal cell death.

  • Induction of Systemic Acquired Resistance (SAR): In plants, some isothiazole derivatives have been shown to activate the salicylic acid signaling pathway, a key component of the plant's immune response[1][2]. This activation leads to the upregulation of pathogenesis-related (PR) genes, bolstering the plant's natural defenses against subsequent infections[2][3].

This dual functionality highlights the intricate interplay between direct fungicidal action and the modulation of the host's immune response, offering a promising strategy for disease control.

Comparative In Vitro Efficacy

The true measure of an antifungal agent's potential lies in its direct activity against the target pathogen. The following data, synthesized from recent studies, provides a comparative overview of the efficacy of various isothiazole and thiazole derivatives against a range of fungal species. Efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC) or the Half Maximal Effective Concentration (EC50).

Compound ClassSpecific DerivativeFungal PathogenEfficacy (EC50/MIC in µg/mL)Reference CompoundEfficacy (EC50/MIC in µg/mL)Source(s)
Isothiazole-ThiazoleCompound 6u Pseudoperonospora cubensis0.046OxathiapiprolinNot Reported in this study[2][4]
Isothiazole-ThiazoleCompound 6u Phytophthora infestans0.20OxathiapiprolinNot Reported in this study[2][4]
Thiazole Derivative(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T2, T3, T4) Candida albicans0.008–0.98Nystatin0.015–7.81[5]
Thiazole Derivative(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T1, T5, T6, T8, T9) Candida albicans0.015–3.91Nystatin0.015–7.81[5]
Thiazole DerivativeCompound 9 Various Fungi0.06–0.23Not Reported in this studyNot Reported in this study[6]

Key Insights from the Data:

  • Potent Activity Against Plant Pathogens: The isothiazole-thiazole derivative, compound 6u, demonstrates exceptional in vivo activity against the oomycetes Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values in the sub-micromolar range[2][4]. This highlights the significant potential of this chemical class in agriculture.

  • Promising Efficacy Against Candida albicans: Certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of Candida albicans, with MIC values as low as 0.008 µg/mL, which is comparable to or even better than the established antifungal drug nystatin[5].

  • Broad-Spectrum Potential: The diverse range of pathogens susceptible to various thiazole derivatives suggests that this scaffold holds promise for the development of broad-spectrum antifungal agents[6].

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any comparative efficacy study hinges on the robustness and standardization of the experimental methods employed. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and comparable across different laboratories.

Antifungal Susceptibility Testing of Yeasts (e.g., Candida spp.)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

Principle: A standardized suspension of yeast is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after a specified incubation period.

Step-by-Step Protocol (Adapted from CLSI M27 and M60): [1][3][7]

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Prepare serial twofold dilutions of the isothiazole derivative in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The final concentration range should be sufficient to determine the MIC.

    • Include a drug-free growth control well and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Antifungal Susceptibility Testing of Molds (e.g., Aspergillus spp.)

The methodology for molds is similar to that for yeasts but requires specific considerations for inoculum preparation and incubation.

Step-by-Step Protocol (Adapted from EUCAST E.DEF 9.3.2): [8]

  • Inoculum Preparation:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.1% Tween 20).

    • Filter the conidial suspension to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 1-2.5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Setup and Incubation:

    • Follow the same procedure as for yeasts for preparing the microdilution plates.

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the mold.

  • Reading the MIC:

    • The MIC is read as the lowest concentration of the antifungal that completely inhibits visible growth.

Workflow Diagram

Antifungal_Susceptibility_Testing_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum Preparation Plate Inoculation of Microtiter Plate Inoculum->Plate Compound Serial Dilution of Test Compound Compound->Plate Incubation Incubation (24-72h, 35°C) Plate->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of MIC Reading->MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Proposed Signaling Pathway and Experimental Logic

The dual mechanism of action observed in some isothiazole-thiazole derivatives against plant pathogens offers a compelling model for future drug development. The diagram below illustrates the proposed signaling pathway.

Signaling_Pathway cluster_compound Isothiazole Derivative cluster_fungus Fungal Cell cluster_plant Plant Cell Compound Isothiazole-Thiazole Derivative ORP Oxysterol-Binding Protein (ORP) Compound->ORP Inhibition SA_Pathway Salicylic Acid Signaling Pathway Compound->SA_Pathway Activation Lipid Lipid Homeostasis ORP->Lipid Regulates Death Fungal Cell Death Lipid->Death Disruption leads to PR_Genes Pathogenesis-Related (PR) Gene Upregulation SA_Pathway->PR_Genes Leads to SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Results in

References

Safety Operating Guide

Proper Disposal of Isothiazole-3-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of isothiazole-3-carboxylic acid, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazards of this compound

Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While specific toxicity data may be limited, the isothiazole moiety and the carboxylic acid functional group necessitate a cautious approach.

Key Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids and heterocyclic compounds, this compound is expected to be an irritant to the skin and eyes.[1] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Environmental Hazard: Some isothiazole derivatives are very toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be strictly avoided.

Safety Data Sheet (SDS) Review: The most critical first step before handling this compound is to obtain and thoroughly review the Safety Data Sheet provided by the manufacturer. The SDS contains detailed information regarding hazards, handling, storage, and emergency procedures.

Personal Protective Equipment (PPE) and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the manufacturer's glove selection guide for specific breakthrough times.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a significant spill risk, a chemically resistant apron or coveralls should be worn.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Minimizes the inhalation of airborne particles, preventing respiratory irritation. The Occupational Safety and Health Administration (OSHA) provides detailed guidelines on respiratory protection.[3]

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Prevent all personal contact, including inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Disposal Workflow: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment should only be considered for small amounts of residual material and after a thorough risk assessment.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Disposal Decision cluster_2 Primary Disposal Route cluster_3 In-Lab Treatment (Residuals Only) start This compound Waste Generated collect Collect in a Designated, Labeled, and Sealed Container start->collect decision Bulk Waste or Small Residual Quantity? collect->decision bulk_disposal Contact Environmental Health & Safety (EHS) or a Licensed Disposal Company decision->bulk_disposal Bulk in_lab_treatment In-Lab Neutralization (Follow Protocol 1) decision->in_lab_treatment Small Residual arrange_pickup Arrange for Professional Pickup and Disposal bulk_disposal->arrange_pickup end Disposal Complete arrange_pickup->end Final Disposal verify_neutralization Verify pH is between 6 and 8 in_lab_treatment->verify_neutralization aqueous_waste Dispose as Aqueous Waste (Check Local Regulations) verify_neutralization->aqueous_waste aqueous_waste->end

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols for Disposal

Protocol 1: Collection and Segregation for Professional Disposal (Primary Method)

This is the mandatory procedure for all bulk quantities of this compound and contaminated materials.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Container Selection: Choose a waste container that is in good condition, has a secure screw-top lid, and is chemically compatible with acidic and organic compounds. Avoid using metal containers.

  • Waste Segregation:

    • Collect pure this compound waste separately.

    • Collect any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) in a separate, clearly labeled solid waste container.

    • Do not mix with incompatible wastes, such as strong bases or oxidizing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow all institutional and regulatory procedures for waste manifest and handover. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[4]

Protocol 2: In-Lab Neutralization of Small Residual Quantities (Caution Advised)

This protocol is intended only for the neutralization of very small quantities of residual this compound (e.g., rinsing of otherwise empty containers). A full risk assessment must be conducted before proceeding. The degradation products of this compound upon neutralization are not well-documented; therefore, this procedure should be performed with caution in a chemical fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

  • Beaker of sufficient size

  • Ice bath

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place a beaker containing the dilute acidic waste solution in an ice bath to manage any potential exothermic reaction.

  • Dilution: If dealing with a concentrated residue, dilute it with a large volume of cold water (at least 10 parts water to 1 part residue).

  • Neutralization:

    • Slowly and with constant stirring, add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic solution. The formation of carbon dioxide gas will cause effervescence.[5] Add the base slowly to control the rate of gas evolution and prevent splashing.

    • Continue adding the basic solution incrementally until effervescence ceases.

  • pH Verification:

    • Using pH paper or a calibrated pH meter, check the pH of the solution.

    • The target pH is between 6.0 and 8.0. If the solution is still acidic, continue to add small amounts of the basic solution until the target pH is reached. If the solution becomes too basic, it can be adjusted with a dilute acid like acetic acid.

  • Final Disposal:

    • Once the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water. However, you must consult your local wastewater authority and institutional EHS guidelines before any drain disposal. Some jurisdictions prohibit the drain disposal of any reaction byproducts, regardless of pH.

    • If drain disposal is not permitted, the neutralized solution should be collected in a labeled aqueous waste container for professional disposal.

Regulatory Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations.[4][6]

  • EPA (RCRA): Governs the generation, transportation, treatment, storage, and disposal of hazardous waste. "Cradle-to-grave" responsibility lies with the waste generator.[4]

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals. This includes procedures for safe removal of contaminated waste.[3][6]

It is the responsibility of the principal investigator and the institution to ensure full compliance with all federal, state, and local regulations.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The primary and most reliable method of disposal is through a licensed hazardous waste contractor. In-lab neutralization should be approached with caution and reserved for small residual quantities after a thorough risk assessment and with adherence to institutional policies. By following these guidelines, researchers can minimize risks and ensure the safe and compliant management of this chemical waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isothiazole-3-carboxylic acid. Our focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal, fostering a culture of safety and trust in the laboratory.

Immediate Safety Concerns: Understanding the Risks

This compound (CAS: 4576-90-3) and its derivatives are recognized as hazardous substances.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classification indicates that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some sources also classify it as harmful if swallowed, in contact with skin, or inhaled.[1][4] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or substituting the hazard, followed by engineering controls (like fume hoods), and administrative controls (procedural changes). PPE should be used in conjunction with these other control measures to minimize risk.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific procedures being performed. Below is a detailed breakdown of the minimum required PPE for handling this compound.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][2][3]

  • Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side protection are essential for all work with this compound.[5]

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.[5][6]

Skin Protection

Preventing skin contact is paramount, as this compound is a known skin irritant.[1][2][3]

  • Gloves:

    • Material: Chemical-resistant gloves are required.[5][7] Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are recommended for handling this compound.[7] Always inspect gloves for tears or punctures before use.

    • Practice: For extended work or when there is a high risk of contamination, consider double-gloving.[8] This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[8][9] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contamination is suspected.[8]

  • Lab Coat/Protective Clothing:

    • A standard laboratory coat is required to protect street clothing and skin from contamination.

    • For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended.

    • Ensure that protective clothing has long sleeves and is fully buttoned.[8]

Respiratory Protection

Inhalation of this compound dust or vapors can cause respiratory irritation.[1][2][3]

  • Engineering Controls: All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Respiratory Equipment: If a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used after a formal risk assessment.[6][7]

Table 1: Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety goggles with side shieldsNitrile gloves (double-gloving recommended)Lab coatChemical fume hood
Preparing Solutions Safety goggles and face shieldNitrile gloves (double-gloving recommended)Lab coat and chemical-resistant apronChemical fume hood
General Handling Safety goggles with side shieldsNitrile glovesLab coatWell-ventilated area (fume hood preferred)

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks.

Preparation
  • Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit appropriate for acidic and solid materials readily available.

Handling
  • Don PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.

  • Avoid Inhalation: Do not breathe in dust or vapors.[5][7]

  • Prevent Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][7]

  • Weighing: If the compound is a solid, weigh it out in the fume hood.[7]

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory.[5][7]

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.[8]

  • Hand Washing: Wash hands again after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its contaminated materials is critical.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.[7]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][5]

Emergency Procedures: In Case of Exposure or Spill

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][10] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][10] Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[3] Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it into a suitable disposal container.[5] Ventilate the area and wash the spill site after material pickup is complete.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Handling this compound? CheckTask What is the task? (Weighing, Solution Prep, etc.) Start->CheckTask CheckQuantity What quantity is being used? CheckTask->CheckQuantity EyeProtection Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (High Splash Risk) CheckQuantity->EyeProtection Based on task and quantity HandProtection Hand Protection: - Nitrile Gloves - Double Glove (High Risk) CheckQuantity->HandProtection Based on task and quantity BodyProtection Body Protection: - Lab Coat - Chemical Apron (High Splash Risk) CheckQuantity->BodyProtection Based on task and quantity Engineering Use Chemical Fume Hood CheckQuantity->Engineering Based on task and quantity Admin Follow Safe Handling Protocol EyeProtection->Admin HandProtection->Admin BodyProtection->Admin RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If hood unavailable) RespiratoryProtection->Admin Engineering->RespiratoryProtection If unavailable End Work Safely Admin->End Proceed with work

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.